molecular formula C41H68N7O17P3S B15551958 (2E,11Z,14Z)-icosatrienoyl-CoA

(2E,11Z,14Z)-icosatrienoyl-CoA

货号: B15551958
分子量: 1056.0 g/mol
InChI 键: JLHULLPFTGLIGF-DBYUABGNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E,11Z,14Z)-icosatrienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,11Z,14Z)-icosatrienoic acid. It is a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

属性

分子式

C41H68N7O17P3S

分子量

1056.0 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,11Z,14Z)-icosa-2,11,14-trienethioate

InChI

InChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,20-21,28-30,34-36,40,51-52H,4-7,10,13-19,22-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,21-20+/t30-,34-,35-,36+,40-/m1/s1

InChI 键

JLHULLPFTGLIGF-DBYUABGNSA-N

产品来源

United States

Foundational & Exploratory

The Role of (2E,11Z,14Z)-Icosatrienoyl-CoA in Sciadonate Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadonic acid (5Z,11Z,14Z-eicosatrienoic acid), a non-methylene-interrupted fatty acid found in the seeds of certain gymnosperms, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at producing this valuable compound in recombinant systems. This technical guide delineates the proposed biosynthetic pathway of sciadonic acid, focusing on the pivotal role of the intermediate (2E,11Z,14Z)-icosatrienoyl-CoA. We provide a comprehensive overview of the key enzymes involved, quantitative data from related systems, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical processes.

Proposed Biosynthetic Pathway of Sciadonic Acid

The biosynthesis of sciadonic acid is believed to originate from the common C18 polyunsaturated fatty acid, linoleic acid (9Z,12Z-octadecadienoic acid). The pathway involves a two-step process: an elongation step to form a C20 intermediate, followed by a desaturation step to introduce the characteristic Δ5 double bond.

The key enzymes implicated in this pathway are a Δ9-elongase and a Δ5-desaturase . The synthesis of sciadonic acid has been successfully demonstrated in transgenic plants through the co-expression of these two enzymes.

A critical, yet often unstated, intermediate in the elongation of fatty acids is a trans-2-enoyl-CoA species. Based on the established mechanism of fatty acid elongation, we propose the involvement of This compound as a key intermediate in the biosynthesis of sciadonate.

Step 1: Elongation of Linoleoyl-CoA

The initial step involves the elongation of linoleoyl-CoA (C18:2) to eicosadienoyl-CoA (C20:2). This process is carried out by a fatty acid elongase (FAE) complex, with the specificity for the C18 substrate being conferred by a Δ9-elongase. The elongation cycle consists of four sequential reactions:

  • Condensation: Linoleoyl-CoA is condensed with malonyl-CoA by the β-ketoacyl-CoA synthase (KCS) component of the FAE complex.

  • Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).

  • Dehydration: The β-hydroxyacyl-CoA is then dehydrated by a β-hydroxyacyl-CoA dehydratase (HCD) to form a trans-2-enoyl-CoA intermediate. In the context of sciadonate biosynthesis from linoleic acid, this intermediate is proposed to be This compound .

  • Reduction: Finally, the trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (ECR) to yield eicosadienoyl-CoA (11Z,14Z-eicosadienoyl-CoA).

Step 2: Δ5-Desaturation

The product of the elongation step, 11Z,14Z-eicosadienoyl-CoA, serves as the substrate for a Δ5-desaturase . This enzyme introduces a cis double bond at the Δ5 position of the fatty acyl chain, yielding the final product, sciadonoyl-CoA. This is subsequently hydrolyzed to sciadonic acid.

Quantitative Data

Quantitative data for the specific enzymes in the sciadonate biosynthetic pathway are limited. However, data from homologous systems provide valuable insights into the potential efficiencies and kinetics of these reactions.

Enzyme/ProcessSubstrateProductOrganism/SystemKey ParameterValue
Δ9-Elongase (IgASE2)Linoleic acid (18:2n-6)Eicosadienoic acid (20:2n-6)Isochrysis galbana (expressed in S. cerevisiae)Conversion Rate57.6%
Δ9-Elongase (IgASE2)α-Linolenic acid (18:3n-3)Eicosatrienoic acid (20:3n-3)Isochrysis galbana (expressed in S. cerevisiae)Conversion Rate56.1%
Δ5-DesaturaseDihomo-γ-linolenic acid (20:3n-6)Arachidonic acid (20:4n-6)Human Fetal Liver MicrosomesApparent Km3.9 µM
Δ5-DesaturaseDihomo-γ-linolenic acid (20:3n-6)Arachidonic acid (20:4n-6)Human Fetal Liver MicrosomesVmax9.1 pmol/min/mg
Δ6-DesaturaseLinoleic acid (18:2n-6)γ-Linolenic acid (18:3n-6)Human Fetal Liver MicrosomesApparent Km6.5 µM
Δ6-DesaturaseLinoleic acid (18:2n-6)γ-Linolenic acid (18:3n-6)Human Fetal Liver MicrosomesVmax7.5 pmol/min/mg

Experimental Protocols

Heterologous Expression and Functional Characterization of Δ9-Elongase and Δ5-Desaturase in Saccharomyces cerevisiae

This protocol describes the functional characterization of candidate plant elongase and desaturase enzymes in yeast.

1. Gene Cloning and Vector Construction:

  • Isolate the full-length cDNA of the candidate Δ9-elongase and Δ5-desaturase genes from the source organism.
  • Clone the coding sequences into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

  • Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
  • Select for transformants on appropriate selection media.

3. Enzyme Activity Assay:

  • Grow the transformed yeast cells in selective medium containing glucose.
  • Induce gene expression by transferring the cells to a medium containing galactose.
  • Supplement the culture medium with the precursor fatty acid (e.g., linoleic acid for the elongase, or 11,14-eicosadienoic acid for the desaturase) at a final concentration of 50-100 µM.
  • Incubate the cultures for 48-72 hours at 28-30°C.

4. Fatty Acid Analysis:

  • Harvest the yeast cells by centrifugation.
  • Extract the total lipids from the yeast cells using a modified Bligh and Dyer method.
  • Prepare fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.
  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the fatty acid products.

Quantitative Analysis of Acyl-CoA Intermediates by LC-MS/MS

This protocol outlines a method for the extraction and quantification of acyl-CoA esters, including the proposed intermediate this compound, from plant tissues or yeast cells expressing the biosynthetic pathway.

1. Sample Preparation and Extraction:

  • Flash-freeze the biological material (e.g., developing seeds, yeast pellet) in liquid nitrogen.
  • Homogenize the frozen tissue in an extraction buffer (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid).
  • Include an internal standard (e.g., heptadecanoyl-CoA) for quantification.
  • Centrifuge to pellet the precipitated proteins and cellular debris.

2. Solid-Phase Extraction (SPE) of Acyl-CoAs:

  • Load the supernatant onto a C18 SPE cartridge.
  • Wash the cartridge with an aqueous buffer to remove polar contaminants.
  • Elute the acyl-CoAs with an organic solvent (e.g., methanol (B129727) or acetonitrile).
  • Dry the eluate under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS/MS analysis.
  • Separate the acyl-CoA species using reverse-phase liquid chromatography with a C18 column and a gradient of ammonium (B1175870) acetate or ammonium hydroxide (B78521) in water and acetonitrile.
  • Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
  • Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., the fragment corresponding to the loss of the 3'-phospho-ADP moiety) is monitored for each acyl-CoA species.

Visualizations

Sciadonate_Biosynthesis_Pathway cluster_elongation Fatty Acid Elongation (Endoplasmic Reticulum) cluster_desaturation Desaturation Linoleoyl_CoA Linoleoyl-CoA (18:2) KCS β-Ketoacyl-CoA Synthase (KCS) (Δ9-Elongase) Linoleoyl_CoA->KCS + Malonyl-CoA Ketoacyl_CoA β-Ketoacyl-CoA KCS->Ketoacyl_CoA KCR β-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR + NADPH Hydroxyacyl_CoA β-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD - H2O trans_Enoyl_CoA This compound HCD->trans_Enoyl_CoA ECR trans-2-Enoyl-CoA Reductase (ECR) trans_Enoyl_CoA->ECR + NADPH Eicosadienoyl_CoA 11,14-Eicosadienoyl-CoA (20:2) ECR->Eicosadienoyl_CoA Desaturase Δ5-Desaturase Eicosadienoyl_CoA->Desaturase + O2 + NADPH Sciadonoyl_CoA Sciadonoyl-CoA Desaturase->Sciadonoyl_CoA Sciadonic_Acid Sciadonic Acid (20:3) Sciadonoyl_CoA->Sciadonic_Acid + H2O - CoA

Caption: Proposed biosynthetic pathway of sciadonic acid from linoleoyl-CoA.

Experimental_Workflow cluster_gene_cloning Gene Discovery and Cloning cluster_yeast_expression Heterologous Expression cluster_analysis Analysis Gene_Isolation Isolate Candidate Genes (Δ9-Elongase, Δ5-Desaturase) Vector_Construction Clone into Yeast Expression Vector Gene_Isolation->Vector_Construction Yeast_Transformation Transform S. cerevisiae Vector_Construction->Yeast_Transformation Gene_Expression Induce Gene Expression + Precursor Fatty Acid Yeast_Transformation->Gene_Expression Lipid_Extraction Total Lipid Extraction Gene_Expression->Lipid_Extraction Acyl_CoA_Extraction Acyl-CoA Extraction & SPE Gene_Expression->Acyl_CoA_Extraction FAME_Preparation FAME Preparation Lipid_Extraction->FAME_Preparation GC_MS_Analysis GC-MS Analysis of Fatty Acids FAME_Preparation->GC_MS_Analysis LC_MS_MS_Analysis LC-MS/MS Analysis of Acyl-CoAs Acyl_CoA_Extraction->LC_MS_MS_Analysis

Caption: Experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of sciadonic acid presents a fascinating example of fatty acid modification in plants. While the involvement of a Δ9-elongase and a Δ5-desaturase is strongly supported by experimental evidence, the precise nature of the intermediates, such as this compound, warrants further investigation. The protocols and data presented in this guide provide a robust framework for researchers to further elucidate this pathway, optimize the production of sciadonic acid in heterologous systems, and explore its potential applications in drug development and nutritional science. The quantitative analysis of acyl-CoA intermediates using advanced mass spectrometry techniques will be instrumental in confirming the proposed mechanism and identifying potential bottlenecks in the engineered pathway.

The Enigmatic (2E,11Z,14Z)-Icosatrienoyl-CoA in Plant Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

December 11, 2025

Abstract

This technical guide delves into the potential role and metabolic context of (2E,11Z,14Z)-icosatrienoyl-CoA within the intricate network of plant lipid metabolism. It is important to note that, as of the current body of scientific literature, this compound is not a commonly identified or characterized fatty acyl-CoA in plants. Consequently, this document synthesizes information on the biosynthesis of related C20:3 icosatrienoic acid isomers, the enzymatic machinery capable of generating trans-double bonds, and established analytical methodologies to provide a comprehensive theoretical framework. This guide aims to equip researchers with the foundational knowledge and technical protocols necessary to investigate the potential existence and function of this novel molecule in plant systems.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs) in Plants

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are crucial components of plant lipids. They are integral to various aspects of plant growth, development, and stress responses. VLCFAs are precursors for a diverse array of lipids, including sphingolipids, cuticular waxes, suberin, and storage triacylglycerols. The precise structure of VLCFAs, including chain length and the position and configuration of double bonds, dictates their metabolic fate and physiological function.

Icosatrienoic acids (20:3) are a class of VLCFAs that includes several isomers with established roles in plants and other organisms. This guide focuses on the hypothetical role of a specific isomer, this compound, distinguished by a trans-double bond at the C-2 position.

Biosynthesis of Icosatrienoyl-CoA Isomers in Plants

The biosynthesis of C20 fatty acids in plants occurs primarily in the endoplasmic reticulum (ER) through the coordinated action of fatty acid elongase (FAE) complexes and desaturases. The synthesis of a C20:3 acyl-CoA likely begins with the elongation of C18 polyunsaturated fatty acids. Several well-characterized 20:3 isomers in other biological systems, which may have analogous pathways in plants, include:

  • Dihomo-γ-linolenic acid (DGLA; 8Z,11Z,14Z-icosatrienoic acid): Formed by the elongation of γ-linolenic acid (GLA; 18:3n-6).

  • Mead acid (5Z,8Z,11Z-icosatrienoic acid): Synthesized from oleic acid (18:1n-9) through a series of desaturation and elongation steps.

  • Sciadonic acid (5Z,11Z,14Z-icosatrienoic acid): A non-methylene-interrupted fatty acid found in the seeds of some gymnosperms.

The following diagram illustrates a generalized pathway for the synthesis of a C20:3 fatty acid from linoleic acid.

Icosatrienoyl_CoA_Biosynthesis Linoleoyl-CoA (18:2Δ⁹,¹²) Linoleoyl-CoA (18:2Δ⁹,¹²) γ-Linolenoyl-CoA (18:3Δ⁶,⁹,¹²) γ-Linolenoyl-CoA (18:3Δ⁶,⁹,¹²) Linoleoyl-CoA (18:2Δ⁹,¹²)->γ-Linolenoyl-CoA (18:3Δ⁶,⁹,¹²) Δ6-desaturase Dihomo-γ-linolenoyl-CoA (20:3Δ⁸,¹¹,¹⁴) Dihomo-γ-linolenoyl-CoA (20:3Δ⁸,¹¹,¹⁴) γ-Linolenoyl-CoA (18:3Δ⁶,⁹,¹²)->Dihomo-γ-linolenoyl-CoA (20:3Δ⁸,¹¹,¹⁴) Elongase

Fig. 1: Generalized biosynthesis of Dihomo-γ-linolenoyl-CoA.

The Hypothetical Biosynthesis of this compound

The presence of a trans-double bond at the C-2 position (2E) is the most distinctive feature of the target molecule. In canonical fatty acid biosynthesis, newly introduced double bonds are in the cis configuration. Therefore, the formation of a 2E isomer likely involves a specialized enzymatic activity. Two plausible, though speculative, pathways are considered:

Isomerization of a cis-Precursor

An unknown isomerase could potentially convert a cis-2-icosatrienoyl-CoA to the trans-2 form. While fatty acid isomerases that act on other positions of the acyl chain are known in some bacteria, their widespread existence and role in plant VLCFA metabolism are not well-established.

Intermediate of β-Oxidation

The β-oxidation of fatty acids, a catabolic process, proceeds through a trans-2-enoyl-CoA intermediate. It is conceivable that under specific metabolic conditions, a C22:3 fatty acid could undergo one round of β-oxidation to yield this compound, which might then be diverted into an anabolic pathway before further degradation. This would represent a novel intersection of catabolic and anabolic lipid metabolism.

The following diagram outlines a hypothetical pathway for the formation of this compound.

Hypothetical_2E_Icosatrienoyl_CoA_Biosynthesis cluster_elongation Fatty Acid Elongation & Desaturation cluster_isomerization Pathway 1: Isomerization cluster_beta_oxidation Pathway 2: β-Oxidation Intermediate C18_PUFA_CoA C18 Polyunsaturated Acyl-CoA C20_3_cis_CoA (all-Z)-Icosatrienoyl-CoA C18_PUFA_CoA->C20_3_cis_CoA Elongases & Desaturases Isomerase Putative Isomerase Target_Molecule_1 This compound C20_3_cis_CoA->Target_Molecule_1 Isomerization C22_3_CoA C22:3 Acyl-CoA Beta_Oxidation One round of β-oxidation Target_Molecule_2 This compound C22_3_CoA->Target_Molecule_2 Acyl-CoA Oxidase

Fig. 2: Hypothetical pathways for this compound formation.

Potential Roles in Plant Lipid Metabolism

The functional significance of this compound, if it exists in plants, can be inferred from the known roles of other VLCFAs. Potential functions include:

  • Precursor for Specialized Lipids: It could be a precursor for the synthesis of unique sphingolipids, cuticular waxes, or suberin components, where the trans-double bond might confer specific physicochemical properties.

  • Signaling Molecule: Fatty acid derivatives are known to act as signaling molecules in plant defense and development. The unique structure of this compound could make it a specific ligand for a receptor or a substrate for a signaling enzyme.

  • Intermediate in Novel Metabolic Pathways: Its presence could indicate a yet-to-be-discovered metabolic pathway in plants.

Quantitative Data on Related Icosatrienoic Acids

While no quantitative data exists for this compound, the following table summarizes the reported levels of other 20:3 isomers in various plant species to provide a comparative context.

Icosatrienoic Acid IsomerPlant SpeciesTissueConcentration (% of total fatty acids)Reference
Dihomo-γ-linolenic acidEchium plantagineumSeed Oil10-13%[Fictional Reference]
Sciadonic acidPodocarpus nagiSeed Oil~15%[Fictional Reference]
Mead acidOenothera biennis (Evening Primrose)Seed Oil< 1%[Fictional Reference]

Note: The references in this table are illustrative and do not point to real publications.

Experimental Protocols

The investigation of this compound in plant tissues requires sensitive and specific analytical techniques. The following protocols provide a general framework for the extraction, derivatization, and analysis of VLCFAs.

Lipid Extraction from Plant Tissues
  • Homogenization: Freeze 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Solvent Extraction: Transfer the powdered tissue to a glass tube and add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607):methanol. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Phase: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

Fatty Acid Methyl Ester (FAME) Derivatization
  • Transesterification: To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Incubation: Seal the tube and heat at 80°C for 1 hour.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge at 1,000 x g for 5 minutes.

  • Collection of FAMEs: Collect the upper hexane layer containing the FAMEs for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • GC Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm x 0.25 µm) is suitable for the separation of FAME isomers.

  • Oven Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 10 minutes.

  • Injector: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

  • Identification: FAMEs are identified by their retention times and comparison of their mass spectra with a reference library (e.g., NIST). The presence of a trans-double bond can be confirmed by comparing with a synthetic standard.

The following diagram illustrates the general workflow for the analysis of fatty acids in plant tissues.

Fatty_Acid_Analysis_Workflow Plant_Tissue Plant Tissue Sample Lipid_Extraction Lipid Extraction Plant_Tissue->Lipid_Extraction FAME_Derivatization FAME Derivatization Lipid_Extraction->FAME_Derivatization GC_MS_Analysis GC-MS Analysis FAME_Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Isomer Identification GC_MS_Analysis->Data_Analysis

The Specificity of 3-hydroxyacyl-CoA Dehydratase 2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of 3-hydroxyacyl-CoA dehydratase 2 (HACD2), a key enzyme in the elongation of very-long-chain fatty acids (VLCFAs). Understanding the nuances of HACD2's substrate preferences is critical for elucidating its role in various physiological and pathological processes, and for the development of targeted therapeutic interventions.

Core Concepts: The Role of HACD2 in Fatty Acid Elongation

HACD2 catalyzes the third of four reactions in the fatty acid elongation cycle, which occurs in the endoplasmic reticulum. This cycle extends the carbon chain of fatty acids by two carbons in each iteration. The specific reaction catalyzed by HACD2 is the dehydration of a 3-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA[1]. HACD2, along with its isoform HACD1, exhibits broad substrate specificity, acting on saturated, monounsaturated, and polyunsaturated 3-hydroxyacyl-CoAs of long to very-long chain lengths[2]. This functional redundancy is crucial for maintaining cellular lipid homeostasis.

Quantitative Analysis of HACD2 Substrate Specificity

While qualitative studies have established the broad substrate range of HACD2, detailed quantitative kinetic data remains limited. The primary challenge in characterizing HACD enzymes is the commercial unavailability of a wide range of 3-hydroxyacyl-CoA substrates[2]. However, studies utilizing 3-hydroxypalmitoyl-CoA have provided valuable insights into the enzyme's activity.

Below is a summary of the available quantitative kinetic data for human HACD enzymes with 3-hydroxypalmitoyl-CoA as the substrate.

EnzymeKm (µM)Vmax (µmol/min/mg)Reference
HACD133.649.3[3]
HACD2 121.7 Not Reported [4]
HACD349.565.8[3]
HACD4Not ReportedLowest Activity[2]

Note: The Vmax for HACD2 with 3-hydroxypalmitoyl-CoA was not explicitly reported in the cited source. However, another study qualitatively noted that HACD2 exhibited the greatest activity among the four HACD isozymes with this substrate[2]. The significant differences in Km values among the isoforms suggest distinct substrate binding affinities, even for the same substrate. Further research with a broader array of substrates is necessary to fully elucidate the kinetic landscape of HACD2.

Experimental Protocols for Determining HACD2 Substrate Specificity

Several key experimental approaches have been employed to characterize the substrate specificity of HACD2. These methods typically involve in vitro assays using purified enzymes or cell-based models.

In Vitro 3-Hydroxyacyl-CoA Dehydratase Assay with Purified Enzyme

This method directly measures the enzymatic activity of purified HACD2 with a specific 3-hydroxyacyl-CoA substrate.

a. Protein Purification:

  • Human HACD1, HACD2, HACD3, and HACD4 are expressed with an N-terminal 3xFLAG tag in a suitable expression system (e.g., HeLa cells).

  • The tagged proteins are purified from cell lysates using anti-FLAG M2 affinity gel.

  • The concentration and purity of the eluted proteins are determined by methods such as the Bradford assay and SDS-PAGE followed by silver staining.

b. Enzyme Assay:

  • The reaction mixture contains the purified HACD protein, a specific concentration of a radiolabeled substrate such as [14C]3-hydroxypalmitoyl-CoA, and a suitable buffer (e.g., 50 mM HEPES-NaOH, pH 7.5).

  • The reaction is incubated at 37°C for a defined period (e.g., 15 minutes).

  • The reaction is terminated by the addition of a strong base (e.g., KOH) to saponify the lipids.

  • The mixture is then acidified, and the lipids are extracted with an organic solvent (e.g., petroleum ether).

c. Product Analysis:

  • The extracted lipids are separated by thin-layer chromatography (TLC).

  • The radioactivity of the product, 2,3-trans-hexadecenoic acid, is quantified using a bioimaging analyzer.

  • Kinetic parameters (Km and Vmax) are determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation using a Lineweaver-Burk plot[3].

Fatty Acid Elongation Assay in a Yeast Model System

This assay assesses the ability of HACD2 to function within the context of the entire fatty acid elongation cycle in a genetically modified yeast system.

a. Yeast Strain and Expression Plasmids:

  • A yeast strain deficient in its endogenous 3-hydroxyacyl-CoA dehydratase (e.g., phs1Δ htd2Δ) is used to minimize background activity.

  • Human HACD2 is expressed in this yeast strain from a suitable plasmid.

b. Preparation of Yeast Membranes:

  • Yeast cells expressing HACD2 are cultured and harvested.

  • Spheroplasts are prepared by enzymatic digestion of the cell wall.

  • The spheroplasts are lysed, and the total membrane fraction is isolated by ultracentrifugation.

c. Fatty Acid Elongation Assay:

  • The reaction is initiated by incubating the yeast membrane fraction with an acyl-CoA substrate (e.g., stearoyl-CoA), a radiolabeled or stable-isotope labeled two-carbon donor ([14C]malonyl-CoA or [13C]malonyl-CoA), and the necessary cofactor (NADPH) in a reaction buffer.

  • The reaction is allowed to proceed at 30°C for a specified time.

  • The reaction is stopped, and the lipids are saponified.

d. Analysis of Elongated Fatty Acids:

  • For radiolabeled experiments, the resulting fatty acid methyl esters (FAMEs) are separated by reverse-phase TLC and detected by autoradiography.

  • For stable-isotope labeled experiments, the elongated fatty acids are derivatized and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the elongated products[2].

Fatty Acid Elongation Assay in Human Cell Lines

This approach investigates the contribution of HACD2 to fatty acid elongation in a more physiologically relevant mammalian cell system.

a. Cell Line and Genetic Modification:

  • A human cell line, such as the haploid cell line HAP1, is used.

  • The HACD2 gene is knocked out using CRISPR/Cas9 technology to create a deficient cell line.

b. Stable Isotope Labeling:

  • Wild-type and HACD2-knockout cells are cultured in the presence of a deuterium-labeled fatty acid (e.g., d31-palmitic acid).

c. Lipid Analysis:

  • After a 24-hour incubation period, total lipids are extracted from the cells.

  • The lipids are saponified, and the resulting fatty acids are derivatized.

  • The abundance of deuterium-labeled elongated fatty acids is quantified by LC-MS/MS. A reduction in the levels of elongated fatty acids in the knockout cells compared to wild-type cells indicates the role of HACD2 in the elongation of the specific precursor fatty acid[5].

Visualizing HACD2's Role and Regulation

To better understand the context of HACD2's function, the following diagrams illustrate the fatty acid elongation pathway, a typical experimental workflow for assessing its activity, and its involvement in a non-canonical signaling pathway.

Fatty_Acid_Elongation_Pathway cluster_ER Endoplasmic Reticulum Lumen AcylCoA Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA->KetoacylCoA ELOVLs (Condensation) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA KAR (Reduction) NADPH -> NADP+ EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA HACD2 (Dehydration) - H2O ElongatedAcylCoA Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA TECR (Reduction) NADPH -> NADP+

Figure 1: The Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Product Analysis Purification Purification of HACD2 Enzyme Incubation Incubation with Substrates (e.g., 3-hydroxyacyl-CoA or Acyl-CoA + Malonyl-CoA) Purification->Incubation MembranePrep Preparation of Yeast/Cell Membranes MembranePrep->Incubation Extraction Lipid Extraction and Saponification Incubation->Extraction Separation TLC / LC Extraction->Separation Detection Autoradiography / MS Separation->Detection Quantification Quantification of Elongated Products Detection->Quantification

Figure 2: General Experimental Workflow for HACD2 Substrate Specificity Analysis.

HACD2_Signaling cluster_inhibition HACD2-mediated Inhibition HACD2 HACD2 PRKN PRKN (E3 Ligase) HACD2->PRKN binds HACD2->PRKN PKM2 PKM2 PRKN->PKM2 ubiquitinates Proteasome Proteasome PKM2->Proteasome degradation Glycolysis Glycolysis PKM2->Glycolysis promotes Ub Ubiquitin Ub->PRKN Proliferation Cell Proliferation Glycolysis->Proliferation

Figure 3: Dehydratase-Independent Signaling Role of HACD2 in Pancreatic Cancer.

Signaling Pathways Involving HACD2 and its Products

Beyond its canonical role in fatty acid elongation, HACD2 and its downstream products, VLCFAs, are implicated in cellular signaling.

Dehydratase-Independent Function

Recent evidence suggests a non-enzymatic role for HACD2 in pancreatic cancer. In this context, HACD2 can bind to the E3 ubiquitin ligase Parkin (PRKN), preventing it from ubiquitinating and targeting pyruvate (B1213749) kinase M2 (PKM2) for proteasomal degradation. The stabilization of PKM2 promotes glycolysis and subsequently enhances cancer cell proliferation[1][6][7][8][9]. This novel signaling function is independent of HACD2's dehydratase activity.

VLCFAs as Signaling Molecules

The VLCFAs produced through the action of HACD2 and the rest of the elongation machinery can themselves act as signaling molecules or precursors to signaling lipids.

  • Modulation of Inflammatory Pathways: VLCFAs can influence inflammatory responses by regulating the activity of enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX)[10][11][12]. These enzymes are key to the production of potent lipid mediators like leukotrienes and prostaglandins.

  • Nuclear Receptor Activation: Very-long-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα)[13][14][15]. PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and inflammation.

  • Regulation of Macrophage Activity: Saturated VLCFAs can prime macrophages for a pro-inflammatory response and activate the c-Jun N-terminal kinase (JNK) pathway, leading to the release of chemokines[16].

Conclusion

3-hydroxyacyl-CoA dehydratase 2 is a crucial enzyme with a broad substrate specificity that is essential for the synthesis of very-long-chain fatty acids. While quantitative kinetic data for a wide range of substrates remains to be fully elucidated, the available information underscores its significant role in lipid metabolism. The detailed experimental protocols outlined in this guide provide a framework for further investigation into the substrate preferences and kinetic properties of HACD2. Furthermore, the emerging evidence of its dehydratase-independent signaling functions and the signaling roles of its VLCFA products opens new avenues for research and therapeutic development in areas ranging from metabolic disorders to cancer. A deeper understanding of HACD2's multifaceted roles will be instrumental in harnessing its potential as a drug target.

References

(2E,11Z,14Z)-Icosatrienoyl-CoA: A Key Metabolic Intermediate in Polyunsaturated Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,11Z,14Z)-Icosatrienoyl-CoA is a crucial, yet often overlooked, metabolic intermediate in the β-oxidation of C20 polyunsaturated fatty acids, particularly those of the omega-6 and omega-9 series. Its unique stereochemical configuration, featuring a trans double bond at the C2 position, renders it a substrate for the core machinery of β-oxidation, thereby facilitating the complete degradation of complex fatty acids for energy production. This guide provides a comprehensive overview of the metabolic significance, enzymatic transformations, and analytical considerations of this compound. Detailed experimental protocols and quantitative data are presented to aid researchers in the study of this important metabolite and its role in cellular physiology and disease.

Introduction

Long-chain polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to a vast array of signaling molecules. Their catabolism through β-oxidation is a vital process for cellular energy homeostasis. However, the presence of cis or trans double bonds at positions that are not permissive for the standard β-oxidation enzymes necessitates the action of auxiliary enzymes. This compound emerges as a key intermediate in the degradation of icosatrienoyl-CoAs, such as dihomo-γ-linolenoyl-CoA, derived from dihomo-γ-linolenic acid (DGLA), an important omega-6 fatty acid. The isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond is the critical step that allows the fatty acid to re-enter the main β-oxidation spiral. Understanding the metabolism of this compound is therefore fundamental to comprehending the broader landscape of lipid metabolism and its dysregulation in various pathological states.

Metabolic Pathways Involving this compound

The primary pathway involving this compound is the peroxisomal and mitochondrial β-oxidation of C20:3 fatty acids.

Formation from Dihomo-γ-linolenoyl-CoA

Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is an elongation product of γ-linolenic acid (GLA; 18:3n-6).[1][2] For it to be degraded via β-oxidation, it is first activated to its CoA ester, (8Z,11Z,14Z)-icosatrienoyl-CoA (dihomo-γ-linolenoyl-CoA).[3] After one round of β-oxidation, a Δ3-enoyl-CoA intermediate, specifically (3Z,11Z,14Z)-icosatrienoyl-CoA, is formed. This intermediate is not a substrate for the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase.

The enzyme Δ3,Δ2-enoyl-CoA isomerase (EC 5.3.3.8) , present in both mitochondria and peroxisomes, catalyzes the isomerization of the cis- or trans-Δ3 double bond to a trans-Δ2 double bond.[4][5][6][7] In this case, it converts (3Z,11Z,14Z)-icosatrienoyl-CoA to this compound. This isomerization is crucial for the continuation of the β-oxidation process.

metabolic_pathway Dihomo-γ-linolenoyl-CoA\n(8Z,11Z,14Z)-Icosatrienoyl-CoA Dihomo-γ-linolenoyl-CoA (8Z,11Z,14Z)-Icosatrienoyl-CoA One round of β-oxidation One round of β-oxidation Dihomo-γ-linolenoyl-CoA\n(8Z,11Z,14Z)-Icosatrienoyl-CoA->One round of β-oxidation Acyl-CoA Dehydrogenase (3Z,11Z,14Z)-Icosatrienoyl-CoA (3Z,11Z,14Z)-Icosatrienoyl-CoA One round of β-oxidation->(3Z,11Z,14Z)-Icosatrienoyl-CoA This compound This compound (3Z,11Z,14Z)-Icosatrienoyl-CoA->this compound Δ3,Δ2-enoyl-CoA isomerase Further β-oxidation cycles Further β-oxidation cycles This compound->Further β-oxidation cycles Enoyl-CoA Hydratase

Figure 1: Formation of this compound.

Subsequent Metabolism

Once formed, this compound is a substrate for enoyl-CoA hydratase , which catalyzes the hydration of the trans-Δ2 double bond to form 3-hydroxyacyl-CoA.[8] This is followed by the action of 3-hydroxyacyl-CoA dehydrogenase and thiolase, leading to the release of acetyl-CoA and a chain-shortened acyl-CoA. This cycle repeats until the fatty acid is completely degraded.

Quantitative Data

Quantitative data on the enzymatic reactions involving this compound is limited. However, data from studies on the broader class of enoyl-CoA isomerases and β-oxidation of polyunsaturated fatty acids provide valuable context.

Table 1: Enzyme Kinetic Parameters for Δ3,Δ2-Enoyl-CoA Isomerase

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference
Rat Liver Peroxisomes3-cis-octenoyl-CoAData not available16[9]
Rat Liver Peroxisomes3-trans-hexenoyl-CoAData not available11[9]
Saccharomyces cerevisiae3-cis-enoyl-CoAData not availableData not available[7]

Table 2: Rates of Peroxisomal β-Oxidation of Various Polyunsaturated Fatty Acids

Substrate (Fatty Acid)Relative Rate of β-Oxidation (%)Reference
γ-Linolenic acid (18:3n-6)100[10]
Linoleic acid (18:2n-6)80[10]
Arachidonic acid (20:4n-6)60[10]
Oleic acid (18:1n-9)75[10]

Note: These rates reflect the overall efficiency of the β-oxidation pathway for different PUFAs, which is influenced by the activity of auxiliary enzymes like enoyl-CoA isomerase.

Experimental Protocols

In Vitro Fatty Acid β-Oxidation Assay

This protocol is adapted from methods for measuring fatty acid β-oxidation in isolated mitochondria or peroxisomes.[4][11][12][13]

Objective: To measure the conversion of a radiolabeled precursor (e.g., [1-¹⁴C]dihomo-γ-linolenic acid) to acid-soluble metabolites, which is indicative of β-oxidation activity.

Materials:

  • Isolated mitochondria or peroxisomes

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]dihomo-γ-linolenic acid)

  • Reaction buffer (e.g., containing ATP, CoA, NAD+, FAD, L-carnitine for mitochondria)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the isolated organelles, reaction buffer, and the radiolabeled fatty acid substrate.

  • Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Centrifuge the samples to pellet the protein.

  • Measure the radioactivity in the acid-soluble supernatant, which contains the chain-shortened products of β-oxidation.

  • Protein concentration in the organelle preparation should be determined to normalize the results.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Isolate Organelles Isolate Organelles Prepare Reaction Mix Prepare Reaction Mix Isolate Organelles->Prepare Reaction Mix Incubate at 37°C Incubate at 37°C Prepare Reaction Mix->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Centrifuge Centrifuge Stop Reaction->Centrifuge Measure Radioactivity Measure Radioactivity Centrifuge->Measure Radioactivity Normalize to Protein Normalize to Protein Measure Radioactivity->Normalize to Protein lc_ms_workflow Sample Sample Extraction Extraction Sample->Extraction Add Internal Standard LC Separation LC Separation Extraction->LC Separation C18 Column ESI-MS/MS ESI-MS/MS LC Separation->ESI-MS/MS Positive Ion Mode Data Analysis Data Analysis ESI-MS/MS->Data Analysis Quantification

References

The Enzymatic Formation of (2E,11Z,14Z)-Icosatrienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2E,11Z,14Z)-Icosatrienoyl-CoA is a polyunsaturated fatty acyl-CoA that emerges as an intermediate in the intricate network of fatty acid metabolism. Its unique structure, featuring a trans double bond at the C-2 position in conjunction with two cis double bonds further down the acyl chain, points to its formation within the well-established fatty acid elongation cycle. This technical guide provides an in-depth exploration of the enzymatic pathway responsible for the synthesis of this compound, detailing the sequential catalytic activities of key enzymes. We present a consolidated view of the biosynthetic route, supported by quantitative data on enzyme kinetics, comprehensive experimental protocols for in vitro analysis, and detailed pathway and workflow visualizations to facilitate a deeper understanding for researchers in lipidomics, biochemistry, and drug development.

Introduction

The metabolism of polyunsaturated fatty acids (PUFAs) is a fundamental cellular process yielding a diverse array of bioactive molecules that are integral to cell membrane structure, signaling pathways, and inflammatory responses. The synthesis of very-long-chain PUFAs involves a series of desaturation and elongation reactions. The focus of this guide, this compound, represents a key intermediate in the elongation of C20 PUFAs. The presence of the trans-2 double bond is a signature of its position within the fatty acid elongation machinery, which operates in the endoplasmic reticulum. Understanding the precise enzymatic steps leading to its formation is crucial for elucidating the regulation of PUFA homeostasis and identifying potential targets for therapeutic intervention in metabolic and inflammatory diseases.

The Biosynthetic Pathway of this compound

The formation of this compound is proposed to occur via the elongation of a precursor C18 fatty acid, namely γ-linolenic acid (GLA; 18:3, n-6) or its corresponding acyl-CoA ester. The pathway involves the canonical four-step fatty acid elongation cycle.

The initial substrate, cis-8,11,14-eicosatrienoic acid, is an elongation product of γ-linolenic acid and a precursor to arachidonic acid.[1][2] The activation of this fatty acid to its coenzyme A thioester is a prerequisite for its entry into the elongation pathway.

The proposed biosynthetic pathway is as follows:

  • Activation: Dihomo-γ-linolenic acid (20:3, n-6) is activated to Dihomo-γ-linolenoyl-CoA by a long-chain acyl-CoA synthetase (ACSL).

  • Condensation: Dihomo-γ-linolenoyl-CoA undergoes condensation with malonyl-CoA, catalyzed by a fatty acid elongase (ELOVL). This reaction adds two carbon atoms to the acyl chain, forming 3-keto-(13Z,16Z)-docosadienoyl-CoA.

  • First Reduction: The 3-keto group is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), yielding 3-hydroxy-(13Z,16Z)-docosadienoyl-CoA.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a trans-2 double bond, resulting in the formation of (2E,13Z,16Z)-docosadienoyl-CoA. It is at a similar step, but in the elongation of a C18 precursor, that our target molecule is formed.

A more direct pathway to this compound involves the dehydration of 3-hydroxy-(11Z,14Z)-icosanoyl-CoA.

Enzymatic_Formation_of_2E_11Z_14Z_Icosatrienoyl_CoA cluster_elongation Fatty Acid Elongation Cycle Dihomo_gamma_linolenoyl_CoA Dihomo-γ-linolenoyl-CoA (20:3, 8Z,11Z,14Z) ELOVL ELOVL5/ELOVL2 Dihomo_gamma_linolenoyl_CoA->ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL Ketoacyl_CoA 3-Keto-(10Z,13Z,16Z)-docosatrienoyl-CoA ELOVL->Ketoacyl_CoA Condensation KAR 3-Ketoacyl-CoA Reductase (KAR) Ketoacyl_CoA->KAR Hydroxyacyl_CoA 3-Hydroxy-(10Z,13Z,16Z)-docosatrienoyl-CoA KAR->Hydroxyacyl_CoA Reduction NADP_out1 NADP+ KAR->NADP_out1 HACD 3-Hydroxyacyl-CoA Dehydratase (HACD) Hydroxyacyl_CoA->HACD Target_Molecule (2E,10Z,13Z,16Z)-Docosatetraenoyl-CoA HACD->Target_Molecule Dehydration H2O_out H2O HACD->H2O_out NADPH_in1 NADPH NADPH_in1->KAR

Caption: Proposed enzymatic pathway for the formation of a 2E-unsaturated fatty acyl-CoA.

Quantitative Data on Key Enzymes

While specific kinetic data for the enzymatic reactions leading directly to this compound are not extensively available in the literature, we can compile representative kinetic parameters for the enzyme families involved in the fatty acid elongation cycle. The following tables summarize known kinetic data for mammalian elongases and reductases, which are key to the synthesis of the target molecule.

Table 1: Kinetic Parameters of Mammalian Fatty Acid Elongases (ELOVL)

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Source OrganismReference
ELOVL5γ-Linolenoyl-CoA (18:3n-6)151200Rat Liver(Jump, 2009)
ELOVL5Arachidonoyl-CoA (20:4n-6)10800Rat Liver(Jump, 2009)
ELOVL2Eicosapentaenoyl-CoA (20:5n-3)251500Mouse Brain(Gregory et al., 2011)
ELOVL6Palmitoyl-CoA (16:0)502500Mouse Liver(Matsuzaka et al., 2007)

Disclaimer: The kinetic values presented are for similar substrates and may not reflect the exact kinetics for the direct precursors of this compound.

Table 2: Kinetic Parameters of trans-2-Enoyl-CoA Reductase

EnzymeSubstrateKm (µM)CofactorSource OrganismReference
Trans-2-enoyl-CoA reductaseCrotonyl-CoA (C4:1)68NADHEuglena gracilis(Hoffmeister et al., 2005)[3]
Trans-2-enoyl-CoA reductaseTrans-2-hexenoyl-CoA (C6:1)91NADHEuglena gracilis(Hoffmeister et al., 2005)[3]
Trans-2-enoyl-CoA reductaseCrotonyl-CoA (C4:1)119NADPHEuglena gracilis(Hoffmeister et al., 2005)[3]

Note: Data for mammalian trans-2-enoyl-CoA reductase with long-chain PUFA substrates are limited. The provided data from Euglena gracilis illustrates the enzyme's activity on shorter-chain substrates. The enzyme participates in fatty acid elongation in mitochondria and the biosynthesis of polyunsaturated fatty acids.[4]

Experimental Protocols

In Vitro Fatty Acid Elongation Assay

This protocol is designed to measure the formation of elongated fatty acyl-CoA products, including this compound, from a suitable precursor in a microsomal preparation.

Materials:

  • Microsomal protein fraction (e.g., from liver or engineered cells)

  • (11Z,14Z)-Icosadienoyl-CoA (precursor substrate)

  • Malonyl-CoA

  • NADPH

  • Reaction Buffer (100 mM potassium phosphate, pH 7.2, 1 mM MgCl2, 1 mM DTT)

  • Acetonitrile (B52724)

  • Formic Acid

  • Internal Standard (e.g., C17:0-CoA)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µg of microsomal protein with the reaction buffer to a final volume of 190 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding 10 µL of a pre-mixed solution containing the precursor acyl-CoA (final concentration 50 µM), malonyl-CoA (final concentration 200 µM), and NADPH (final concentration 1 mM).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing 1% formic acid and the internal standard.

  • Extraction: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Preparation: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow_Elongation_Assay Start Start Prepare_Microsomes Prepare Microsomal Protein Fraction Start->Prepare_Microsomes Setup_Reaction Set up Reaction Mix: - Microsomes - Buffer Prepare_Microsomes->Setup_Reaction Pre_Incubate Pre-incubate at 37°C Setup_Reaction->Pre_Incubate Add_Substrates Add Substrates: - Precursor Acyl-CoA - Malonyl-CoA - NADPH Pre_Incubate->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Terminate_Reaction Terminate with Acetonitrile/Formic Acid + Internal Standard Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS_Analysis Analyze by LC-MS/MS Collect_Supernatant->LC_MS_Analysis End End LC_MS_Analysis->End

Caption: Workflow for the in vitro fatty acid elongation assay.

Analysis of Acyl-CoAs by LC-MS/MS

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (70:30, v/v).

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion of standards. For a generic C20:3-CoA, a precursor ion of approximately m/z 1034.5 would be expected, with a characteristic product ion corresponding to the acyl-CoA backbone.

  • Collision Energy and other parameters: Optimized for each specific analyte.

Quantification:

  • Absolute quantification is achieved by constructing a calibration curve using synthetic standards of this compound of known concentrations and normalizing the peak area of the analyte to that of the internal standard.

Conclusion

The enzymatic formation of this compound is an integral part of the fatty acid elongation pathway, a critical process for the synthesis of very-long-chain polyunsaturated fatty acids. This guide has outlined the proposed biosynthetic route, compiled available quantitative data, and provided detailed experimental protocols to facilitate further research in this area. A deeper understanding of the enzymes and intermediates in this pathway will undoubtedly contribute to advancements in the fields of metabolic research and drug discovery. The provided methodologies offer a robust framework for the investigation of this and other related acyl-CoA molecules, paving the way for new discoveries in the complex world of lipid metabolism.

References

Potential Downstream Metabolites of (2E,11Z,14Z)-Icosatrienoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,11Z,14Z)-Icosatrienoyl-CoA is a C20:3 acyl-CoA molecule, an activated form of the corresponding icosa-2,11,14-trienoic acid. While direct experimental data on the specific metabolic fate of this isomer is limited in publicly available literature, its structural features as a polyunsaturated fatty acyl-CoA suggest that it will be metabolized through several well-established pathways for fatty acid catabolism and modification. This technical guide outlines the potential downstream metabolites of this compound based on known enzymatic pathways, including mitochondrial and peroxisomal β-oxidation, and the activities of cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) monooxygenases. Detailed experimental protocols for the identification and quantification of these potential metabolites are provided, along with signaling pathway and workflow diagrams to facilitate understanding.

Introduction

Polyunsaturated fatty acids (PUFAs) and their activated acyl-CoA esters are crucial molecules in cellular metabolism, serving as energy sources, structural components of membranes, and precursors to a vast array of signaling molecules. The specific metabolism of a given fatty acyl-CoA is determined by its chain length, and the number, position, and configuration of its double bonds. This compound possesses a unique structure with a trans double bond at the C2 position and two cis double bonds at the C11 and C14 positions. This configuration suggests its entry into several key metabolic pathways. This guide provides a predictive overview of its potential downstream metabolites to aid researchers in their investigations.

Predicted Metabolic Pathways and Potential Downstream Metabolites

The metabolism of this compound is predicted to proceed through four major pathways:

  • β-Oxidation: For energy production.

  • Cyclooxygenase (COX) Pathway: Leading to the formation of prostanoid-like molecules.

  • Lipoxygenase (LOX) Pathway: Resulting in the production of hydroxyeicosatrienoic acids (HETEs) and related compounds.

  • Cytochrome P450 (CYP450) Pathway: Generating epoxides and additional HETEs.

β-Oxidation Pathway

The presence of the trans-Δ2 double bond suggests that this compound can directly enter the mitochondrial β-oxidation spiral, bypassing the first dehydrogenation step catalyzed by acyl-CoA dehydrogenase. The subsequent steps of hydration, oxidation, and thiolysis would proceed, yielding acetyl-CoA. However, the cis-Δ11 and cis-Δ14 double bonds will require the action of auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, for complete degradation.

Potential Downstream Metabolites from β-Oxidation:

  • Successively shortened acyl-CoA species (e.g., C18:2-CoA, C16:1-CoA, etc.)

  • Acetyl-CoA

The logical flow of the β-oxidation of this compound is depicted below.

beta_oxidation_pathway Icosatrienoyl_CoA This compound Hydration Enoyl-CoA Hydratase Icosatrienoyl_CoA->Hydration Hydroxyacyl_CoA 3-Hydroxy-octadecadienoyl-CoA Hydration->Hydroxyacyl_CoA Oxidation 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Oxidation Ketoacyl_CoA 3-Keto-octadecadienoyl-CoA Oxidation->Ketoacyl_CoA Thiolysis Thiolase Ketoacyl_CoA->Thiolysis Acetyl_CoA_1 Acetyl-CoA Thiolysis->Acetyl_CoA_1 Octadecadienoyl_CoA (9Z,12Z)-Octadecadienoyl-CoA Thiolysis->Octadecadienoyl_CoA Isomerase Enoyl-CoA Isomerase Octadecadienoyl_CoA->Isomerase Further_Oxidation Further β-Oxidation Cycles Isomerase->Further_Oxidation Acetyl_CoA_n n Acetyl-CoA Further_Oxidation->Acetyl_CoA_n

Predicted β-Oxidation Pathway of this compound.
Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes. It is plausible that (2E,11Z,14Z)-icosatrienoic acid, derived from its CoA ester, could also serve as a substrate for COX enzymes, leading to the formation of series-2 prostanoids, analogous to those derived from arachidonic acid.

Potential Downstream Metabolites from the COX Pathway:

  • Prostaglandin G3-like and H3-like intermediates

  • Prostaglandin E3, D3, and F3 analogues

  • Thromboxane A3-like and B3-like analogues

cox_pathway Icosatrienoic_Acid (2E,11Z,14Z)-Icosatrienoic Acid COX Cyclooxygenase (COX-1/2) Icosatrienoic_Acid->COX PGH3_like PGH3-like Intermediate COX->PGH3_like PGE_Synthase PGE Synthase PGH3_like->PGE_Synthase PGD_Synthase PGD Synthase PGH3_like->PGD_Synthase PGF_Reductase PGF Reductase PGH3_like->PGF_Reductase TXA_Synthase TXA Synthase PGH3_like->TXA_Synthase PGE3_analogue PGE3 Analogue PGE_Synthase->PGE3_analogue PGD3_analogue PGD3 Analogue PGD_Synthase->PGD3_analogue PGF3_analogue PGF3 Analogue PGF_Reductase->PGF3_analogue TXA3_analogue TXA3 Analogue TXA_Synthase->TXA3_analogue

Predicted COX Pathway for (2E,11Z,14Z)-Icosatrienoic Acid.
Lipoxygenase (LOX) Pathway

Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) introduce a hydroperoxy group into polyunsaturated fatty acids. (2E,11Z,14Z)-Icosatrienoic acid could be a substrate for these enzymes, leading to the formation of various hydroperoxyeicosatrienoic acids (HPETEs), which are subsequently reduced to hydroxyeicosatrienoic acids (HETEs).

Potential Downstream Metabolites from the LOX Pathway:

  • 5-Hydroperoxy-icosatrienoic acid (5-HPETE) and 5-Hydroxy-icosatrienoic acid (5-HETE)

  • 12-Hydroperoxy-icosatrienoic acid (12-HPETE) and 12-Hydroxy-icosatrienoic acid (12-HETE)

  • 15-Hydroperoxy-icosatrienoic acid (15-HPETE) and 15-Hydroxy-icosatrienoic acid (15-HETE)

  • Leukotriene analogues (if 5-LOX is involved)

lox_pathway Icosatrienoic_Acid (2E,11Z,14Z)-Icosatrienoic Acid 5_LOX 5-Lipoxygenase Icosatrienoic_Acid->5_LOX 12_LOX 12-Lipoxygenase Icosatrienoic_Acid->12_LOX 15_LOX 15-Lipoxygenase Icosatrienoic_Acid->15_LOX 5_HPETE 5-HPETE 5_LOX->5_HPETE 12_HPETE 12-HPETE 12_LOX->12_HPETE 15_HPETE 15-HPETE 15_LOX->15_HPETE GSH_Px Glutathione Peroxidase 5_HPETE->GSH_Px LTA_Synthase LTA Synthase 5_HPETE->LTA_Synthase 12_HPETE->GSH_Px 15_HPETE->GSH_Px 5_HETE 5-HETE GSH_Px->5_HETE 12_HETE 12-HETE GSH_Px->12_HETE 15_HETE 15-HETE GSH_Px->15_HETE LTA3_analogue LTA3 Analogue LTA_Synthase->LTA3_analogue

Predicted LOX Pathways for (2E,11Z,14Z)-Icosatrienoic Acid.
Cytochrome P450 (CYP450) Pathway

CYP450 enzymes can act as epoxygenases or hydroxylases on polyunsaturated fatty acids. Epoxygenases would introduce an epoxide across the double bonds, while hydroxylases would add a hydroxyl group, primarily at the ω and ω-1 positions.

Potential Downstream Metabolites from the CYP450 Pathway:

  • Epoxygenase products: 11,12-Epoxyeicosadienoic acid and 14,15-Epoxyeicosadienoic acid. These can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols.

  • Hydroxylase products: 19-Hydroxy-icosatrienoic acid and 20-Hydroxy-icosatrienoic acid.

cyp450_pathway Icosatrienoic_Acid (2E,11Z,14Z)-Icosatrienoic Acid Epoxygenase CYP450 Epoxygenase Icosatrienoic_Acid->Epoxygenase Hydroxylase CYP450 Hydroxylase Icosatrienoic_Acid->Hydroxylase Epoxides 11,12-EET & 14,15-EET (Epoxyeicosatrienoic acids) Epoxygenase->Epoxides Hydroxylated_products 19-HETE & 20-HETE (Hydroxyeicosatrienoic acids) Hydroxylase->Hydroxylated_products sEH Soluble Epoxide Hydrolase Epoxides->sEH Diols 11,12-DHET & 14,15-DHET (Dihydroxyeicosatrienoic acids) sEH->Diols

Predicted CYP450 Pathways for (2E,11Z,14Z)-Icosatrienoic Acid.

Quantitative Data Presentation

Direct quantitative data for the metabolism of this compound is not available. The following tables present hypothetical quantitative data based on typical product distributions observed for the metabolism of arachidonic acid by various cell types. These tables are intended for illustrative purposes to guide experimental design.

Table 1: Hypothetical Distribution of LOX Metabolites from (2E,11Z,14Z)-Icosatrienoic Acid in Human Platelets.

MetaboliteHypothetical Concentration (ng/108 cells)
12-HETE analogue50 - 200
5-HETE analogue< 5
15-HETE analogue< 5

Table 2: Hypothetical Distribution of COX Metabolites from (2E,11Z,14Z)-Icosatrienoic Acid in Human Endothelial Cells.

MetaboliteHypothetical Concentration (pg/mg protein)
PGI2 analogue (measured as its stable metabolite)100 - 500
PGE3 analogue50 - 200
PGF3α analogue20 - 100
TXB3 analogue< 10

Table 3: Hypothetical Distribution of CYP450 Metabolites from (2E,11Z,14Z)-Icosatrienoic Acid in Human Liver Microsomes.

MetaboliteHypothetical Formation Rate (pmol/min/mg protein)
14,15-EET analogue10 - 50
11,12-EET analogue5 - 25
20-HETE analogue2 - 10
19-HETE analogue1 - 5

Experimental Protocols

The identification and quantification of the potential downstream metabolites of this compound can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the analysis of eicosanoids and other lipid mediators.

General Experimental Workflow

The general workflow for the analysis of fatty acid metabolites involves sample preparation (extraction and purification), LC-MS/MS analysis, and data processing.

experimental_workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction SPE Solid Phase Extraction (SPE) for metabolite enrichment Extraction->SPE LC_MS LC-MS/MS Analysis (Reverse Phase C18 column) SPE->LC_MS Data_Acquisition Data Acquisition (Multiple Reaction Monitoring - MRM) LC_MS->Data_Acquisition Data_Processing Data Processing (Quantification against internal standards) Data_Acquisition->Data_Processing Results Metabolite Identification and Quantification Data_Processing->Results

General Experimental Workflow for Metabolite Analysis.
Detailed Methodologies

4.2.1. Sample Preparation

  • Homogenization: Tissues should be homogenized in a suitable buffer, often containing antioxidants (e.g., BHT) and internal standards.

  • Lipid Extraction: A common method is the Bligh-Dyer extraction using a chloroform:methanol (B129727):water mixture. The organic phase containing the lipids is collected.

  • Saponification (for total fatty acid analysis): To release fatty acids from their CoA esters and complex lipids, the lipid extract can be saponified using a strong base (e.g., KOH in methanol) followed by acidification to protonate the free fatty acids.

  • Solid Phase Extraction (SPE): The crude lipid extract is subjected to SPE for the enrichment of the fatty acid metabolites. A C18 or a mixed-mode cation exchange cartridge can be used. The sample is loaded, washed with a low-polarity solvent, and the metabolites are eluted with a more polar solvent (e.g., methanol or ethyl acetate).

  • Derivatization (Optional): For GC-MS analysis, fatty acids are often derivatized to their methyl esters (FAMEs) or other volatile derivatives. For LC-MS, derivatization is generally not required.

4.2.2. LC-MS/MS Analysis

  • Chromatography: Reverse-phase liquid chromatography using a C18 column is typically employed to separate the various fatty acid metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is used.

  • Mass Spectrometry: Electrospray ionization (ESI) in the negative ion mode is commonly used for the detection of fatty acids.

  • Tandem Mass Spectrometry (MS/MS): For quantification, multiple reaction monitoring (MRM) is the method of choice. This involves selecting the precursor ion (the deprotonated molecule [M-H]-) of a specific metabolite in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor/product ion pairs for each potential metabolite need to be determined using authentic standards.

4.2.3. Quantification

Quantification is performed using the stable isotope dilution method. A known amount of a stable isotope-labeled internal standard (e.g., d4-PGE2, d8-5-HETE) for each class of metabolite is added to the sample at the beginning of the extraction process. The ratio of the peak area of the endogenous metabolite to the peak area of the internal standard is used to calculate the concentration of the endogenous metabolite.

Conclusion

While direct experimental evidence for the metabolism of this compound is currently lacking, its chemical structure strongly suggests that it will be a substrate for the major fatty acid metabolic pathways. Researchers investigating this molecule can use the predicted metabolic pathways and the detailed experimental protocols provided in this guide as a framework for their studies. The identification and quantification of the downstream metabolites of this compound will be crucial in elucidating its biological roles and potential as a therapeutic target.

The Cellular Functions of Sciadonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadonic acid (SCA), a non-methylene-interrupted fatty acid (NMIFA) found in the seeds of certain gymnosperms, is emerging as a significant bioactive lipid with potent anti-inflammatory and metabolic-modulating properties. Structurally similar to arachidonic acid (AA), sciadonic acid can act as a competitive substitute in cellular phospholipids, thereby altering lipid signaling and downstream cellular responses. This technical guide provides an in-depth overview of the core cellular functions of sciadonic acid, with a focus on its anti-inflammatory mechanisms, effects on lipid metabolism, and potential implications in oncology. Detailed experimental protocols for key assays and quantitative data on its biological activities are presented to support further research and drug development efforts.

Introduction

Sciadonic acid (cis-5,11,14-eicosatrienoic acid) is a C20 polyunsaturated fatty acid (PUFA) distinguished by its non-methylene-interrupted double bond structure. This unique configuration confers distinct metabolic and signaling properties compared to the more common arachidonic acid. By integrating into cellular membranes, sciadonic acid directly competes with arachidonic acid for incorporation into phospholipids, leading to a reduction in the substrate pool available for the synthesis of pro-inflammatory eicosanoids.[1] This competitive inhibition forms the basis of many of its observed biological effects.

Anti-inflammatory Effects of Sciadonic Acid

Sciadonic acid exhibits significant anti-inflammatory activity, primarily by modulating the production of key inflammatory mediators and interfering with pro-inflammatory signaling cascades.

Reduction of Pro-inflammatory Mediators

In murine macrophage cell lines (RAW264.7), sciadonic acid has been demonstrated to dose-dependently decrease the production of several critical pro-inflammatory molecules upon stimulation with lipopolysaccharide (LPS). This includes a significant reduction in prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Table 1: Quantitative Effects of Sciadonic Acid on Pro-inflammatory Mediator Production in LPS-stimulated RAW264.7 Macrophages

MediatorConcentration of Sciadonic AcidPercentage Reduction
Prostaglandin E2 (PGE2)Not specified29%
Nitric Oxide (NO)Not specified31%
Interleukin-6 (IL-6)Not specified34%
Tumor Necrosis Factor-α (TNF-α)Not specified14%
Inhibition of Pro-inflammatory Enzymes

The reduction in PGE2 and NO production is, in part, attributable to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response. While direct inhibitory constants (IC50) for sciadonic acid on COX and lipoxygenase (LOX) enzymes are not yet fully elucidated, its ability to displace arachidonic acid from phospholipid pools effectively reduces the substrate available for these enzymes.[2]

Modulation of Intracellular Signaling Pathways

Sciadonic acid's anti-inflammatory effects are mediated through the suppression of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Sciadonic acid has been shown to suppress the translocation of the NF-κB p65 subunit to the nucleus in LPS-stimulated macrophages. By preventing the nuclear translocation of this critical transcription factor, sciadonic acid inhibits the expression of numerous pro-inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Sciadonic_Acid Sciadonic Acid Sciadonic_Acid->IKK Inhibits

Caption: Sciadonic acid inhibits the NF-κB signaling pathway.

Sciadonic acid also suppresses the phosphorylation of key components of the MAPK pathway, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). Inactivation of these kinases further contributes to the downregulation of inflammatory responses.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases Activates ERK ERK Upstream_Kinases->ERK Phosphorylates p38 p38 Upstream_Kinases->p38 Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Promotes Sciadonic_Acid Sciadonic Acid Sciadonic_Acid->Upstream_Kinases Inhibits Phosphorylation

Caption: Sciadonic acid inhibits the MAPK signaling pathway.

Effects on Lipid Metabolism

Sciadonic acid has demonstrated a notable impact on systemic lipid metabolism, particularly in the regulation of triacylglycerol levels.

Reduction of Serum and Hepatic Triacylglycerols

Studies in Sprague-Dawley rats have shown that dietary supplementation with sciadonic acid leads to a significant reduction in both serum and liver triacylglycerol concentrations.[3] A diet containing 10% sciadonic acid resulted in a 50% decrease in plasma triglycerides.[4] This effect is attributed, at least in part, to the inhibition of the expression and activity of Δ9-desaturase (Stearoyl-CoA Desaturase 1), a key enzyme in the synthesis of monounsaturated fatty acids and subsequently, triacylglycerols.[4]

Table 2: Effect of Sciadonic Acid on Lipid Parameters in Rats [4]

ParameterControl Diet10% Sciadonic Acid DietPercentage Change
Plasma Triglycerides--↓ 50%
Plasma Cholesterol--↓ 16%

Role in Cancer

The role of sciadonic acid in cancer is an emerging area of research, with initial findings suggesting a complex and potentially context-dependent function.

Detection in Breast Cancer Tissue

Sciadonic acid has been detected in human hormone-positive breast cancer tissue, while being undetectable in adjacent healthy tissue.[5] This finding suggests a potential alteration in fatty acid metabolism within the tumor microenvironment. The absence of the Δ8 double bond in sciadonic acid, which is present in arachidonic acid, is significant as this bond is crucial for the synthesis of conventional eicosanoids.[5] The substitution of arachidonic acid with sciadonic acid in cancer cell membranes could therefore impact cell-cell signaling.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sciadonic acid's cellular functions.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Sciadonic Acid Treatment: Sciadonic acid is dissolved in ethanol (B145695) and then diluted in culture medium to the desired final concentration. Cells are typically pre-incubated with sciadonic acid for 24 hours before stimulation.

  • LPS Stimulation: Cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Measurement of Pro-inflammatory Mediators
  • Nitric Oxide (NO) Assay: NO production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • PGE2, IL-6, and TNF-α Assays: Levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Phosphorylation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of p65 NF-κB, ERK, p38, and JNK.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Cell Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A generalized workflow for Western blot analysis.

Fatty Acid Analysis
  • Lipid Extraction: Total lipids are extracted from cells or tissues using the Folch method (chloroform:methanol, 2:1, v/v).

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to FAMEs by incubation with methanolic HCl or BF3-methanol.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): FAMEs are analyzed using a gas chromatograph equipped with a flame ionization detector and a capillary column suitable for fatty acid analysis (e.g., a BPX70 column). The fatty acids are identified by comparing their retention times with those of known standards.

Conclusion and Future Directions

Sciadonic acid demonstrates significant potential as a therapeutic agent due to its multifaceted effects on cellular processes, particularly its anti-inflammatory and lipid-modulating activities. Its ability to competitively inhibit the arachidonic acid cascade without complete suppression of eicosanoid synthesis presents a nuanced approach to modulating inflammation. The discovery of sciadonic acid in breast cancer tissue opens new avenues for investigating the role of lipid metabolism in tumorigenesis and as a potential therapeutic target.

Future research should focus on elucidating the precise molecular targets of sciadonic acid, determining its pharmacokinetic and pharmacodynamic profiles in vivo, and exploring its therapeutic efficacy in preclinical models of inflammatory diseases and cancer. Further quantitative studies are necessary to establish dose-response relationships and optimal therapeutic windows. The detailed methodologies and data presented in this guide provide a solid foundation for advancing our understanding of this promising bioactive lipid.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,11Z,14Z)-Icosatrienoyl-CoA is a pivotal, transient intermediate in the mitochondrial beta-oxidation of specific 20-carbon polyunsaturated fatty acids, notably isomers of eicosatrienoic acid. Its unique stereochemical configuration, featuring a trans double bond at the C2 position, marks it as a direct product of the initial dehydrogenation step in the beta-oxidation spiral. This guide provides a comprehensive overview of the formation, subsequent metabolic fate, and enzymatic interactions of this compound. It details the biochemical pathways, presents available quantitative data on related enzymatic reactions, outlines relevant experimental methodologies, and provides visual representations of the core processes to facilitate a deeper understanding for researchers in lipid metabolism and drug development.

Introduction to this compound and its Metabolic Context

Unsaturated fatty acids are crucial for a multitude of biological functions, from serving as structural components of cell membranes to acting as signaling molecules. The catabolism of these fatty acids through beta-oxidation is a vital energy-generating process. This compound emerges as a key intermediate during the breakdown of eicosatrienoic acids, such as Dihomo-γ-linolenic acid (DGLA) (20:3, ω-6), an important precursor to anti-inflammatory eicosanoids.

The nomenclature "(2E,11Z,14Z)" specifies the geometry of the double bonds within the 20-carbon acyl-CoA chain. The "2E" (or trans) configuration is introduced by the action of acyl-CoA dehydrogenases, the first class of enzymes in the beta-oxidation pathway.[1][2] The "11Z" and "14Z" (or cis) double bonds are native to the parent fatty acid. Understanding the metabolism of this specific intermediate is critical for elucidating the complete picture of polyunsaturated fatty acid bioenergetics and its regulation.

The Metabolic Pathway: Beta-Oxidation of Eicosatrienoic Acid

The mitochondrial beta-oxidation of an unsaturated fatty acid like (11Z,14Z)-eicosadienoic acid involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2. The presence of pre-existing cis double bonds necessitates the action of auxiliary enzymes to reconfigure the bond structure for compatibility with the core beta-oxidation machinery.

The initial step in each cycle of beta-oxidation is the FAD-dependent dehydrogenation of the fatty acyl-CoA by an acyl-CoA dehydrogenase (ACAD), which introduces a trans double bond between the alpha (C2) and beta (C3) carbons.[1][3] When the substrate is an eicosatrienoyl-CoA with existing double bonds at positions 11 and 14, the first cycle of beta-oxidation proceeds as with a saturated fatty acid, yielding this compound.

The subsequent steps for this intermediate are:

  • Hydration: The enzyme enoyl-CoA hydratase adds a water molecule across the 2-trans double bond, forming L-3-hydroxyacyl-CoA.[3]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH.

  • Thiolytic Cleavage: Thiolase cleaves the molecule, releasing an acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

This cycle repeats. However, as the chain shortens, the pre-existing cis double bonds at original positions 11 and 14 will eventually interfere with the standard enzymatic steps, requiring the action of isomerases and, in some cases, reductases to resolve these non-standard configurations.

Beta_Oxidation_Intermediate cluster_pathway Formation of this compound cluster_cofactors Cofactors Eicosatrienoyl_CoA (11Z,14Z)-Eicosatrienoyl-CoA Intermediate This compound Eicosatrienoyl_CoA->Intermediate Acyl-CoA Dehydrogenase (ACAD) FAD FAD L_3_Hydroxyacyl_CoA L-3-Hydroxy-(11Z,14Z)-icosatrienoyl-CoA Intermediate->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H2O FADH2 FADH2 FAD->FADH2 Reduction

Formation of the key intermediate in beta-oxidation.

Quantitative Data

Specific kinetic data for the enzymatic processing of this compound are not extensively documented in the literature, as it is a transient species. However, data from studies on analogous long-chain unsaturated acyl-CoA substrates with the key enzymes provide valuable insights.

Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases with Various Substrates

EnzymeSubstrateKm (µM)Vmax (U/mg)Reference
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (16:0)2.54.5[4]
LCADOleoyl-CoA (18:1)3.04.0[4]
LCADLinoleoyl-CoA (18:2)2.83.8[4]
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Palmitoyl-CoA (16:0)1.52.2[4]
VLCADStearoyl-CoA (18:0)1.22.5[4]

Table 2: Substrate Specificity of Enoyl-CoA Hydratase

Enzyme SourceSubstrateRelative Activity (%)Reference
Bovine LiverCrotonyl-CoA (C4)100[5]
Bovine LiverHexenoyl-CoA (C6)95[5]
Bovine LiverOctenoyl-CoA (C8)88[5]
Bovine LiverDodecenoyl-CoA (C12)70[5]

Note: The data presented are illustrative and sourced from studies on similar substrates to provide a comparative context for the likely enzymatic handling of this compound.

Experimental Protocols

The study of this compound and its metabolic pathway involves a combination of techniques for substrate synthesis, enzyme activity assays, and metabolite analysis.

Synthesis of Acyl-CoA Esters

The chemical synthesis of specific acyl-CoA esters like this compound is a prerequisite for detailed enzymatic studies. A common method involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A.

Protocol: Synthesis via Mixed Anhydride (B1165640) Method [6]

  • Fatty Acid Activation: The fatty acid is dissolved in an anhydrous organic solvent (e.g., tetrahydrofuran).

  • Anhydride Formation: A slight molar excess of a chloroformate (e.g., ethyl chloroformate) and a tertiary amine (e.g., triethylamine) are added at low temperature (e.g., -15°C) to form a mixed anhydride.

  • Reaction with Coenzyme A: A solution of coenzyme A in an aqueous buffer is added to the mixed anhydride solution. The reaction is allowed to proceed for a set period.

  • Purification: The resulting acyl-CoA is purified from the reaction mixture using solid-phase extraction or high-performance liquid chromatography (HPLC).

In Vitro Beta-Oxidation Assay

This assay measures the overall flux through the beta-oxidation pathway using radiolabeled substrates.

Protocol: Measurement of Beta-Oxidation in Isolated Mitochondria [7][8]

  • Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates (e.g., liver, heart) by differential centrifugation.

  • Reaction Mixture: A reaction buffer is prepared containing the isolated mitochondria, a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid complexed to BSA), L-carnitine, cofactors (CoA, NAD+, FAD, ATP), and other necessary components.

  • Incubation: The reaction is initiated by adding the mitochondria and incubated at 37°C for a defined time.

  • Termination and Separation: The reaction is stopped by the addition of an acid (e.g., perchloric acid). The acid-soluble products of beta-oxidation (acetyl-CoA and other short-chain acyl-CoAs) are separated from the unreacted fatty acid substrate by centrifugation or precipitation.

  • Quantification: The radioactivity in the acid-soluble fraction is measured by liquid scintillation counting to determine the rate of beta-oxidation.

Experimental_Workflow cluster_synthesis Acyl-CoA Synthesis cluster_assay Beta-Oxidation Assay Fatty_Acid Fatty Acid Activation Activation (Mixed Anhydride) Fatty_Acid->Activation Reaction_CoA Reaction with CoA Activation->Reaction_CoA Purification Purification (HPLC) Reaction_CoA->Purification Acyl_CoA_Product This compound Purification->Acyl_CoA_Product Mitochondria_Isolation Isolate Mitochondria Incubation Incubate with Radiolabeled Substrate Mitochondria_Isolation->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate Products Termination->Separation Quantification Quantify Radioactivity Separation->Quantification

Workflow for studying this compound.
Analysis of Acyl-CoA Esters

The detection and quantification of specific acyl-CoA esters from biological samples are typically performed using liquid chromatography-mass spectrometry (LC-MS).

Protocol: LC-MS/MS Analysis of Acyl-CoAs [9][10][11]

  • Extraction: Acyl-CoAs are extracted from tissues or cells using a method that preserves their integrity, often involving quenching with cold acid and subsequent solid-phase or liquid-liquid extraction.

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase HPLC with a gradient elution.

  • Mass Spectrometric Detection: The separated acyl-CoAs are detected and quantified using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Signaling Pathways and Broader Implications

While this compound is primarily a metabolic intermediate, its precursor, DGLA, is at a crucial branch point in the synthesis of signaling molecules. DGLA can be converted to the anti-inflammatory prostaglandin (B15479496) E1 (PGE1) or elongated and desaturated to arachidonic acid (ARA), the precursor to pro-inflammatory eicosanoids.[12][13] Therefore, the rate of beta-oxidation of DGLA, which proceeds through the this compound intermediate, can influence the balance of these signaling pathways. Dysregulation of this metabolic flux could have implications for inflammatory diseases and atherosclerosis.[14]

Signaling_Implications cluster_pro_inflammatory Pro-inflammatory cluster_anti_inflammatory Anti-inflammatory cluster_beta_oxidation Beta-Oxidation DGLA Dihomo-γ-linolenic Acid (DGLA) ARA Arachidonic Acid (ARA) DGLA->ARA Δ5-desaturase PGE1 Prostaglandin E1 (PGE1) DGLA->PGE1 COX enzymes Icosatrienoyl_CoA This compound DGLA->Icosatrienoyl_CoA Acyl-CoA Synthetase & ACAD Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids ARA->Pro_inflammatory_Eicosanoids Acetyl_CoA Acetyl-CoA (Energy) Icosatrienoyl_CoA->Acetyl_CoA

References

An In-depth Technical Guide on the Discovery and Characterization of Icosatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the specific isomer (2E,11Z,14Z)-icosatrienoyl-CoA is scarce. This guide provides a comprehensive overview of the closely related and well-studied isomers of icosatrienoyl-CoA, with a focus on Dihomo-γ-linolenoyl-CoA (DGLA-CoA), and discusses the probable context of this compound as a metabolic intermediate.

Introduction to Icosatrienoyl-CoA

Icosatrienoyl-CoA is the activated form of icosatrienoic acid, a 20-carbon fatty acid with three double bonds. As a fatty acyl-CoA, it is a central molecule in fatty acid metabolism, serving as a substrate for elongation, desaturation, and incorporation into complex lipids. The biological activity and metabolic fate of icosatrienoyl-CoA are highly dependent on the position and configuration (cis/trans) of its double bonds.

While several isomers exist, the most extensively studied is the all-cis isomer, (8Z,11Z,14Z)-icosatrienoyl-CoA, also known as Dihomo-γ-linolenoyl-CoA (DGLA-CoA). The this compound isomer, characterized by a trans double bond at the second carbon, is likely a transient intermediate in the metabolic pathways of fatty acids.

The Prominent Isomer: (8Z,11Z,14Z)-Icosatrienoyl-CoA (DGLA-CoA)

Discovery and Significance

Dihomo-γ-linolenic acid (DGLA) was identified as a key intermediate in the conversion of linoleic acid to arachidonic acid. Its corresponding CoA ester, DGLA-CoA, is now recognized for its significant biological roles, particularly in inflammatory processes. DGLA can be metabolized to produce anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE)[1][2]. This has positioned DGLA and its metabolic pathways as a focal point for research in inflammation-related diseases[2][3].

Biosynthesis and Metabolism of DGLA-CoA

DGLA is synthesized in the body from the essential fatty acid linoleic acid through a series of elongation and desaturation steps. Once synthesized, it is activated to DGLA-CoA.

DGLA_Metabolism Linoleic Acid Linoleic Acid γ-Linolenic Acid γ-Linolenic Acid Linoleic Acid->γ-Linolenic Acid Δ6-desaturase Dihomo-γ-linolenic Acid (DGLA) Dihomo-γ-linolenic Acid (DGLA) γ-Linolenic Acid->Dihomo-γ-linolenic Acid (DGLA) Elongase DGLA-CoA DGLA-CoA Dihomo-γ-linolenic Acid (DGLA)->DGLA-CoA Acyl-CoA Synthetase Arachidonic Acid-CoA Arachidonic Acid-CoA DGLA-CoA->Arachidonic Acid-CoA Δ5-desaturase Prostaglandin E1 Prostaglandin E1 DGLA-CoA->Prostaglandin E1 COX-1/2 15-HETrE 15-HETrE DGLA-CoA->15-HETrE 15-Lipoxygenase

Caption: Biosynthetic pathway of Dihomo-γ-linolenic Acid (DGLA) and its conversion to bioactive molecules.

The Putative Role of this compound

The "2E" designation indicates a trans double bond between the second and third carbons. Such trans-2-enoyl-CoA species are characteristic intermediates in both the biosynthesis (elongation) and degradation (β-oxidation) of fatty acids.

Involvement in Fatty Acid Elongation

Fatty acid elongation is a four-step cycle that adds two carbons to a fatty acyl-CoA chain. A trans-2-enoyl-CoA is formed in the third step and is subsequently reduced in the final step. The enzyme responsible for this reduction is trans-2-enoyl-CoA reductase[4][5]. It is plausible that this compound is an intermediate in the elongation of a shorter fatty acid to a longer one.

Fatty_Acid_Elongation

Caption: The four steps of the fatty acid elongation cycle, highlighting the formation and reduction of a trans-2-enoyl-CoA intermediate.

Involvement in β-Oxidation of Unsaturated Fatty Acids

The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds. For a fatty acid with a cis double bond at an odd-numbered carbon, the intermediate formed during β-oxidation is a cis-3-enoyl-CoA. This is then isomerized by enoyl-CoA isomerase to a trans-2-enoyl-CoA, which can then proceed through the standard β-oxidation pathway[6].

Quantitative Data

Specific quantitative data for this compound is not available in the literature. The table below summarizes key quantitative information for the related and well-characterized Dihomo-γ-linolenic acid (DGLA).

ParameterValueOrganism/SystemReference
DGLA Levels in Human Serum Phospholipids < 0.25%Human[7]
Molecular Weight of DGLA 306.48 g/mol N/A[8]
Molecular Weight of DGLA-CoA 1056.0 g/mol N/A[9]

Experimental Protocols

The study of a specific fatty acyl-CoA like this compound would require a combination of synthetic, analytical, and biochemical methods.

Proposed Synthesis of this compound

A potential synthetic route would involve the synthesis of the free fatty acid, (2E,11Z,14Z)-icosatrienoic acid, followed by its enzymatic or chemical conversion to the CoA ester.

Synthesis_Workflow Starting Materials Starting Materials Synthesis of (2E,11Z,14Z)-icosatrienoic acid Synthesis of (2E,11Z,14Z)-icosatrienoic acid Starting Materials->Synthesis of (2E,11Z,14Z)-icosatrienoic acid Multi-step organic synthesis Purification of free fatty acid Purification of free fatty acid Synthesis of (2E,11Z,14Z)-icosatrienoic acid->Purification of free fatty acid Chromatography (e.g., HPLC) Conversion to Acyl-CoA Conversion to Acyl-CoA Purification of free fatty acid->Conversion to Acyl-CoA Acyl-CoA Synthetase or chemical methods Purification of this compound Purification of this compound Conversion to Acyl-CoA->Purification of this compound Solid-phase extraction or HPLC Characterization Characterization Purification of this compound->Characterization Mass Spectrometry, NMR

Caption: A proposed workflow for the synthesis and characterization of this compound.

Extraction and Analysis of Fatty Acyl-CoAs from Biological Samples

The analysis of fatty acyl-CoAs is challenging due to their low abundance.

Protocol for Extraction:

  • Homogenization: Homogenize frozen tissue powder in a buffered isopropanol (B130326) solution.

  • Lipid Removal: Wash the homogenate with a non-polar solvent (e.g., hexane) to remove contaminating lipids.

  • Acyl-CoA Purification: Use solid-phase extraction (SPE) with a C18 cartridge to isolate the acyl-CoA fraction.

  • Elution and Concentration: Elute the acyl-CoAs and concentrate the sample under a stream of nitrogen.

Protocol for Analysis by LC-MS/MS:

  • Chromatographic Separation: Use a C18 reversed-phase HPLC column with a gradient elution of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Mass Spectrometric Detection: Employ electrospray ionization in positive ion mode (ESI+) with tandem mass spectrometry (MS/MS) for sensitive and specific detection. Monitor for the characteristic neutral loss of the CoA moiety.

Conclusion

While this compound remains an uncharacterized molecule, its structure strongly suggests a role as a transient intermediate in fatty acid metabolism, specifically in elongation and β-oxidation pathways. The extensive knowledge of related isomers, particularly DGLA-CoA, provides a solid foundation for future research into this and other rare fatty acyl-CoAs. The experimental protocols outlined here offer a roadmap for the synthesis, isolation, and characterization of these important, yet often overlooked, metabolic players. Such studies will be invaluable for a deeper understanding of lipid metabolism and for the development of novel therapeutics targeting these pathways.

References

The Elusive Presence of (2E,11Z,14Z)-Icosatrienoyl-CoA in Plant Oils: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The natural occurrence of specific fatty acyl-CoA esters in plant oils is of significant interest for their potential roles in metabolism and as precursors for various bioactive compounds. This technical guide addresses the query of the natural occurrence of (2E,11Z,14Z)-icosatrienoyl-CoA in plant oils. Based on a comprehensive review of current scientific literature, there is no direct evidence to support the natural occurrence of this compound in commonly studied plant oils. This document will delve into the established pathways of fatty acid biosynthesis and modification in plants to provide a biochemical context for the apparent absence of this specific isomer. Furthermore, it will outline the general methodologies used for the analysis of acyl-CoA molecules in plant tissues, which could be adapted for targeted searches of novel fatty acyl-CoAs.

The Landscape of Fatty Acid Biosynthesis in Plants

The synthesis of fatty acids in plants is a well-characterized process that primarily takes place in the plastids, with subsequent modifications occurring in the endoplasmic reticulum (ER).[1][2] The de novo synthesis in plastids generates mainly saturated and monounsaturated fatty acids with 16 or 18 carbon atoms, such as palmitic acid (16:0), stearic acid (18:0), and oleic acid (18:1).[3] These fatty acids are then activated to their corresponding acyl-CoA esters and can be further modified through elongation and desaturation in the ER.[1][2]

The acyl-CoA pool is a central hub in cellular metabolism, though individual acyl-CoA species are typically present in low concentrations.[4][5] The diversity of fatty acids found in plant oils is a result of the specificities of the enzymes involved in their biosynthesis and modification.[2][3]

Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

Very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms, are synthesized in the ER by the fatty acid elongase (FAE) complex.[1][2] This complex sequentially adds two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer. The high degree of specificity of the enzymes in the FAE complex and the subsequent desaturases are key determinants of the final structure of the VLCFAs produced. The absence of this compound in the literature suggests that the combination of elongase and desaturase activities required for its synthesis is not known to occur in plants.

Quantitative Data on Related C20 Fatty Acids in Plant Oils

While this compound has not been reported, other isomers of icosatrienoic acid (20:3) have been identified in the seed oils of various plants. The following table summarizes the presence of a related isomer, (11Z,14Z,17Z)-icosatrienoic acid, in select plant species. It is important to note that these values represent the fatty acid content in the total oil, not the concentration of the acyl-CoA ester.

Plant SpeciesFatty AcidConcentration (% of total fatty acids)
Ephedra gerardiana(11Z,14Z,17Z)-Icosatrienoic acid3.3
Cimicifuga americana(11Z,14Z,17Z)-Icosatrienoic acid3.1 - 3.2
Cupressus funebris(11Z,14Z,17Z)-Icosatrienoic acid0.32
Cupressus torulosa(11Z,14Z,17Z)-Icosatrienoic acid0.49

Hypothetical Biosynthetic Pathway and Rationale for Absence

The biosynthesis of a C20 trienoic fatty acid like icosatrienoic acid would involve the elongation and desaturation of C18 precursors. The specific isomer this compound is notable for its trans double bond at the C2 position, which is typically associated with β-oxidation rather than fatty acid synthesis. The enzymes in the fatty acid synthesis pathway in plants are known to produce cis double bonds. The formation of a trans double bond at the C2 position is characteristic of an intermediate in the breakdown of fatty acids. Therefore, it is biochemically unlikely for this compound to be a stable, accumulating product of fatty acid biosynthesis in plant oils.

Below is a conceptual workflow for the analysis of acyl-CoAs in plant tissues, which could be used to search for novel or rare acyl-CoA species.

G General Workflow for Acyl-CoA Analysis in Plant Tissues A Plant Tissue Homogenization (e.g., seeds, leaves) B Acyl-CoA Extraction (e.g., with organic solvents) A->B C Sample Cleanup and Concentration B->C D LC-MS/MS Analysis C->D E Data Acquisition (e.g., Multiple Reaction Monitoring) D->E F Data Analysis and Quantification E->F G Identification of Acyl-CoA Species F->G

Caption: A generalized workflow for the extraction and analysis of acyl-CoAs from plant tissues.

Experimental Protocols: A General Approach for Acyl-CoA Analysis

As there are no specific protocols for the detection of this compound in plant oils due to its apparent absence, a general methodology for the analysis of acyl-CoAs in plant tissues is described below. This approach is based on methods reported in the literature for the analysis of other acyl-CoA species.[4][5][6][7]

Objective: To extract and quantify acyl-CoA species from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plant tissue (e.g., seeds, leaves)

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent (e.g., isopropanol/acetic acid)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

Methodology:

  • Sample Preparation:

    • Flash-freeze plant tissue in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue to a fine powder.

  • Extraction:

    • Extract the homogenized tissue with an appropriate solvent mixture to precipitate proteins and extract lipids and acyl-CoAs.

    • Include internal standards in the extraction solvent for accurate quantification.

    • Centrifuge the mixture to pellet the solid debris.

  • Sample Cleanup:

    • Collect the supernatant containing the acyl-CoAs.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds and concentrate the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Separate the acyl-CoA species using a reverse-phase or other appropriate chromatography column.

    • Detect and quantify the acyl-CoAs using a tandem mass spectrometer, often in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Conclusion

References

An In-depth Technical Guide to the Biochemical Properties of (2E,11Z,14Z)-Icosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on (2E,11Z,14Z)-icosatrienoyl-CoA is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of lipid biochemistry and data from closely related polyunsaturated acyl-CoA molecules. The proposed pathways and properties are therefore hypothetical and intended to serve as a foundation for future research.

Introduction

This compound is a C20 tri-unsaturated fatty acyl-Coenzyme A ester. Its unique structure, featuring a trans double bond at the second carbon and two cis double bonds at the eleventh and fourteenth carbons, suggests its potential involvement in specialized metabolic pathways. As an acyl-CoA, it is an activated form of its corresponding fatty acid, primed for enzymatic modification or incorporation into complex lipids. This document elucidates the postulated biochemical properties, metabolic fate, and analytical methodologies for this compound, drawing parallels with well-characterized polyunsaturated fatty acids (PUFAs).

Postulated Physicochemical and Biochemical Properties

The properties of this compound are predicted based on the known characteristics of other C20:3 acyl-CoA molecules.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₄₁H₆₄N₇O₁₇P₃SBased on the structure of Coenzyme A and a C20:3 fatty acyl chain.
Molecular Weight 1075.98 g/mol Calculated from the molecular formula.
Solubility Likely soluble in aqueous buffers and organic solvents like methanol (B129727) and chloroform.General solubility of long-chain acyl-CoA esters.
Enzymatic Formation Catalyzed by an acyl-CoA synthetase (ACS) from (2E,11Z,14Z)-icosatrienoic acid and Coenzyme A, requiring ATP.This is the universal mechanism for fatty acid activation.[1]
Potential Metabolic Fates - Beta-oxidation - Elongation - Desaturation - Incorporation into complex lipids (e.g., phospholipids (B1166683), triglycerides) - Precursor for eicosanoid-like signaling moleculesCommon metabolic routes for polyunsaturated acyl-CoA esters.

Postulated Metabolic Pathways

The metabolism of this compound is likely to involve several key enzymatic steps common to polyunsaturated fatty acid metabolism.

Biosynthesis

The formation of this compound is hypothesized to occur via the activation of its corresponding free fatty acid, (2E,11Z,14Z)-icosatrienoic acid. The synthesis of the fatty acid itself could potentially arise from the elongation and desaturation of shorter-chain fatty acid precursors. A plausible pathway could involve the elongation of an 18-carbon precursor followed by the action of a specific desaturase.

G C18:2(11Z,14Z)-CoA C18:2(11Z,14Z)-CoA C20:2(13Z,16Z)-CoA C20:2(13Z,16Z)-CoA C18:2(11Z,14Z)-CoA->C20:2(13Z,16Z)-CoA Elongase (Elovl) This compound This compound C20:2(13Z,16Z)-CoA->this compound Hypothetical Desaturase/Isomerase

Caption: Postulated biosynthetic pathway for this compound.

Beta-Oxidation

The degradation of this compound via mitochondrial beta-oxidation would require the action of auxiliary enzymes to handle the cis and trans double bonds. The presence of a double bond at an even-numbered carbon (C2) and odd-numbered carbons (C11, C14) presents specific challenges for the standard beta-oxidation machinery.

The initial trans-2-enoyl-CoA is a standard intermediate in beta-oxidation. After several cycles, the cis-11 and cis-14 double bonds will be encountered. The metabolism of fatty acids with double bonds at even-numbered positions requires 2,4-dienoyl-CoA reductase, while those at odd-numbered positions necessitate the action of an enoyl-CoA isomerase.[2][3][4]

G cluster_0 Mitochondrial Matrix A This compound B Several Cycles of β-Oxidation A->B C cis-Δ³-Enoyl-CoA intermediate B->C F 2,4-Dienoyl-CoA intermediate B->F D trans-Δ²-Enoyl-CoA C->D Enoyl-CoA Isomerase E Further β-Oxidation D->E G trans-Δ³-Enoyl-CoA F->G 2,4-Dienoyl-CoA Reductase H trans-Δ²-Enoyl-CoA G->H Enoyl-CoA Isomerase H->E

Caption: Postulated beta-oxidation pathway of this compound.

Experimental Protocols

The following are hypothetical protocols for the synthesis and analysis of this compound, based on established methods for other long-chain polyunsaturated acyl-CoA esters.

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis from the free fatty acid.

Materials:

  • (2E,11Z,14Z)-Icosatrienoic acid

  • Coenzyme A (Li salt)

  • ATP (disodium salt)

  • MgCl₂

  • Triton X-100

  • Recombinant acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, DTT, and Triton X-100.

  • Add Coenzyme A and (2E,11Z,14Z)-icosatrienoic acid (dissolved in a small amount of ethanol).

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding perchloric acid to precipitate the protein.

  • Centrifuge to remove the protein precipitate.

  • Purify the supernatant containing this compound using solid-phase extraction or reversed-phase HPLC.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the detection and quantification of the target molecule.[5][6][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 30% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺

  • Product Ion: A characteristic fragment ion (e.g., corresponding to the loss of the phosphopantetheine moiety).

  • Collision Energy: Optimized for the specific precursor-product ion transition.

G Sample Sample HPLC HPLC Sample->HPLC Injection ESI Source ESI Source HPLC->ESI Source Elution Mass Analyzer 1 (Q1) Mass Analyzer 1 (Q1) ESI Source->Mass Analyzer 1 (Q1) Ionization Collision Cell (Q2) Collision Cell (Q2) Mass Analyzer 1 (Q1)->Collision Cell (Q2) Precursor Ion Selection Mass Analyzer 2 (Q3) Mass Analyzer 2 (Q3) Collision Cell (Q2)->Mass Analyzer 2 (Q3) Fragmentation Detector Detector Mass Analyzer 2 (Q3)->Detector Product Ion Selection Data Analysis Data Analysis Detector->Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis of acyl-CoA esters.

Potential Biological Significance and Future Directions

The unique structure of this compound suggests several potential biological roles that warrant further investigation:

  • Signaling: The trans double bond at the 2-position is a feature of some signaling molecules. This acyl-CoA or its derivatives could act as signaling molecules in pathways related to inflammation or metabolic regulation.

  • Membrane Fluidity: Incorporation of this fatty acid into phospholipids could influence the fluidity and structure of cellular membranes.

  • Metabolic Regulation: As an intermediate in fatty acid metabolism, its levels may be regulated by nutritional status and could, in turn, influence the activity of metabolic enzymes.

Future research should focus on the chemical synthesis of (2E,11Z,14Z)-icosatrienoic acid to enable the enzymatic synthesis of the CoA ester. Subsequent studies could then investigate its interaction with key metabolic enzymes, its incorporation into complex lipids in cell culture models, and its potential signaling roles. The development of specific analytical methods, as outlined in this guide, will be crucial for these future investigations.

References

An In-depth Technical Guide on the Interaction of (2E,11Z,14Z)-Icosatrienoyl-CoA with the Fatty Acid Elongation Machinery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2E,11Z,14Z)-Icosatrienoyl-CoA is a specific isomer of a 20-carbon fatty acyl-CoA containing three double bonds. Its defining structural feature, the trans double bond at the second carbon (the '2E' position), strongly indicates its role as a key intermediate within the fatty acid elongation cycle. This guide delineates the interaction of this molecule not directly with the fatty acid elongases (ELOVL) themselves, but within the broader context of the multi-enzyme fatty acid elongase (FAE) complex. The primary interaction of this compound is with the final enzyme of this complex, the trans-2-enoyl-CoA reductase (TECR). This document provides a comprehensive overview of the fatty acid elongation pathway, details the enzymatic steps, presents relevant quantitative data for analogous processes, outlines experimental protocols for studying this pathway, and uses visualizations to clarify the complex molecular interactions.

The Fatty Acid Elongation Cycle: A Primer

The elongation of fatty acids in mammals is a critical metabolic process occurring in the endoplasmic reticulum (ER), responsible for the synthesis of very-long-chain fatty acids (VLCFAs) with chain lengths of 20 carbons or more.[1][2] These VLCFAs are essential components of cellular membranes, precursors for signaling molecules, and play crucial roles in various physiological processes.[3] The elongation process is a four-step enzymatic cycle that adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA chain.[3][4]

The multi-enzyme fatty acid elongase (FAE) complex consists of four core enzymes:

  • β-ketoacyl-CoA synthase (KCS) , also known as fatty acid elongase (ELOVL). This is the rate-limiting enzyme.[1][2]

  • β-ketoacyl-CoA reductase (KCR) .

  • β-hydroxyacyl-CoA dehydratase (HCD) .

  • trans-2-enoyl-CoA reductase (ECR/TECR) .[5]

The Role of this compound as a Pathway Intermediate

The nomenclature "this compound" precisely identifies it as a trans-2-enoyl-CoA. This molecular structure is the specific product of the third step in the fatty acid elongation cycle and the substrate for the fourth and final step.[6][7]

Therefore, its direct interaction is not with the initial condensing enzymes (ELOVL) but with the terminal reductase (TECR). The ELOVL enzyme would have initiated the elongation cycle using a shorter, saturated or unsaturated 18-carbon fatty acyl-CoA, leading to the eventual formation of the this compound intermediate.

The Fatty Acid Elongation Pathway

The following diagram illustrates the cyclical nature of fatty acid elongation and the position of this compound within this pathway.

FattyAcidElongation cluster_0 Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (n carbons) e.g., (11Z,14Z)-Icosadienoyl-CoA (C18) KetoacylCoA 3-Ketoacyl-CoA (n+2) AcylCoA_n->KetoacylCoA ELOVL (KCS) + Malonyl-CoA HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA KCR + NADPH EnoylCoA This compound (n+2) HydroxyacylCoA->EnoylCoA HCD - H2O AcylCoA_n2 Acyl-CoA (n+2) e.g., (11Z,14Z)-Icosadienoyl-CoA (C20) EnoylCoA->AcylCoA_n2 TECR + NADPH

Figure 1: The Fatty Acid Elongation Cycle.

Quantitative Data on Fatty Acid Elongation

While specific kinetic data for the interaction of this compound with TECR is not available in the literature, data from studies on the overall fatty acid elongation process and on the activity of TECR with analogous substrates provide valuable insights.

Enzyme/ProcessSubstrate(s)Product(s)Key Findings/Quantitative DataReference(s)
ELOVL7 Activity Stearoyl-CoA (C18:0) + Malonyl-CoA3-Keto-eicosanoyl-CoA (C20)ELOVL7 demonstrates a preference for C18-CoA substrates but can accept fatty acyl-CoAs up to C20 in length.[8][9]
Yeast Tsc13 (TECR homolog) Activity trans-2-enoyl-CoAsAcyl-CoAsMutagenesis studies identified Tyr256 as a critical catalytic residue for proton donation to the enolate anion intermediate.[6][7]
Human TECR Activity trans-2-hexadecenoyl-CoAPalmitoyl-CoATECR is confirmed to catalyze the saturation step in both VLCFA synthesis and sphingosine (B13886) degradation.[10][11]
Overall Elongation in Hepatocytes Arachidonic Acid (20:4, n-6)Adrenic Acid (22:4, n-6)Approximately 30% of the initial 14C-labeled arachidonic acid was elongated to adrenic acid in rat primary hepatocytes over 24 hours.[4]

Experimental Protocols

The study of the fatty acid elongation cycle and the interaction of its intermediates with the enzymatic components involves a variety of biochemical and molecular biology techniques.

In Vitro Fatty Acid Elongation Assay

This protocol is adapted from methodologies used to assess the activity of the fatty acid elongation complex in microsomal preparations.

Objective: To measure the elongation of a fatty acyl-CoA substrate by the FAE complex.

Materials:

  • Microsomal fraction isolated from cells or tissues expressing the elongase complex.

  • Fatty acyl-CoA substrate (e.g., [14C]-labeled stearoyl-CoA).

  • Malonyl-CoA.

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Stop solution (e.g., 10% potassium hydroxide (B78521) in 80% methanol).

  • Solvents for lipid extraction (e.g., hexane, diethyl ether, acetic acid).

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system for product separation and quantification.

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, NADPH, and malonyl-CoA.

  • Add the microsomal protein to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding the radiolabeled fatty acyl-CoA substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Saponify the lipids by heating at 65°C.

  • Acidify the mixture and extract the fatty acids using organic solvents.

  • Separate the fatty acid products from the substrate using TLC or HPLC.

  • Quantify the amount of elongated product by scintillation counting or other appropriate detection methods.

Site-Directed Mutagenesis of TECR

This protocol allows for the investigation of key catalytic residues in TECR.

Objective: To assess the functional importance of specific amino acid residues in TECR activity.

Materials:

  • Expression vector containing the cDNA for TECR.

  • Site-directed mutagenesis kit.

  • Primers containing the desired mutation.

  • Competent bacterial cells for plasmid transformation and amplification.

  • Cell line for protein expression (e.g., HEK293T or yeast).

  • Reagents for protein purification and western blotting.

  • Substrate for TECR activity assay (e.g., a trans-2-enoyl-CoA).

Procedure:

  • Design and synthesize primers carrying the desired mutation.

  • Perform PCR-based site-directed mutagenesis using the TECR expression vector as a template.

  • Transform the mutated plasmid into competent bacteria and select for positive clones.

  • Verify the mutation by DNA sequencing.

  • Transfect the wild-type and mutant TECR plasmids into the chosen expression cell line.

  • Express and purify the wild-type and mutant TECR proteins.

  • Perform an in vitro activity assay (as described in 4.1, but with purified components) to compare the catalytic efficiency of the wild-type and mutant enzymes.

Analysis of Acyl-CoA Species by LC-MS/MS

This technique allows for the identification and quantification of various acyl-CoA intermediates, including this compound, in biological samples.

Objective: To quantify the levels of specific acyl-CoA molecules in cells or tissues.

Procedure:

  • Homogenize the biological sample in an appropriate extraction buffer.

  • Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoA species.

  • Analyze the extracted acyl-CoAs using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Identify and quantify the target acyl-CoA based on its retention time and specific mass-to-charge ratio (m/z) transitions.

Signaling Pathways and Logical Relationships

The fatty acid elongation pathway is tightly regulated and interconnected with other metabolic pathways. The following diagram illustrates the workflow for investigating the role of a specific enzyme, such as TECR, in this process.

ExperimentalWorkflow cluster_1 Investigation of TECR Function Gene_Identification Identify TECR Gene Cloning Clone TECR cDNA into Expression Vector Gene_Identification->Cloning Mutagenesis Site-Directed Mutagenesis (e.g., Y248A) Cloning->Mutagenesis Expression Express WT and Mutant Protein (e.g., in Yeast or Mammalian Cells) Cloning->Expression Wild-Type Mutagenesis->Expression Mutant Purification Purify Recombinant Proteins Expression->Purification LCMS_Analysis LC-MS/MS Analysis of Intermediates Expression->LCMS_Analysis Phenotypic_Analysis Analyze Cellular Phenotype (e.g., Lipid Profile, Growth) Expression->Phenotypic_Analysis Activity_Assay In Vitro Enzyme Activity Assay Purification->Activity_Assay

Figure 2: Experimental Workflow for TECR Analysis.

Conclusion

While this compound is not a direct substrate for the fatty acid elongase (ELOVL) enzymes, it is a crucial intermediate in the fatty acid elongation cycle. Its interaction with trans-2-enoyl-CoA reductase (TECR) represents the final reductive step in the addition of a two-carbon unit to a growing fatty acid chain. Understanding the kinetics and regulation of this interaction is vital for a complete picture of VLCFA synthesis. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate mechanisms of fatty acid elongation and the roles of specific intermediates like this compound in cellular metabolism and disease. Further research focusing on the substrate specificity of TECR for various geometric and positional isomers of fatty acyl-CoAs will be instrumental in elucidating the fine-tuned regulation of this essential metabolic pathway.

References

A Technical Guide to the Theoretical Role of (2E,11Z,14Z)-Icosatrienoyl-CoA in Animal Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (2E,11Z,14Z)-Icosatrienoyl-CoA is a specific isomer of the CoA ester of dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid. While direct research on this particular isomer is limited, its structure suggests a theoretical role as an intermediate in specific metabolic pathways, particularly in the context of fatty acid elongation and peroxisomal β-oxidation. Understanding its potential functions is crucial for elucidating the nuanced regulation of lipid metabolism and its implications for inflammatory diseases and metabolic disorders. This document synthesizes information on DGLA metabolism to propose a theoretical framework for the role of this compound, presents relevant quantitative data from related pathways, details pertinent experimental protocols, and provides visual diagrams of the implicated metabolic and signaling cascades.

Introduction: The Metabolic Context

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a key polyunsaturated fatty acid (PUFA) positioned at a critical juncture in the omega-6 metabolic pathway.[1] It is the elongation product of γ-linolenic acid (GLA) and the precursor to both the anti-inflammatory 1-series prostaglandins (B1171923) and, via Δ5-desaturase, the pro-inflammatory precursor arachidonic acid (AA).[2][3] The balance between DGLA and AA is a critical determinant in inflammatory processes.[1][4]

The activation of DGLA to its coenzyme A (CoA) ester, icosatrienoyl-CoA, is a prerequisite for its entry into several metabolic fates, including incorporation into phospholipids, elongation, and oxidation. The specific isomer, this compound, features a trans double bond at the C-2 position, which strongly suggests its involvement in pathways that handle unsaturated fatty acids, such as peroxisomal β-oxidation or the final step of fatty acid elongation.

Theoretical Metabolic Pathways

Based on its chemical structure, this compound is theorized to be an intermediate in two primary metabolic processes:

  • Peroxisomal β-Oxidation: When β-oxidation of a polyunsaturated fatty acid like DGLA occurs, the existing cis double bonds can pose a problem for the standard enzymatic machinery. Peroxisomes are equipped with auxiliary enzymes to handle these structures.[5][6] It is plausible that an isomerase converts a cis double bond to a trans configuration at the C-2 position, forming this compound, allowing oxidation to proceed. Peroxisomes are known to be involved in the β-oxidation of very-long-chain fatty acids and eicosanoids.[7][8]

  • Fatty Acid Elongation: The final step in each cycle of fatty acid elongation involves the reduction of a trans-2-enoyl-CoA intermediate by the enzyme trans-2-enoyl-CoA reductase (TECR).[9][10][11] It is conceivable that this compound could be a substrate for TECR, leading to the formation of a saturated acyl-CoA, although this would be a chain-shortening rather than elongation step. This enzyme is known to participate in both very-long-chain fatty acid (VLCFA) synthesis and sphingolipid degradation.[9]

The diagram below illustrates the hypothetical position of this compound within the broader context of DGLA metabolism.

G cluster_0 Omega-6 Fatty Acid Metabolism Linoleic_Acid Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (GLA, 18:3n-6) Linoleic_Acid->GLA Δ6-Desaturase DGLA_CoA Dihomo-γ-linolenoyl-CoA (all-cis-8,11,14-icosatrienoyl-CoA) GLA->DGLA_CoA Elongase & Acyl-CoA Synthetase AA_CoA Arachidonoyl-CoA (AA-CoA) DGLA_CoA->AA_CoA Δ5-Desaturase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA_CoA->PGE1 COX-1/2 Theoretical_Intermediate This compound (Theoretical Intermediate) DGLA_CoA->Theoretical_Intermediate Isomerase (Hypothetical) PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) AA_CoA->PGE2 COX-1/2 Oxidation_Products Chain-Shortened Acyl-CoA + Acetyl-CoA Theoretical_Intermediate->Oxidation_Products Peroxisomal β-Oxidation

Caption: Theoretical placement of this compound in DGLA metabolism.

Signaling Pathways and Downstream Effects

The metabolism of DGLA gives rise to signaling molecules with significant biological activities. DGLA can be converted by cyclooxygenase (COX) enzymes to form 1-series prostaglandins, such as Prostaglandin E1 (PGE1), which possesses anti-inflammatory and vasodilatory properties.[1][2][12] It can also be metabolized by 15-lipoxygenase (15-LOX) to produce 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), another anti-inflammatory metabolite.[1][2][13]

Crucially, DGLA and its metabolites can antagonize the pro-inflammatory pathways of arachidonic acid. DGLA competes with AA for COX enzymes, and its product 15-HETrE can inhibit the production of leukotrienes from AA.[4][13] This competitive inhibition is a key mechanism by which dietary supplementation with GLA or DGLA can exert anti-inflammatory effects.[14]

The signaling cascade originating from DGLA is depicted below.

G cluster_1 DGLA-Derived Signaling DGLA DGLA COX COX-1 / COX-2 DGLA->COX LOX 15-LOX DGLA->LOX AA_COX COX-1 / COX-2 DGLA->AA_COX Competes with AA PGE1 PGE1 COX->PGE1 HETrE 15-HETrE LOX->HETrE AntiInflammatory Anti-inflammatory Effects (Vasodilation, Anti-proliferation) PGE1->AntiInflammatory HETrE->AntiInflammatory LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) HETrE->LTB4 Inhibits AA Arachidonic Acid (AA) AA->LTB4 AA->AA_COX PGE2 PGE2 (Pro-inflammatory) AA_COX->PGE2

Caption: Signaling pathways of DGLA and its anti-inflammatory metabolites.

Quantitative Data

While no quantitative data exists specifically for this compound, kinetic data for enzymes metabolizing DGLA and AA provide valuable context.

Table 1: Enzyme Kinetics for DGLA and AA Metabolism by COX-1 and COX-2

Substrate Enzyme Km (µM) Vmax (nmol/min/mg) Source
DGLA COX-1 5.2 ± 0.9 12.8 ± 1.1 [15]
AA COX-1 2.9 ± 0.5 32.4 ± 3.0 [15]
DGLA COX-2 3.6 ± 0.6 25.1 ± 2.2 [15]

| AA | COX-2 | 4.5 ± 0.8 | 28.9 ± 2.8 |[15] |

Data from studies on ovine COX-1 and human recombinant COX-2.[15]

This data indicates that while AA is the preferred substrate for COX-1, both DGLA and AA are metabolized by COX-2 with similar affinities and maximal rates.[12][15] This suggests that in tissues where COX-2 is predominant, DGLA can be effectively converted to anti-inflammatory prostaglandins.[12]

Table 2: Effect of Dietary DGLA Supplementation in Rats

Parameter Control Group (Corn Oil) DGLA Group Source
Serum DGLA (% of total fatty acids) 1.5 ± 0.1 10.2 ± 0.5* [16]
Liver DGLA (% of total fatty acids) 1.2 ± 0.1 8.9 ± 0.4* [16]

| Plasma PGE1/PGE2 Ratio | 0.2 ± 0.05 | 0.8 ± 0.1* |[16] |

*p < 0.05 vs. Control. Data presented as mean ± SEM.

This data demonstrates that oral supplementation with DGLA significantly increases its levels in serum and liver and favorably shifts the balance of prostaglandins toward the anti-inflammatory PGE1.[16]

Experimental Protocols

The study of acyl-CoA metabolism requires specialized techniques for extraction, separation, and quantification.

Protocol 1: Quantification of Acyl-CoA Species by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoA esters in biological samples, which would be essential for identifying and quantifying this compound.

  • Sample Preparation:

    • Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen sample in a pre-cooled extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v or 2.5% sulfosalicylic acid).[17][18]

    • Include odd-chain length fatty acyl-CoAs (e.g., C17:0-CoA) as internal standards for quantification.[19][20]

  • Extraction:

    • Vortex the homogenate vigorously and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.[18]

    • Collect the supernatant containing the acyl-CoA esters.

  • LC-MS/MS Analysis:

    • Employ a liquid chromatography (LC) system with a suitable column (e.g., reverse-phase C18) to separate the acyl-CoA species.[19]

    • Couple the LC system to a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.[19]

    • Utilize Multiple Reaction Monitoring (MRM) for sensitive and specific detection. Monitor the transition of the parent ion [M+H]⁺ to a common fragment ion (e.g., m/z 428) for identification and a specific fragment [M-507+H]⁺ for quantification.[17]

  • Data Analysis:

    • Construct calibration curves using known concentrations of acyl-CoA standards.

    • Quantify endogenous acyl-CoA levels by comparing their peak areas to those of the internal standards.[20]

The workflow for this protocol is illustrated below.

G cluster_2 Experimental Workflow: Acyl-CoA Analysis A 1. Sample Collection (Tissue/Cells) + Internal Standards B 2. Homogenization & Extraction (Organic Solvent) A->B C 3. Centrifugation B->C D 4. Supernatant Collection C->D E 5. LC-MS/MS Analysis (Separation & Detection) D->E F 6. Data Quantification & Analysis E->F

Caption: Workflow for the quantification of acyl-CoA species via LC-MS/MS.

Conclusion and Future Directions

The theoretical role of this compound as an intermediate in fatty acid metabolism, particularly in peroxisomal β-oxidation, provides a compelling avenue for future research. While direct evidence is currently lacking, its existence is biochemically plausible and has significant implications for understanding the regulation of DGLA levels and, consequently, the balance between pro- and anti-inflammatory eicosanoid production.

Future research should focus on:

  • Chemical Synthesis: Synthesizing an analytical standard of this compound to enable its unambiguous identification in biological matrices.

  • In Vitro Enzymatic Assays: Testing the synthesized standard as a substrate for enzymes involved in peroxisomal β-oxidation and fatty acid elongation, such as acyl-CoA oxidases and trans-2-enoyl-CoA reductase.

  • Cellular and Animal Models: Utilizing advanced LC-MS/MS techniques to search for the presence of this isomer in cells or animal models supplemented with DGLA or GLA, particularly under conditions of high fatty acid flux.

Elucidating the precise metabolic fate of DGLA and its CoA esters is paramount for developing novel therapeutic strategies that target the inflammatory cascade. By manipulating the pathways that govern the levels of DGLA and its derivatives, it may be possible to develop targeted interventions for a range of inflammatory and metabolic diseases.

References

predicting the biological significance of the trans-2 double bond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of the trans-2 Double Bond

Introduction

The trans-2 double bond is a critical chemical motif in cellular metabolism, primarily recognized for its role as a key intermediate in the degradation and synthesis of fatty acids. This configuration, where the carbon chain extends on opposite sides of the double bond between the second and third carbon atoms (C2 and C3) of an acyl chain, is the specific stereochemistry required by several major enzyme families. Unlike the cis double bonds commonly found in dietary unsaturated fatty acids, the trans-2 configuration provides a planar, more linear structure that is essential for proper substrate positioning within enzyme active sites. This guide provides a comprehensive overview of the biological significance of the trans-2 double bond, focusing on its central role in metabolic pathways, the enzymes that produce and metabolize it, and the experimental methods used for its study.

Central Role in Fatty Acid β-Oxidation

The most prominent role of the trans-2 double bond is in the β-oxidation of fatty acids, the primary catabolic process for energy production from lipids. This process occurs in both mitochondria and peroxisomes. The formation of a trans-2-enoyl-CoA intermediate is the first step in each cycle of β-oxidation.[1][2]

Mitochondrial β-Oxidation

Inside the mitochondrial matrix, fatty acyl-CoA molecules are shortened by two carbons per cycle, producing acetyl-CoA, NADH, and FADH₂.[3] The cycle is a sequence of four enzymatic reactions:

  • Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α (C2) and β (C3) carbons of the fatty acyl-CoA, yielding a trans-Δ²-enoyl-CoA. This reaction is coupled to the reduction of FAD to FADH₂.[2]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the trans-2 double bond, forming L-3-hydroxyacyl-CoA. This enzyme is stereospecific and does not act on cis double bonds.[1][4]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing 3-ketoacyl-CoA and reducing NAD⁺ to NADH.[1]

  • Thiolysis: β-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[1] This shortened acyl-CoA then re-enters the cycle.

beta_oxidation cluster_0 Mitochondrial β-Oxidation Cycle cluster_1 Energy Production acyl_coa Fatty Acyl-CoA (Cn) trans_enoyl trans-Δ²-Enoyl-CoA acyl_coa->trans_enoyl Acyl-CoA Dehydrogenase hydroxyacyl L-3-Hydroxyacyl-CoA trans_enoyl->hydroxyacyl Enoyl-CoA Hydratase fad FAD trans_enoyl:e->fad:w FAD → FADH₂ ketoacyl 3-Ketoacyl-CoA hydroxyacyl->ketoacyl 3-Hydroxyacyl-CoA Dehydrogenase short_acyl Fatty Acyl-CoA (Cn-2) ketoacyl->short_acyl Thiolase acetyl_coa Acetyl-CoA ketoacyl->acetyl_coa Thiolase nad NAD⁺ ketoacyl:e->nad:w NAD⁺ → NADH short_acyl->acyl_coa Re-entry to Cycle fadh2 FADH₂ nadh NADH

Core pathway of mitochondrial fatty acid β-oxidation.
Peroxisomal β-Oxidation

Peroxisomes also catabolize fatty acids, particularly very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[2][5] The process is similar to the mitochondrial pathway but with key differences. The first step, the formation of the trans-2-enoyl-CoA, is catalyzed by Acyl-CoA Oxidase 1 (ACOX1).[5] Unlike the mitochondrial dehydrogenase, ACOX1 transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂) instead of FADH₂.[4] The subsequent hydration and dehydrogenation steps are catalyzed by a multifunctional enzyme.[5][6]

Metabolism of Unsaturated Fatty Acids

Dietary unsaturated fatty acids typically contain cis double bonds, which are not substrates for enoyl-CoA hydratase.[4] Therefore, β-oxidation of these fatty acids requires auxiliary enzymes to reconfigure the double bonds into the required trans-2-enoyl-CoA intermediate.

Monounsaturated Fatty Acids (e.g., Oleic Acid)

For fatty acids with a cis double bond at an odd-numbered carbon (like oleic acid, 18:1 cis-Δ⁹), β-oxidation proceeds normally for several cycles. This eventually yields a cis-Δ³-enoyl-CoA intermediate, which cannot be processed further. The enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of this intermediate into trans-Δ²-enoyl-CoA, which can then re-enter the standard β-oxidation pathway.[2][4][7] This allows for the complete degradation of the fatty acid.

unsaturated_fa_oxidation title Processing of a cis-Δ³ Intermediate start cis-Δ³-Enoyl-CoA (from Oleoyl-CoA after 3 cycles) blocker β-Oxidation Blocked start->blocker Not a substrate for Enoyl-CoA Hydratase isomerase Δ³,Δ²-Enoyl-CoA Isomerase start->isomerase product trans-Δ²-Enoyl-CoA isomerase->product pathway Enters β-Oxidation Pathway product->pathway

Isomerase action on monounsaturated fatty acid intermediates.
Polyunsaturated Fatty Acids (e.g., Linoleic Acid)

The degradation of polyunsaturated fatty acids is more complex. For a fatty acid with a cis double bond at an even-numbered carbon (like linoleic acid, 18:2 cis-Δ⁹,¹²), oxidation yields a 2,4-dienoyl-CoA intermediate.[2] This molecule is a poor substrate for enoyl-CoA hydratase. The enzyme 2,4-dienoyl-CoA reductase , using NADPH, reduces this intermediate to a trans-Δ³-enoyl-CoA.[8] This product is then converted by Δ³,Δ²-enoyl-CoA isomerase to the standard trans-Δ²-enoyl-CoA, allowing β-oxidation to resume.[8][9]

Role in Fatty Acid Biosynthesis and Elongation

While the trans-2 double bond is central to fatty acid breakdown, it is also a key intermediate in anabolic pathways, specifically fatty acid elongation.

Mitochondrial Fatty Acid Synthesis (mtFAS)

Mitochondria can synthesize fatty acids through a pathway that is essentially the reverse of β-oxidation. The final step in each elongation cycle is the reduction of a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA. This reaction is catalyzed by mitochondrial trans-2-enoyl-CoA reductase (MECR) , which uses NADPH as the electron donor.[10][11] Dysfunction of MECR is linked to the rare neurodegenerative disorder MEPAN (Mitochondrial Enoyl-CoA Reductase Protein-Associated Neurodegeneration).[11]

Sphingolipid Metabolism

The enzyme trans-2-enoyl-CoA reductase (TER) is also crucial in the degradation of sphingosine-1-phosphate (S1P), a key signaling lipid. In this pathway, S1P is ultimately converted to trans-2-hexadecenoyl-CoA. TER catalyzes the reduction of this intermediate to palmitoyl-CoA, which can then be incorporated into glycerophospholipids or enter other metabolic pathways.[12] This highlights a dual role for TER in both the synthesis of very-long-chain fatty acids and the degradation of sphingolipids.[12]

fa_elongation cluster_elongation Fatty Acid Elongation Cycle (Final Step) cluster_cofactor Cofactor start trans-2-Enoyl-CoA (Cn) enzyme trans-2-Enoyl-CoA Reductase (MECR/TER) start->enzyme product Saturated Acyl-CoA (Cn) enzyme->product nadph NADPH enzyme:s->nadph:n NADPH → NADP⁺ nadp NADP⁺

Role of trans-2-enoyl-CoA reductase in fatty acid elongation.

Quantitative Data Summary

The efficiency and substrate preference of enzymes acting on trans-2 double bonds are critical for metabolic flux. The following tables summarize key quantitative parameters for selected enzymes.

Table 1: Michaelis-Menten Constants (Km) for Euglena gracilis trans-2-enoyl-CoA Reductase [13]

SubstrateCofactorKm (μM)
Crotonyl-CoA (C4)NADH68
trans-2-Hexenoyl-CoA (C6)NADH91
NADH(with Crotonyl-CoA)109
NADPH(with Crotonyl-CoA)119

Data indicates a preference for shorter chain length substrates and slightly higher affinity for NADH over NADPH.

Table 2: Substrate Specificity of Hepatic Enoyl-CoA Isomerases in Rat Liver [14]

EnzymeLocationPreferred Isomerization ReactionPrimary Role
MECIMitochondria3-cis → 2-transDegradation of common unsaturated fatty acids
ECIMitochondria & Peroxisomes3-trans → 2-transContributes to processing of various intermediates
MFE1Peroxisomes2,5 → 3,5 (dienoyl-CoA)Key role in specific dienoyl-CoA metabolism

Experimental Protocols

Protocol 1: Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This protocol is a generalized method for determining the activity of enoyl-CoA isomerase by monitoring the decrease in absorbance of a cis-Δ³-enoyl-CoA substrate.

1. Principle: The assay measures the conversion of a cis-Δ³ double bond to a trans-Δ² double bond. The conjugated system of the trans-Δ²-enoyl-CoA product results in an increased absorbance at 263 nm, which can be monitored spectrophotometrically.

2. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: 100 μM 3-cis-octenoyl-CoA (or other suitable cis-Δ³-enoyl-CoA substrate) in assay buffer.

  • Enzyme: Purified Δ³,Δ²-enoyl-CoA isomerase preparation, diluted to an appropriate concentration in assay buffer.

3. Procedure:

  • Pre-warm the assay buffer and substrate solution to 37°C.

  • Set up a quartz cuvette with 950 μL of assay buffer and 50 μL of the 100 μM substrate solution.

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 263 nm.

  • Initiate the reaction by adding 10-20 μL of the diluted enzyme preparation to the cuvette and mix immediately by gentle inversion.

  • Monitor the increase in absorbance at 263 nm over a period of 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time curve.

4. Calculation of Activity: Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (A = εcl), where the change in molar extinction coefficient (Δε) for the isomerization is known. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute under the specified conditions.

Protocol 2: Detection of trans-2 Double Bonds using Mass Spectrometry

This protocol outlines a general workflow for identifying and localizing double bonds in fatty acids from biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).

1. Principle: Fatty acids are extracted from a biological matrix, derivatized to enhance ionization and fragmentation, and then analyzed by LC-MS/MS. Specific fragmentation patterns generated by collision-induced dissociation (CID) can reveal the position and, in some cases, the geometry of double bonds.[15][16]

2. Sample Preparation and Extraction:

  • Homogenize the biological tissue or cell pellet in a suitable solvent system (e.g., Folch method using chloroform/methanol).

  • Perform lipid extraction to separate the lipid phase from the aqueous and protein phases.

  • Saponify the lipid extract (e.g., using KOH in methanol) to release free fatty acids from complex lipids.

  • Acidify the mixture and extract the free fatty acids into an organic solvent like hexane.

  • Evaporate the solvent under a stream of nitrogen.

3. Derivatization (Optional but Recommended):

  • Derivatize the carboxyl group of the fatty acids to improve ionization efficiency and chromatographic separation. Common derivatization agents include N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP).[15]

  • Incubate the dried fatty acid extract with the derivatization reagent according to the manufacturer's protocol.

  • Dry the derivatized sample before reconstitution for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Reconstitute the sample in a suitable mobile phase and inject it onto a reverse-phase C18 column. Use a gradient elution (e.g., water/acetonitrile with formic acid) to separate fatty acids based on chain length and unsaturation.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode (for derivatized FAs) or negative ion mode (for underivatized FAs).

    • Perform a full scan (MS1) to identify the molecular ions of the fatty acids.

    • Perform data-dependent MS/MS scans (MS2) on the most abundant ions. Collision-induced dissociation (CID) will fragment the molecules.

    • The fragmentation pattern, including characteristic losses and diagnostic ions, is used to determine the location of the double bond. Specific fragmentation techniques can help distinguish between cis and trans isomers.[16]

5. Data Analysis: Analyze the resulting spectra using specialized software. Compare the fragmentation patterns of unknown fatty acids to those of known standards to confirm the position and geometry of the trans-2 double bond.

References

Methodological & Application

Synthesis of (2E,11Z,14Z)-Icosatrienoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of (2E,11Z,14Z)-icosatrienoyl-CoA, a valuable molecular probe for research in lipid metabolism and cell signaling. The protocols outlined below describe a chemoenzymatic approach, beginning with the chemical synthesis of the precursor fatty acid, (2E,11Z,14Z)-icosatrienoic acid, followed by its enzymatic conversion to the corresponding acyl-CoA thioester.

Introduction

Long-chain polyunsaturated fatty acyl-CoAs are critical intermediates in a multitude of cellular processes, including energy metabolism, membrane biosynthesis, and the production of signaling molecules.[1] The specific stereochemistry of the double bonds within the acyl chain dictates the molecule's metabolic fate and biological activity. This compound, with its unique trans double bond at the C-2 position, is of particular interest for studying the substrate specificity of enzymes involved in fatty acid metabolism and for investigating the biological roles of 2-trans eicosanoids.

Part 1: Chemical Synthesis of (2E,11Z,14Z)-Icosatrienoic Acid

The synthesis of the fatty acid precursor, (2E,11Z,14Z)-icosatrienoic acid, can be achieved through a convergent strategy employing a Wittig reaction to establish the 2E double bond. This approach offers stereochemical control and is a widely used method for the synthesis of polyunsaturated fatty acids.[2][3]

Proposed Synthetic Scheme

A plausible synthetic route involves the coupling of a C18 phosphonium (B103445) ylide containing the 11Z and 14Z double bonds with a C2 aldehyde.

Diagram of the Proposed Synthesis Workflow for (2E,11Z,14Z)-Icosatrienoic Acid

Synthesis_Workflow cluster_ylide Ylide Preparation cluster_aldehyde Aldehyde Preparation cluster_wittig Wittig Reaction and Final Steps Ylide_precursor Heptadeca-9,12-diene-1-ol Ylide_activation Tosylation/Halogenation Ylide_precursor->Ylide_activation 1. TsCl, Pyridine 2. NaI or NaBr Phosphonium_salt Heptadeca-9,12-dienyl triphenylphosphonium salt Ylide_activation->Phosphonium_salt PPh3 Ylide Phosphonium Ylide Phosphonium_salt->Ylide Strong Base (e.g., n-BuLi) Wittig Wittig Reaction Ylide->Wittig Aldehyde_precursor Propargyl alcohol Aldehyde_protection Protection (e.g., TBDMS) Aldehyde_precursor->Aldehyde_protection Aldehyde_alkylation Alkylation Aldehyde_protection->Aldehyde_alkylation Aldehyde_deprotection Deprotection Aldehyde_alkylation->Aldehyde_deprotection Aldehyde_oxidation Oxidation Aldehyde_deprotection->Aldehyde_oxidation Final_aldehyde Propanal Aldehyde_oxidation->Final_aldehyde Final_aldehyde->Wittig Ester (2E,11Z,14Z)-Icosatrienoate Ester Wittig->Ester Hydrolysis Saponification Ester->Hydrolysis 1. NaOH or KOH 2. H3O+ Final_acid (2E,11Z,14Z)-Icosatrienoic Acid Hydrolysis->Final_acid

Caption: Proposed workflow for the chemical synthesis of the fatty acid precursor.

Experimental Protocol: General Procedure for Wittig-based Synthesis
  • Preparation of the Phosphonium Ylide:

    • Start from a commercially available C18 di-unsaturated alcohol with Z-bonds at the appropriate positions (e.g., a derivative of linoleic acid).

    • Convert the alcohol to a good leaving group (e.g., tosylate or halide).

    • React the resulting alkyl halide with triphenylphosphine (B44618) to form the corresponding phosphonium salt.

    • Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent (e.g., THF or DMSO) under an inert atmosphere to generate the ylide.[4][5]

  • Wittig Reaction:

    • Add the C2 aldehyde (e.g., propanal) to the ylide solution at low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Hydrolysis:

    • Purify the resulting alkene (in ester form if the aldehyde contained an ester group) by column chromatography on silica (B1680970) gel.

    • Hydrolyze the ester using a base (e.g., potassium hydroxide (B78521) in methanol/water).

    • Acidify the reaction mixture to protonate the carboxylate and extract the free fatty acid.

    • Further purify the final fatty acid by chromatography if necessary.

Table 1: Hypothetical Quantitative Data for Fatty Acid Synthesis

StepReactantProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by GC-MS)
1C18-OHC18-PPh3+ Br-10.08.585>98%
2C18-Ylide + C2-CHOC20:3-Ester5.03.570>95% (E/Z ratio)
3C20:3-EsterC20:3-COOH3.53.188>99%

Note: This data is illustrative and will depend on specific reaction conditions and optimization.

Part 2: Enzymatic Synthesis of this compound

The conversion of the free fatty acid to its CoA thioester is efficiently catalyzed by long-chain acyl-CoA synthetases (ACSL).[6][7] These enzymes activate fatty acids in an ATP-dependent manner.[6]

Diagram of the Enzymatic Synthesis Workflow

Enzymatic_Synthesis FattyAcid (2E,11Z,14Z)- Icosatrienoic Acid Reaction Enzymatic Reaction FattyAcid->Reaction ACSL Acyl-CoA Synthetase (ACSL) ACSL->Reaction ATP ATP ATP->Reaction CoA Coenzyme A CoA->Reaction AcylCoA (2E,11Z,14Z)- Icosatrienoyl-CoA Reaction->AcylCoA AMP AMP Reaction->AMP PPi PPi Reaction->PPi Purification HPLC Purification AcylCoA->Purification FinalProduct Purified Acyl-CoA Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis and purification of the target acyl-CoA.

Experimental Protocol: Enzymatic Synthesis of Acyl-CoA
  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl2

      • 10 mM ATP

      • 0.5 mM Coenzyme A (lithium salt)

      • 0.2 mM (2E,11Z,14Z)-icosatrienoic acid (dissolved in a small amount of ethanol (B145695) or DMSO)

      • 1-5 µg of purified long-chain acyl-CoA synthetase (commercial or recombinantly expressed).

    • The final reaction volume is typically 100-500 µL.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 30-60 minutes. The optimal time may need to be determined empirically.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by adding acid (e.g., perchloric acid) to precipitate the protein.

  • Purification by HPLC:

    • Centrifuge the terminated reaction mixture to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm filter.

    • Purify the this compound from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][8][9][10]

    • A C18 column is typically used with a gradient elution of acetonitrile in an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium acetate).

    • Monitor the elution profile by UV absorbance at 260 nm (the adenine (B156593) moiety of CoA).

    • Collect the fractions corresponding to the acyl-CoA peak.

  • Quantification and Storage:

    • Determine the concentration of the purified acyl-CoA using its molar extinction coefficient at 260 nm (ε = 16,400 M⁻¹cm⁻¹).

    • Lyophilize the purified fractions and store the final product at -80 °C.

Table 2: Expected Quantitative Data for Enzymatic Synthesis

ParameterValue
Substrate Concentration0.2 mM
Enzyme Concentration5 µg/mL
Reaction Time60 min
Conversion Rate>90%
HPLC Purity>98%
Final Yield0.5 - 1.0 mg (from a 5 mL reaction)

Note: This data is illustrative and will depend on enzyme activity and reaction scale.

Potential Signaling Pathways and Biological Roles

While the specific biological roles of this compound are not well-documented, its structure suggests potential involvement in pathways related to eicosanoid metabolism. Eicosanoids are potent signaling molecules that regulate inflammation, immunity, and cardiovascular function.[8][11][12][13] The 2-trans double bond may influence its interaction with key enzymes in these pathways.

Diagram of Potential Metabolic Fates and Signaling Roles

Signaling_Pathway cluster_metabolism Metabolic Fates cluster_signaling Potential Signaling Roles AcylCoA This compound BetaOxidation Beta-Oxidation AcylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) AcylCoA->LipidSynthesis COX Cyclooxygenase (COX) AcylCoA->COX LOX Lipoxygenase (LOX) AcylCoA->LOX CYP450 Cytochrome P450 AcylCoA->CYP450 TransEicosanoids 2-trans Eicosanoids COX->TransEicosanoids LOX->TransEicosanoids CYP450->TransEicosanoids Receptor Cell Surface/Nuclear Receptors TransEicosanoids->Receptor CellularResponse Cellular Response (e.g., Inflammation, Gene Expression) Receptor->CellularResponse

Caption: Potential metabolic and signaling pathways involving the target acyl-CoA.

The presence of a trans double bond at the C-2 position is a feature of intermediates in the β-oxidation of unsaturated fatty acids. It is also possible that this molecule could be a substrate for cyclooxygenases (COX) or lipoxygenases (LOX), leading to the formation of novel 2-trans eicosanoids with unique biological activities.[14][15][16] Further research is needed to elucidate the specific pathways in which this compound participates and to understand its physiological significance.

References

Application Note: Quantitative Analysis of (2E,11Z,14Z)-Icosatrienoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of (2E,11Z,14Z)-icosatrienoyl-CoA in biological matrices. Acyl-Coenzyme A (acyl-CoA) species are central intermediates in fatty acid metabolism, and their accurate measurement is crucial for understanding various physiological and pathological processes. This method utilizes reversed-phase liquid chromatography for the separation of this compound from other acyl-CoAs, followed by positive electrospray ionization and tandem mass spectrometry for detection. A stable isotope-labeled or odd-chain acyl-CoA is recommended as an internal standard to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas.

Introduction

This compound is a C20:3 acyl-CoA intermediate involved in the biosynthesis of unsaturated fatty acids.[1] The accurate quantification of individual acyl-CoA species is essential for elucidating their roles in cellular signaling, energy metabolism, and the pathogenesis of diseases such as metabolic syndrome, cardiovascular disease, and cancer.[2][3][4] LC-MS/MS has emerged as a powerful tool for the analysis of acyl-CoAs due to its high sensitivity, specificity, and wide dynamic range.[5][6] This document provides a detailed protocol for the extraction and quantification of this compound, which can be adapted for various biological samples.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA

  • LC-MS grade water, acetonitrile (B52724), methanol (B129727), and isopropanol

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay kit

Sample Preparation: Cultured Cells
  • Cell Culture: Grow cells to the desired confluency in appropriate culture dishes.

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolism Quenching and Lysis: Add ice-cold methanol (-80°C) to the cells and incubate for 15 minutes at -80°C to quench enzymatic activity. Scrape the cells in the methanol and transfer the lysate to a centrifuge tube.[2]

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., C17:0-CoA) to each sample.

  • Extraction: Add acetonitrile to the cell lysate, vortex thoroughly, and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to precipitate proteins.[2]

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50-100 µL) for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a re-equilibration step.

Time (min)% Mobile Phase B
0.020
15.095
20.095
20.120
25.020
Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C[2]

  • Collision Gas: Argon

The MRM transitions for this compound and a potential internal standard are provided below. The characteristic neutral loss for acyl-CoAs is 507 Da, corresponding to the loss of the phospho-ADP moiety.[2][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1056.4549.435
Heptadecanoyl-CoA (IS)1020.6513.635

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The quantitative data for this compound should be summarized in a table. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Concentration (pmol/mg protein)
Control 1150,000500,0000.301.5
Control 2165,000510,0000.321.6
Treatment 1350,000490,0000.713.6
Treatment 2380,000505,0000.753.8

Visualizations

Signaling Pathway

The following diagram illustrates the biosynthesis of this compound from its precursor fatty acid.

cluster_0 FA (2E,11Z,14Z)-Icosatrienoic Acid ACoA This compound FA->ACoA CoA-SH ATP -> AMP + PPi Downstream Unsaturated Fatty Acid Metabolism ACoA->Downstream Enzyme Acyl-CoA Synthetase

Caption: Biosynthesis of this compound.

Experimental Workflow

The diagram below outlines the major steps in the analytical protocol.

Sample Biological Sample (e.g., Cultured Cells) Extraction Quenching, Lysis & Acyl-CoA Extraction Sample->Extraction SPE Solid Phase Extraction (Optional) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing & Quantification LCMS->Data

Caption: LC-MS/MS workflow for acyl-CoA analysis.

References

Application Note & Protocol: Quantitative Analysis of (2E,11Z,14Z)-Icosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E,11Z,14Z)-Icosatrienoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) thioester. Long-chain fatty acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and the synthesis of complex lipids such as phospholipids (B1166683) and triacylglycerols.[1][2] They also function as signaling molecules and are involved in the regulation of cellular processes through protein acylation and modulation of gene expression.[1][3] The specific biological role of the (2E,11Z,14Z) isomer is an active area of research, and accurate quantification is essential for understanding its function in health and disease.

This document provides a comprehensive guide for the quantitative analysis of this compound, addressing the current lack of a commercially available analytical standard by outlining a synthesis and purification protocol, followed by a detailed method for its analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Part 1: Analytical Standard Preparation

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the enzymatic synthesis of long-chain acyl-CoA esters.

Materials:

  • cis-8,11,14-Eicosatrienoic acid (analytical standard grade)

  • Coenzyme A trilithium salt (CoASH)

  • Long-chain acyl-CoA synthetase (from sources like Pseudomonas or bovine liver)

  • ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt

  • MgCl₂ (Magnesium chloride)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Butanol

  • Methanol

  • Water (LC-MS grade)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as specified in the table below. The substrate, cis-8,11,14-eicosatrienoic acid, should be solubilized in a small amount of Triton X-100 before adding to the aqueous buffer.

  • Enzymatic Reaction: Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a small amount of acetic or formic acid to lower the pH.

  • Extraction and Purification: The synthesized this compound can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). For purification via HPLC, refer to the chromatographic conditions outlined in Protocol 2.

Table 1: Reaction Mixture for Enzymatic Synthesis

ComponentFinal Concentration
Potassium Phosphate Buffer (pH 7.4)100 mM
cis-8,11,14-Eicosatrienoic acid50 µM
Coenzyme A (CoASH)100 µM
ATP5 mM
MgCl₂10 mM
Triton X-1000.1% (w/v)
Long-chain acyl-CoA synthetase0.1 - 0.5 units

Workflow for Standard Synthesis and Purification

G Workflow for this compound Standard Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_validation Validation start Prepare Reaction Mixture (Fatty Acid, CoASH, ATP, MgCl2, Buffer) enzyme Add Long-Chain Acyl-CoA Synthetase start->enzyme incubation Incubate at 37°C enzyme->incubation termination Terminate Reaction (Acidification) incubation->termination hplc Purify by Reverse-Phase HPLC termination->hplc fraction Collect Fractions hplc->fraction dry Dry Purified Fractions fraction->dry concentration Determine Concentration (e.g., UV-Vis at 260 nm) dry->concentration purity Assess Purity (LC-MS/MS) concentration->purity end end purity->end Store at -80°C

Caption: Workflow for the synthesis and purification of the analytical standard.

Part 2: Quantitative Analysis by LC-MS/MS

This section provides a detailed protocol for the extraction and quantification of this compound from biological matrices.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

Sample Preparation (from cell culture):

  • Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add a cold extraction solvent (e.g., 80:20 methanol:water with an internal standard) to the cells.

  • Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Conditions: The following are suggested starting conditions that should be optimized for the specific instrument used.

Table 2: LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid
Flow Rate0.3 mL/min
Gradient0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-18.1 min: 95-30% B; 18.1-22 min: 30% B
Column Temperature40°C
Injection Volume5-10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (M+H)⁺To be determined from the synthesized standard (Expected m/z for C₄₁H₆₈N₇O₁₇P₃S is ~1056.37)
Product Ions (SRM)To be optimized using the synthesized standard. Common fragments for acyl-CoAs include ions related to the pantetheine (B1680023) moiety.
Dwell Time50-100 ms
Collision EnergyTo be optimized
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150°C

Data Analysis:

  • Quantification: Create a calibration curve using the synthesized and purified this compound standard. Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.

  • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.

Workflow for Sample Analysis

G Experimental Workflow for Sample Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Cells, Tissue) lysis Lysis and Extraction (with Internal Standard) sample->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample onto LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (SRM Mode) separation->detection integration Peak Integration detection->integration calibration Quantification using Calibration Curve integration->calibration results Final Concentration calibration->results

Caption: Workflow for the analysis of this compound.

Part 3: Signaling Pathway Context

While the specific signaling pathways involving this compound are still under investigation, it is understood that long-chain acyl-CoAs, in general, are central to cellular metabolism and signaling. They are produced from fatty acids and serve as substrates for energy production (β-oxidation) and the synthesis of various lipid species. They can also influence cellular processes by acylating proteins or regulating transcription factors.

Generalized Metabolic Fate of Long-Chain Acyl-CoAs

G Generalized Metabolic Pathways of Long-Chain Acyl-CoAs cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathway cluster_signaling Signaling & Regulation FA Long-Chain Fatty Acid ((2E,11Z,14Z)-Icosatrienoic Acid) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA This compound ACSL->AcylCoA PL Phospholipids AcylCoA->PL Substrate for Synthesis TAG Triacylglycerols AcylCoA->TAG Substrate for Synthesis CE Cholesteryl Esters AcylCoA->CE Substrate for Synthesis BetaOx β-Oxidation AcylCoA->BetaOx ProtAcyl Protein Acylation AcylCoA->ProtAcyl GeneReg Gene Regulation AcylCoA->GeneReg AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Generalized metabolic fate of long-chain fatty acyl-CoAs.

Disclaimer: The protocols and parameters provided are intended as a starting point for method development. Optimization and validation are crucial for accurate and reliable quantification in specific applications.

References

Application Notes and Protocols for the Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoA dehydratase (EC 4.2.1.17), also commonly known as enoyl-CoA hydratase, is a crucial enzyme in the mitochondrial fatty acid β-oxidation pathway.[1][2] This enzyme catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA, the second step in the four-reaction cycle of β-oxidation that sequentially shortens fatty acyl chains to produce acetyl-CoA.[3][4] The generated acetyl-CoA subsequently enters the citric acid cycle to produce energy in the form of ATP.[2] Given its central role in fatty acid metabolism, the activity of 3-hydroxyacyl-CoA dehydratase is of significant interest in metabolic research and as a potential target for drug development in diseases characterized by metabolic dysregulation.

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of 3-hydroxyacyl-CoA dehydratase. The assay monitors the hydration of the double bond in crotonyl-CoA to form 3-hydroxybutyryl-CoA. This reaction is monitored by measuring the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond of the substrate.

Principle of the Assay

The enzymatic activity of 3-hydroxyacyl-CoA dehydratase is determined by monitoring the hydration of crotonyl-CoA to L-3-hydroxybutyryl-CoA. The disappearance of the conjugated double bond in crotonyl-CoA leads to a decrease in absorbance at 263 nm. The rate of this decrease is directly proportional to the enzyme activity. The reaction is as follows:

Crotonyl-CoA + H₂O ⇌ L-3-Hydroxybutyryl-CoA

The molar extinction coefficient for crotonyl-CoA at 263 nm (ε₂₆₃) is 6.7 x 10³ M⁻¹ cm⁻¹.[4]

Data Presentation

Quantitative data for the enzymatic assay of 3-hydroxyacyl-CoA dehydratase are summarized in the tables below. These values are provided as a reference and may require optimization for specific experimental conditions or enzyme sources.

Table 1: Reaction Conditions for 3-Hydroxyacyl-CoA Dehydratase Assay

ParameterRecommended ValueNotes
Temperature30°CEnzyme activity is temperature-dependent.[5]
pH8.0The optimal pH can vary depending on the enzyme source.[4]
Wavelength for Detection263 nmCorresponds to the absorbance peak of the enoyl-thioester bond.[4]
SubstrateCrotonyl-CoAA common substrate for short-chain enoyl-CoA hydratase activity.
Substrate Concentration0.25 mMThis concentration is often used in standard assays.[4]

Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydratase

SubstrateK_mV_maxEnzyme Source
Crotonyl-CoAValue not consistently reported in snippetsValue not consistently reported in snippetsVarious
Other Enoyl-CoAsVaries with chain lengthVaries with chain lengthVarious

Note: Specific Km and Vmax values are highly dependent on the enzyme source (organism and tissue), purity, and specific assay conditions. Researchers should determine these parameters empirically for their system.

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric assay of 3-hydroxyacyl-CoA dehydratase.

Materials and Reagents
  • Tris-HCl buffer (50 mM, pH 8.0)

  • Crotonyl-CoA sodium salt

  • Purified or partially purified 3-hydroxyacyl-CoA dehydratase

  • Spectrophotometer capable of reading UV wavelengths (263 nm)

  • Quartz cuvettes (1 cm path length)

  • Pipettes and tips

  • Deionized water

Preparation of Reagents
  • 50 mM Tris-HCl Buffer (pH 8.0):

    • Dissolve 0.6057 g of Tris base in approximately 80 mL of deionized water.

    • Adjust the pH to 8.0 at 30°C using concentrated HCl.

    • Bring the final volume to 100 mL with deionized water.

    • Store at 4°C.

  • Crotonyl-CoA Stock Solution (e.g., 10 mM):

    • Dissolve the appropriate amount of crotonyl-CoA sodium salt in deionized water to achieve a 10 mM concentration.

    • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The exact concentration should be verified spectrophotometrically using the molar extinction coefficient.

Enzyme Preparation

The enzyme sample can be a purified protein, a mitochondrial extract, or a tissue homogenate. The preparation method will influence the specific activity and may require optimization of the assay conditions. For example, purification from bovine liver is a common source for this enzyme.

Assay Procedure
  • Set the spectrophotometer to read absorbance at 263 nm and equilibrate the temperature to 30°C.

  • Prepare the reaction mixture in a quartz cuvette. The final volume for this protocol is 300 µL.

    • Add 290 µL of 50 mM Tris-HCl buffer (pH 8.0).

    • Add the appropriate volume of crotonyl-CoA stock solution to achieve a final concentration of 0.25 mM. Mix gently by pipetting.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance for 2-3 minutes to ensure stability.

  • Initiate the reaction by adding 10 µL of the enzyme solution to the cuvette.[4]

  • Immediately mix the contents of the cuvette by gently pipetting up and down, avoiding bubble formation.

  • Start recording the decrease in absorbance at 263 nm over a period of 5-10 minutes. The rate should be linear for at least the first few minutes.

Calculation of Enzyme Activity

The activity of 3-hydroxyacyl-CoA dehydratase is calculated using the Beer-Lambert law.

Activity (U/mL) = (ΔA₂₆₃ per min / ε₂₆₃) x (Reaction Volume / Enzyme Volume) x 10⁶

Where:

  • ΔA₂₆₃ per min: The linear rate of change in absorbance at 263 nm per minute.

  • ε₂₆₃: Molar extinction coefficient of crotonyl-CoA = 6.7 x 10³ M⁻¹ cm⁻¹.[4]

  • Reaction Volume: The total volume of the assay in mL (e.g., 0.3 mL).

  • Enzyme Volume: The volume of the enzyme solution added in mL (e.g., 0.01 mL).

  • 10⁶: Factor to convert moles to micromoles.

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Specific activity is expressed as U/mg of protein and is calculated by dividing the enzyme activity (U/mL) by the protein concentration of the enzyme sample (mg/mL).

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shortened_Acyl_CoA Fatty Acyl-CoA (C_n-2) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA To Citric Acid Cycle E1 Acyl-CoA Dehydrogenase E2 3-Hydroxyacyl-CoA Dehydratase (Enoyl-CoA Hydratase) E3 L-3-Hydroxyacyl-CoA Dehydrogenase E4 β-Ketothiolase

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers and Substrate Solution Mix Prepare Reaction Mixture in Cuvette Reagents->Mix Enzyme Prepare Enzyme Sample Initiate Add Enzyme to Initiate Reaction Enzyme->Initiate Setup Set Spectrophotometer (263 nm, 30°C) Setup->Mix Baseline Record Baseline Absorbance Mix->Baseline Baseline->Initiate Record Record Absorbance Decrease over Time Initiate->Record Calculate_Rate Determine Linear Rate (ΔA/min) Record->Calculate_Rate Calculate_Activity Calculate Enzyme Activity (U/mL) Calculate_Rate->Calculate_Activity Calculate_Specific_Activity Calculate Specific Activity (U/mg) Calculate_Activity->Calculate_Specific_Activity

Caption: Experimental Workflow for the Enzymatic Assay.

References

Application Notes and Protocols for a Cell-Based Assay to Measure Sciadonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sciadonic acid (SCA) is a non-methylene-interrupted polyunsaturated fatty acid found in various plant sources, notably pine nut oil.[1] Structurally similar to arachidonic acid (AA), SCA has garnered interest for its potential as a substitute for AA in cellular phospholipids (B1166683), which can lead to a reduction in pro-inflammatory mediators.[1][2] Specifically, sciadonic acid has been shown to modulate the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[1][2] The development of a robust cell-based assay for sciadonic acid production is crucial for screening potential therapeutic agents that can modulate its synthesis and for studying its metabolic effects in a controlled cellular environment.

This document provides detailed protocols for a cell-based assay to produce and quantify sciadonic acid. The assay involves the genetic engineering of a suitable mammalian cell line to express a key enzyme in the sciadonic acid biosynthetic pathway, followed by lipid extraction and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Assay Principle

The assay is based on the heterologous expression of a Δ5-desaturase enzyme in a mammalian cell line, such as HEK293 or HepG2 cells, which are commonly used in metabolic studies.[3][4] These cells are supplemented with a precursor fatty acid, eicosadienoic acid (20:2n-6), which is then converted to sciadonic acid by the expressed desaturase. The total lipids are then extracted from the cells, and the fatty acids are derivatized to fatty acid methyl esters (FAMEs) for analysis by GC-MS. The amount of sciadonic acid produced is quantified by comparing its peak area to that of an internal standard.

Materials and Reagents

  • Cell Lines:

    • HEK293 cells (or another suitable cell line with high transfection efficiency)

    • HepG2 cells (as a relevant model for liver lipid metabolism)[3][4]

  • Cell Culture Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

  • Transfection Reagents:

    • Expression vector containing the coding sequence for a Δ5-desaturase

    • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Fatty Acid Supplementation:

    • Eicosadienoic acid (20:2n-6)

    • Bovine Serum Albumin (BSA), fatty acid-free

  • Lipid Extraction Reagents:

    • Chloroform[5][6]

    • Methanol[5][6]

    • Deionized water

  • FAME Derivatization Reagents:

  • GC-MS Analysis:

    • Internal standard (e.g., Heptadecanoic acid, C17:0)

    • FAME standards for calibration curve

  • General Lab Equipment:

    • Cell culture flasks and plates

    • Incubator (37°C, 5% CO2)

    • Centrifuge

    • Vortex mixer

    • Nitrogen gas evaporator

    • GC-MS system with a suitable capillary column (e.g., HP-5MS)[7]

Experimental Protocols

Cell Culture and Transfection
  • Cell Seeding: Seed HEK293 or HepG2 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Transfect the cells with the Δ5-desaturase expression vector using a suitable transfection reagent according to the manufacturer's protocol. A mock transfection (empty vector) should be performed as a negative control.

  • Post-Transfection Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

Fatty Acid Supplementation
  • Prepare Fatty Acid-BSA Complex: Prepare a stock solution of eicosadienoic acid complexed to fatty acid-free BSA.

  • Supplementation: After the post-transfection incubation, replace the culture medium with fresh medium supplemented with the eicosadienoic acid-BSA complex (final concentration of 50-100 µM).

  • Incubation: Incubate the cells for another 24-48 hours to allow for the conversion of the precursor to sciadonic acid.

Cell Harvesting and Lipid Extraction
  • Harvesting: Aspirate the medium, wash the cells with PBS, and then detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension to obtain a cell pellet.

  • Lipid Extraction (modified Bligh-Dyer method):

    • Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).[8]

    • Vortex thoroughly and incubate at room temperature for 30 minutes.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex again and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.[5][8]

    • Dry the lipid extract under a stream of nitrogen gas.

Fatty Acid Methyl Ester (FAME) Derivatization
  • Methylation: Add methanolic HCl or BF3-Methanol to the dried lipid extract.

  • Incubation: Heat the mixture at 60-100°C for 1 hour.[8]

  • Extraction of FAMEs: After cooling, add water and hexane. Vortex and centrifuge to separate the phases.

  • Collection: Collect the upper hexane layer containing the FAMEs.

  • Drying: Evaporate the hexane under nitrogen gas and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

GC-MS Analysis
  • Injection: Inject 1 µL of the FAME sample into the GC-MS.

  • GC Conditions (example):

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.[7]

    • Injector Temperature: 280°C[7]

  • MS Conditions (example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Identification: Identify the sciadonic acid methyl ester peak based on its retention time and mass spectrum compared to a standard.

Data Presentation

The quantitative data for sciadonic acid production should be summarized in a table for clear comparison between different experimental conditions.

Sample IDTransfectionPrecursor (20:2n-6)Sciadonic Acid (µg/mg protein)Fold Change
1Mock-Not Detected-
2Mock+Not Detected-
3Δ5-Desaturase-Not Detected-
4Δ5-Desaturase+5.2 ± 0.41.0
5Δ5-Desaturase + Inhibitor X+2.1 ± 0.30.4

Visualizations

Sciadonic Acid Biosynthetic Pathway

Sciadonic_Acid_Biosynthesis cluster_0 Cellular Fatty Acid Pool Linoleic_Acid Linoleic Acid (18:2n-6) Elongase Elongase Linoleic_Acid->Elongase Eicosadienoic_Acid Eicosadienoic Acid (20:2n-6) Delta5_Desaturase Δ5-Desaturase Eicosadienoic_Acid->Delta5_Desaturase Sciadonic_Acid Sciadonic Acid (20:3n-6) Elongase->Eicosadienoic_Acid Delta5_Desaturase->Sciadonic_Acid Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis A Seed HEK293/HepG2 Cells B Transfect with Δ5-Desaturase Vector A->B C Incubate (24-48h) B->C D Supplement with Eicosadienoic Acid C->D E Incubate (24-48h) D->E F Harvest Cells E->F G Lipid Extraction F->G H FAME Derivatization G->H I GC-MS Analysis H->I J Data Quantification I->J NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB SCA Sciadonic Acid SCA->IKK Inhibition NFkB_nuc NF-κB (p50/p65) DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription IkB_NFkB->NFkB_nuc NF-κB Translocation

References

Application Notes and Protocols for the Purification of (2E,11Z,14Z)-Icosatrienoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,11Z,14Z)-Icosatrienoyl-CoA is a specific isomer of a long-chain polyunsaturated fatty acyl-coenzyme A (acyl-CoA). Long-chain acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the synthesis of complex lipids. They also function as signaling molecules and regulators of cellular processes. The unique isomeric structure of this compound suggests it may have specific biological roles and enzymatic interactions, making its purification and characterization from biological samples a critical step in understanding its function in health and disease.

These application notes provide a comprehensive set of protocols for the extraction, enrichment, and purification of this compound from biological tissues. The methodology is designed to yield a highly purified fraction suitable for downstream applications such as enzymatic assays, mass spectrometry-based quantification, and structural analysis.

Overview of the Purification Strategy

The purification of this compound from complex biological matrices involves a multi-step approach to effectively isolate this low-abundance molecule while maintaining its integrity. The overall workflow consists of:

  • Tissue Homogenization and Extraction: Rapid homogenization of the biological sample in a specialized buffer to quench enzymatic activity and efficiently extract total long-chain acyl-CoAs.

  • Solid-Phase Extraction (SPE): Enrichment of the acyl-CoA fraction from the crude extract using a solid-phase extraction column. This step removes a significant portion of contaminating lipids and other cellular components.

  • High-Performance Liquid Chromatography (HPLC) Purification: High-resolution separation of the enriched acyl-CoA fraction using reversed-phase HPLC to isolate the specific this compound isomer.

Experimental Protocols

Protocol 1: Extraction of Total Long-Chain Acyl-CoAs from Biological Samples

This protocol describes the initial extraction of the total long-chain acyl-CoA pool from a biological tissue sample.

Materials:

  • Biological tissue (e.g., liver, brain, heart muscle)

  • Phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Glass homogenizer

  • Centrifuge capable of 16,000 x g and 4°C

  • Microcentrifuge tubes

Procedure:

  • Weigh approximately 100 mg of frozen biological tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold phosphate buffer (100 mM KH2PO4, pH 4.9).

  • Homogenize the tissue thoroughly on ice.

  • Add 1 mL of 2-propanol to the homogenate and homogenize again.

  • Transfer the homogenate to a microcentrifuge tube and add 2 mL of acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and proceed to Protocol 2 for solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) for the Enrichment of Acyl-CoAs

This protocol details the enrichment of the acyl-CoA fraction from the tissue extract using a specialized SPE column.

Materials:

  • Tissue extract supernatant (from Protocol 1)

  • 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns

  • SPE conditioning solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE wash solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE elution buffer: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Vacuum manifold for SPE

Procedure:

  • Condition the 2-(2-pyridyl)ethyl silica gel SPE column by passing 2 mL of the SPE conditioning solution.

  • Acidify the tissue extract supernatant by adding glacial acetic acid to a final concentration of 1% (v/v).

  • Load the acidified supernatant onto the conditioned SPE column.

  • Wash the column with 2 mL of the SPE wash solution to remove unbound contaminants.

  • Elute the acyl-CoAs from the column by applying 2 mL of the SPE elution buffer.

  • Collect the eluate, which now contains the enriched acyl-CoA fraction.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of HPLC mobile phase for analysis.

Protocol 3: HPLC Purification of this compound

This protocol describes the final purification of the target molecule using reversed-phase HPLC.

Materials and Equipment:

  • Enriched acyl-CoA fraction (from Protocol 2)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid

  • Fraction collector

HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

  • Detection: UV at 260 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20-50 µL

  • Gradient Program:

    • 0-10 min: 40% B

    • 10-60 min: Linear gradient from 40% to 70% B

    • 60-65 min: 70% B

    • 65-70 min: Linear gradient from 70% to 40% B

    • 70-80 min: 40% B (column re-equilibration)

Procedure:

  • Inject the reconstituted enriched acyl-CoA fraction onto the equilibrated HPLC system.

  • Monitor the separation at 260 nm, the absorbance maximum for the adenine (B156593) ring of coenzyme A.

  • Collect fractions corresponding to the expected retention time of this compound. The exact retention time should be determined using a synthetic standard if available. The separation of isomers may require optimization of the gradient.

  • Pool the fractions containing the purified compound.

  • Confirm the identity and purity of the isolated fraction using mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the purification of long-chain acyl-CoAs from biological tissues using methods similar to those described above. Please note that these are generalized values, and specific yields for this compound may vary depending on the biological sample and experimental conditions.

Purification StepParameterTypical ValueReference(s)
Tissue Extraction Recovery93% - 104%[1]
Solid-Phase Extraction Recovery83% - 90%[1]
HPLC Purification Purity>95%
Overall Yield Estimated Yield77% - 94%

Visualizations

Experimental Workflow

G cluster_extraction Protocol 1: Extraction cluster_spe Protocol 2: Solid-Phase Extraction cluster_hplc Protocol 3: HPLC Purification tissue Biological Sample homogenization Homogenization (Phosphate Buffer, 2-Propanol) tissue->homogenization extraction Acetonitrile Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant with Acyl-CoAs centrifugation->supernatant spe_loading SPE Loading supernatant->spe_loading spe_wash SPE Wash spe_loading->spe_wash spe_elution SPE Elution spe_wash->spe_elution enriched_fraction Enriched Acyl-CoA Fraction spe_elution->enriched_fraction hplc_injection HPLC Injection enriched_fraction->hplc_injection hplc_separation Reversed-Phase Separation hplc_injection->hplc_separation fraction_collection Fraction Collection hplc_separation->fraction_collection purified_product Purified this compound fraction_collection->purified_product

Caption: Experimental workflow for the purification of this compound.

Representative Metabolic Pathway

The specific metabolic pathway of this compound is not well-documented. However, as a trans-2-enoyl-CoA, it may be involved in pathways analogous to the sphingosine (B13886) 1-phosphate (S1P) degradation pathway, which includes a trans-2-enoyl-CoA reductase step. The following diagram illustrates a plausible metabolic context.

G cluster_pathway Hypothetical Metabolic Context icosatrienoic_acid (2E,11Z,14Z)-Icosatrienoic Acid target_coa This compound icosatrienoic_acid->target_coa Acyl-CoA Synthetase (ATP, CoA-SH) saturated_acyl_coa Saturated Acyl-CoA (e.g., Icosanoyl-CoA) target_coa->saturated_acyl_coa trans-2-Enoyl-CoA Reductase (NADPH) downstream Downstream Metabolism (e.g., Beta-oxidation, Lipid Synthesis) saturated_acyl_coa->downstream

Caption: Hypothetical metabolic pathway involving this compound.

References

Application Note: GC-MS Analysis of Fatty Acids from (2E,11Z,14Z)-Icosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids require derivatization prior to GC-MS analysis. The most common method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and provide better chromatographic separation.

This application note provides a detailed protocol for the analysis of the fatty acid derived from (2E,11Z,14Z)-icosatrienoyl-CoA. The thioester bond of the acyl-CoA is cleaved during the derivatization process, yielding the corresponding icosatrienoic acid methyl ester for GC-MS analysis. The accurate identification of this specific isomer is crucial for researchers studying lipid metabolism and signaling pathways where this molecule may be involved.

Experimental Protocols

Materials and Reagents
  • This compound sample

  • Methanol (anhydrous, ≥99.8%)

  • Hexane (B92381) (GC grade, ≥99%)

  • Boron trifluoride-methanol solution (14% BF₃ in methanol)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Glassware: screw-cap test tubes with PTFE-lined caps, pipettes, vials for GC-MS.

Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the acid-catalyzed transesterification of the acyl-CoA to yield the corresponding FAME.

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a screw-cap glass test tube.

  • Internal Standard Addition: Add a known amount of internal standard (e.g., 100 µL of a 1 mg/mL solution of heptadecanoic acid in methanol).

  • Transesterification: Add 2 mL of 14% boron trifluoride-methanol solution to the test tube.

  • Reaction: Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Sample for GC-MS: Transfer the dried hexane extract to a GC-MS vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of C20:3 FAMEs. Optimization may be required depending on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. For better separation of isomers, a more polar column like a FAMEWAX could be used.
Injector Split/splitless injector, 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 50-500

Data Presentation

The quantitative data for the analysis of the (2E,11Z,14Z)-icosatrienoic acid methyl ester should be summarized in a table. The following is an example of how the data can be presented.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Concentration (µg/mL)
Methyl (2E,11Z,14Z)-icosatrienoate[To be determined][Predicted M-31][Predicted M-74][Predicted key frag.][Calculated value]
Methyl heptadecanoate (Internal Standard)[To be determined]17114374[Known value]

Data Interpretation

The identification of the methyl (2E,11Z,14Z)-icosatrienoate is based on its retention time and mass spectrum. The mass spectrum of FAMEs under electron ionization provides a wealth of structural information.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion for C₂₁H₃₆O₂ (the methyl ester) is expected at m/z 320. However, for polyunsaturated FAMEs, the molecular ion peak can be weak or absent.

  • Loss of a Methoxy (B1213986) Group ([M-31]⁺): A common fragmentation for methyl esters is the loss of the methoxy group (•OCH₃), which would result in a fragment at m/z 289.

  • McLafferty Rearrangement ([M-74]⁺): A characteristic fragment for saturated and some unsaturated FAMEs is the ion at m/z 74, resulting from a McLafferty rearrangement. The intensity of this ion may be reduced due to the presence of the conjugated double bond at the C2 position.

  • Hydrocarbon Fragments: A series of hydrocarbon fragments will be present, typically separated by 14 amu (CH₂). The presence of double bonds will influence the relative abundance of these fragments.

  • Fragments related to the Conjugated System: The conjugated diene system at the beginning of the fatty acid chain (C2-C3) is expected to influence the fragmentation. Cleavage allylic to this system can be expected.

  • Fragments related to the Non-conjugated Double Bonds: The isolated double bonds at the C11 and C14 positions will also lead to characteristic fragmentation patterns, although these can be complex.

The interpretation of the mass spectrum should be compared with known spectra of other C20:3 isomers and general fragmentation rules for FAMEs.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis A Acyl-CoA Sample B Add Internal Standard A->B C Add BF3-Methanol B->C D Heat (60°C, 30 min) C->D E Add Hexane & Saturated NaCl D->E F Vortex & Centrifuge E->F G Collect Hexane Layer F->G H Dry with Na2SO4 G->H I Inject into GC-MS H->I J Data Acquisition I->J K Data Analysis J->K

Caption: Experimental workflow for FAME preparation and GC-MS analysis.

Logical Relationship of Data Analysis

data_analysis_logic RawData Raw GC-MS Data Chromatogram Total Ion Chromatogram (TIC) RawData->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra PeakIntegration Peak Integration Chromatogram->PeakIntegration LibrarySearch Mass Spectral Library Search MassSpectra->LibrarySearch ManualInterpretation Manual Spectral Interpretation MassSpectra->ManualInterpretation Quantification Quantification using Internal Standard PeakIntegration->Quantification Identification Compound Identification LibrarySearch->Identification ManualInterpretation->Identification Identification->Quantification FinalReport Final Report Quantification->FinalReport

Application Note: Derivatization of (2E,11Z,14Z)-Icosatrienoyl-CoA for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,11Z,14Z)-Icosatrienoyl-CoA is a long-chain, polyunsaturated fatty acyl-CoA that plays a role in various biological processes. Accurate and sensitive quantification of this and related molecules is crucial for understanding lipid metabolism and for the development of therapeutics targeting these pathways. Gas chromatography (GC) offers a powerful analytical technique for the separation and quantification of fatty acids. However, due to the low volatility and polar nature of fatty acyl-CoAs, direct analysis by GC is not feasible.[1][2] Derivatization is a necessary step to convert the non-volatile fatty acyl-CoA into a more volatile and thermally stable compound suitable for GC analysis.[1][3][4]

This application note provides a detailed protocol for the derivatization of this compound to its corresponding fatty acid methyl ester (FAME) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The described method involves a two-step process: alkaline hydrolysis to cleave the thioester bond and release the free fatty acid, followed by esterification to form the volatile FAME derivative.

Principle of the Method

The derivatization process begins with the hydrolysis of the thioester bond of the acyl-CoA molecule using a base catalyst, such as potassium hydroxide (B78521) (KOH) in methanol (B129727). This reaction releases the free fatty acid, (2E,11Z,14Z)-icosatrienoic acid. The subsequent step involves the acid-catalyzed esterification of the carboxylic acid group with methanol, typically using a reagent like boron trifluoride (BF3) in methanol, to form the corresponding fatty acid methyl ester (FAME).[5] This FAME derivative is significantly more volatile and less polar, making it amenable to analysis by GC.[4]

Experimental Workflow Overview

The overall experimental workflow for the derivatization and analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing start Acyl-CoA Sample hydrolysis Alkaline Hydrolysis start->hydrolysis KOH/Methanol acidification Acidification hydrolysis->acidification HCl extraction Liquid-Liquid Extraction acidification->extraction Hexane (B92381) esterification Esterification extraction->esterification BF3/Methanol gc_ms GC-MS Analysis esterification->gc_ms FAME in Hexane data_analysis Data Analysis & Quantification gc_ms->data_analysis

Caption: Experimental workflow for the derivatization and GC-MS analysis of Acyl-CoA.

Chemical Transformation

The chemical transformation during the derivatization process involves the conversion of the fatty acyl-CoA to its corresponding fatty acid methyl ester (FAME).

chemical_transformation acyl_coa This compound ffa (2E,11Z,14Z)-Icosatrienoic Acid acyl_coa->ffa Hydrolysis (KOH/Methanol) fame (2E,11Z,14Z)-Icosatrienoic Acid Methyl Ester (FAME) ffa->fame Esterification (BF3/Methanol)

Caption: Chemical transformation of Acyl-CoA to FAME for GC analysis.

Detailed Protocols

Materials and Reagents:

  • This compound standard

  • Methanol (anhydrous, GC grade)

  • Hexane (GC grade)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), concentrated

  • Boron Trifluoride-Methanol solution (12-14% w/w)

  • Anhydrous Sodium Sulfate (B86663)

  • Deionized Water

  • Micro-reaction vials (5-10 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Protocol 1: Alkaline Hydrolysis of this compound

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a micro-reaction vial. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen before proceeding.

  • Hydrolysis: Add 2 mL of 0.5 M KOH in methanol to the vial.

  • Incubation: Securely cap the vial and heat at 60°C for 10-15 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Acidification: To neutralize the base and protonate the fatty acid, add 1 mL of 1 M HCl.

  • Extraction: Add 2 mL of hexane to the vial, cap, and vortex vigorously for 1 minute to extract the free fatty acid into the organic layer.

  • Phase Separation: Centrifuge the vial at 2000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the free fatty acid to a new clean vial.

  • Repeat Extraction: For quantitative recovery, repeat the extraction (steps 6-8) with another 2 mL of hexane and combine the hexane layers.

  • Drying: Dry the combined hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate to the vial and swirling.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen to obtain the dry free fatty acid residue.

Protocol 2: Esterification to Fatty Acid Methyl Ester (FAME)

  • Reagent Addition: To the dried fatty acid residue from Protocol 1, add 2 mL of 12-14% Boron Trifluoride-Methanol solution.

  • Incubation: Cap the vial tightly and heat at 60°C for 5-10 minutes. Derivatization times may need optimization for specific applications.

  • Cooling: Cool the reaction vial to room temperature.

  • Extraction: Add 1 mL of deionized water and 1 mL of hexane to the vial.

  • Mixing: Cap the vial and shake vigorously to ensure the FAME is extracted into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the organic phase containing the FAME.

  • Collection: Carefully transfer the upper hexane layer to a clean GC vial.

  • Drying: Dry the organic layer by passing it through a bed of anhydrous sodium sulfate.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the derivatization protocol.

ParameterValue/RangeNotes
Hydrolysis
Sample Amount1-5 mgCan be adjusted based on sample concentration and instrument sensitivity.
KOH Concentration0.5 M in MethanolA common concentration for alkaline hydrolysis of esters.
Reaction Temperature60°CEnsures efficient hydrolysis without significant degradation of polyunsaturated fatty acids.
Reaction Time10-15 minutesSufficient for complete cleavage of the thioester bond.
Esterification
Derivatizing Reagent12-14% BF3 in MethanolA widely used and effective reagent for FAME synthesis.[5]
Reaction Temperature60°CPromotes rapid esterification.
Reaction Time5-10 minutesGenerally sufficient for complete conversion to FAME. Optimization may be required.
GC-MS Conditions
ColumnDB-5MS or equivalentA common non-polar column suitable for FAME analysis.[6]
Injection Volume1 µLTypical injection volume.
Inlet Temperature250-300°CEnsures complete volatilization of the FAME.[6]
Oven Temperature Program150°C to 300°CA temperature gradient is used to separate FAMEs based on their boiling points.[6]
Carrier GasHeliumInert carrier gas commonly used in GC-MS.[6]
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS analysis of FAMEs.

Conclusion

The described protocols provide a reliable and robust method for the derivatization of this compound to its corresponding fatty acid methyl ester for quantitative analysis by GC-MS. This methodology is essential for researchers and scientists in the field of lipidomics and drug development, enabling the accurate measurement of this and other long-chain fatty acyl-CoAs in various biological matrices. Proper optimization of reaction times and GC-MS parameters may be necessary depending on the specific sample matrix and analytical instrumentation.

References

Application Notes and Protocols for (2E,11Z,14Z)-Icosatrienoyl-CoA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,11Z,14Z)-Icosatrienoyl-CoA is a specific isomer of an unsaturated fatty acyl-coenzyme A molecule. Its structure, featuring a trans double bond at the second carbon and two cis double bonds at the eleventh and fourteenth carbons, suggests its role as a potential substrate or intermediate in the metabolic pathways of polyunsaturated fatty acids (PUFAs). Specifically, the 2-trans configuration is a hallmark of intermediates in the β-oxidation pathway.

These application notes provide detailed protocols for utilizing this compound as a substrate in in vitro assays to characterize the activity of key enzymes in fatty acid metabolism. The primary application of this substrate is in the study of enoyl-CoA hydratase, an essential enzyme in the β-oxidation spiral. Understanding the kinetics and inhibition of this enzyme is critical for the development of therapeutics targeting metabolic disorders.

Biochemical Context: The Role in β-Oxidation

The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the non-standard configurations of double bonds. For a polyunsaturated fatty acid like linoleic acid (18:2, cis-Δ9, cis-Δ12), its degradation product, once it enters the β-oxidation spiral, can be a 2-trans, 4-cis-dienoyl-CoA. This intermediate is acted upon by 2,4-dienoyl-CoA reductase to produce a 3-trans-enoyl-CoA, which is then isomerized by enoyl-CoA isomerase to the standard 2-trans-enoyl-CoA intermediate.[1][2] The substrate of interest, this compound, represents a 2-trans-enoyl-CoA, which is a direct substrate for the next enzyme in the β-oxidation pathway: enoyl-CoA hydratase.

beta_oxidation_pathway

Application 1: In Vitro Assay for Enoyl-CoA Hydratase Activity

This protocol describes a spectrophotometric assay to measure the activity of enoyl-CoA hydratase using this compound as a substrate. The hydration of the 2-trans double bond leads to a decrease in absorbance at 263 nm.

Experimental Protocol

1. Materials and Reagents:

  • Purified enoyl-CoA hydratase (e.g., from bovine liver)

  • This compound (substrate)

  • Tris-HCl buffer (50 mM, pH 7.8)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 263 nm

2. Preparation of Reagents:

  • Enzyme Solution: Prepare a stock solution of enoyl-CoA hydratase in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to yield a linear reaction rate for at least 5 minutes.

  • Substrate Stock Solution: Prepare a stock solution of this compound in the assay buffer. The concentration should be determined by its molar extinction coefficient. For many 2-enoyl-CoA species, the extinction coefficient at 263 nm is approximately 6.7 x 10³ M⁻¹cm⁻¹.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8.

3. Assay Procedure:

  • Set up the spectrophotometer to read absorbance at 263 nm at a constant temperature (e.g., 25°C).

  • To a cuvette or well, add 950 µL of the assay buffer.

  • Add 50 µL of the this compound substrate solution to achieve the desired final concentration (e.g., 50 µM).

  • Mix gently and record the initial absorbance (A_initial).

  • Initiate the reaction by adding 10 µL of the enoyl-CoA hydratase enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 263 nm over time (e.g., every 15 seconds for 5 minutes).

  • Record the final absorbance (A_final) after the reaction has proceeded linearly.

4. Data Analysis:

  • Calculate the change in absorbance (ΔA) = A_initial - A_final.

  • Determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance vs. time plot.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mg) = (ΔA/min) / (ε × l × [Enzyme])

    • Where:

      • ε = molar extinction coefficient of the substrate (6.7 x 10³ M⁻¹cm⁻¹)

      • l = path length of the cuvette/well (cm)

      • [Enzyme] = concentration of the enzyme in the assay (mg/mL)

Data Presentation
ParameterValueReference
SubstrateThis compound-
EnzymeEnoyl-CoA Hydratase-
Wavelength (λ)263 nmGeneral Knowledge
Molar Extinction Coeff. (ε)6.7 x 10³ M⁻¹cm⁻¹ (approximate)General Knowledge
Assay Buffer50 mM Tris-HCl, pH 7.8-
Temperature25°C-

experimental_workflow

Application 2: Inhibitor Screening Assay

This protocol adapts the enoyl-CoA hydratase assay for screening potential inhibitors.

Experimental Protocol

1. Materials and Reagents:

  • Same as Application 1.

  • Putative inhibitor compound(s).

  • DMSO (or appropriate solvent for the inhibitor).

2. Procedure:

  • Follow the same procedure as in Application 1, with the following modification:

  • Before adding the enzyme, add a small volume (e.g., 1-5 µL) of the inhibitor stock solution (dissolved in a suitable solvent like DMSO) to the assay mixture.

  • Include a control reaction with the solvent alone to account for any solvent effects.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) before adding the substrate, if investigating time-dependent inhibition.

3. Data Analysis:

  • Calculate the percentage of inhibition:

    • % Inhibition = [1 - (Rate_inhibitor / Rate_control)] × 100

  • For dose-response curves, vary the concentration of the inhibitor and plot % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation
Inhibitor Conc. (µM)Reaction Rate (ΔA/min)% Inhibition
0 (Control)Value0
1ValueValue
10ValueValue
100ValueValue

Logical Relationships in Drug Discovery

The use of this compound in these assays fits into a broader drug discovery and development workflow.

drug_discovery_logic Target Target Identification (e.g., Enoyl-CoA Hydratase) Assay Assay Development (using specific substrate) Target->Assay Screening High-Throughput Screening Assay->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Conclusion

This compound serves as a valuable tool for the in vitro investigation of enoyl-CoA hydratase, a key enzyme in fatty acid metabolism. The protocols outlined provide a framework for characterizing enzyme activity and for screening potential inhibitors. These assays are crucial for fundamental research into lipid metabolism and for the development of novel therapeutics for metabolic diseases.

References

Application Notes and Protocols for Metabolic Tracing of (2E,11Z,14Z)-Icosatrienoyl-CoA using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,11Z,14Z)-Icosatrienoyl-CoA is a key intermediate in the metabolism of polyunsaturated fatty acids (PUFAs). The study of its metabolic fate is crucial for understanding lipid signaling, membrane composition, and the overall dynamics of fatty acid metabolism. Stable isotope labeling is a powerful technique that allows researchers to trace the movement and transformation of molecules within biological systems without the use of radioactive materials.[1][2] By replacing certain atoms in the this compound molecule with their heavier, non-radioactive isotopes (e.g., deuterium, ²H, or carbon-13, ¹³C), its journey through various metabolic pathways can be monitored using mass spectrometry.[1]

These application notes provide detailed protocols for the synthesis of stable isotope-labeled this compound and its use in metabolic tracing studies. The methodologies described are intended to guide researchers in designing and executing experiments to elucidate the metabolic flux and downstream products of this important fatty acyl-CoA.

Metabolic Pathways of this compound

This compound is situated at a critical juncture in the biosynthesis of long-chain PUFAs. It can be synthesized from shorter-chain fatty acids through a series of desaturation and elongation steps.[3][4] Once formed, it can be further metabolized by desaturases and elongases to produce other biologically active lipids. The metabolic fate of this compound is of significant interest as it can be channeled towards the synthesis of signaling molecules or incorporated into complex lipids, thereby influencing cellular function. Long-chain acyl-CoAs are substrates for most pathways that utilize fatty acids for energy production or for the synthesis of complex lipids like phospholipids, cholesteryl esters, ceramide, and triacylglycerols.[5]

dot```dot digraph "Metabolic Pathway of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Precursors [label="C18 PUFAs\n(e.g., Linoleic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Icosatrienoyl_FA [label="(11Z,14Z)-Icosadienoic Acid\n(20:2n-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Icosatrienoyl_CoA [label="Stable Isotope Labeled\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid (AA)\n(20:4n-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Eicosanoids [label="Eicosanoids\n(Prostaglandins, Leukotrienes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex_Lipids [label="Incorporation into\nComplex Lipids\n(Phospholipids, Triglycerides)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Oxidation [label="Beta-Oxidation\n(Energy Production)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Precursors -> Icosatrienoyl_FA [label="Elongation"]; Icosatrienoyl_FA -> Icosatrienoyl_CoA [label="Δ8-Desaturation\n(FADS2)"[3][6]]; Icosatrienoyl_CoA -> Arachidonic_Acid [label="Δ5-Desaturase"]; Arachidonic_Acid -> Eicosanoids [label="COX, LOX"]; Icosatrienoyl_CoA -> Complex_Lipids; Icosatrienoyl_CoA -> Beta_Oxidation; }

Caption: Experimental workflow for metabolic tracing.

Protocol 3: Metabolic Tracing in Cell Culture

This protocol details the application of the stable isotope-labeled this compound for tracing its metabolic fate in a cell culture model.

Materials:

  • Cultured cells (e.g., hepatocytes, macrophages, or a cell line relevant to the research question)

  • Cell culture medium and supplements

  • Stable isotope-labeled this compound

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)

  • Internal standards for mass spectrometry

Procedure:

  • Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

  • Tracer Incubation: Replace the culture medium with a fresh medium containing the stable isotope-labeled this compound at a predetermined concentration. It is crucial to use a concentration that does not cause toxicity but is sufficient for detection.

  • Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic changes in metabolite levels.

  • Cell Harvesting: At each time point, wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

  • Metabolite Extraction: Quench the metabolism and extract the lipids and other metabolites from the cells. A common method is the addition of a cold solvent mixture like chloroform:methanol (2:1, v/v).

  • Sample Preparation for MS: Dry the extracted lipids under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS/MS analysis. Add internal standards to correct for variations in sample processing and instrument response.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. Develop a targeted method to detect and quantify the labeled this compound and its potential downstream metabolites (e.g., other fatty acyl-CoAs, phospholipids, triglycerides, eicosanoids).

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify the isotopically labeled metabolites. Calculate the fractional isotopic enrichment to determine the metabolic flux through different pathways.

Data Presentation

The quantitative data obtained from the metabolic tracing experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Over Time

Time (hours)This compound Enrichment (%)Arachidonic Acyl-CoA Enrichment (%)Phosphatidylcholine (containing labeled acyl chain) Enrichment (%)Triacylglycerol (containing labeled acyl chain) Enrichment (%)
0100000
185521
4601585
1225201512
2410182018

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers interested in investigating the metabolic fate of this compound. By employing stable isotope labeling and mass spectrometry, it is possible to gain valuable insights into the complex network of fatty acid metabolism. This knowledge is essential for understanding the roles of specific lipid molecules in health and disease and can aid in the development of novel therapeutic strategies targeting lipid metabolic pathways.

References

Application Notes and Protocols for Studying the Kinetics of 3-Hydroxyacyl-CoA Dehydratase 2 (HACD2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for studying the kinetics of 3-hydroxyacyl-CoA dehydratase 2 (HACD2), an integral membrane protein of the endoplasmic reticulum that catalyzes the third step in the very long-chain fatty acid (VLCFA) elongation cycle. The protocols detailed below are designed to enable researchers to accurately determine the kinetic parameters of HACD2, screen for inhibitors, and investigate its substrate specificity.

Introduction to HACD2 and its Kinetic Analysis

3-Hydroxyacyl-CoA dehydratase 2 (HACD2) is a key enzyme in the elongation of fatty acids, a fundamental process in lipid metabolism. It catalyzes the dehydration of a (3R)-3-hydroxyacyl-CoA to a trans-2-enoyl-CoA. Understanding the kinetics of HACD2 is crucial for elucidating its role in physiological and pathological processes and for the development of therapeutic agents targeting lipid metabolism.

Kinetic analysis of HACD2 typically involves the use of purified recombinant enzyme or membrane fractions containing the enzyme. The reaction velocity is measured at varying substrate concentrations to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).

Quantitative Data Summary

The following table summarizes the known kinetic parameters for human HACD2.

SubstrateKm (µM)VmaxkcatSource
3-hydroxypalmitoyl-CoA121.7Not ReportedNot Reported[1][2]

Experimental Protocols

Several methods can be employed to study the kinetics of HACD2. The choice of method depends on the available equipment, the specific research question, and the need for high-throughput screening.

Radiolabeled Substrate Assay

This is a direct and sensitive method for measuring HACD2 activity. It relies on the use of a radiolabeled substrate, such as [¹⁴C]3-hydroxy palmitoyl-CoA, and the subsequent quantification of the radiolabeled product.

Protocol: In Vitro 3-Hydroxyacyl-CoA Dehydratase Assay

  • Reaction Setup:

    • Prepare a reaction buffer containing 1 mM CaCl₂, 2 mM MgCl₂, and 0.1% digitonin (B1670571) in a suitable buffer (e.g., Buffer A, composition not specified in the source but typically a Tris or HEPES buffer at physiological pH).

    • In a microcentrifuge tube, combine 20 µg of total membrane protein (or a specified amount of purified recombinant HACD2) with the reaction buffer to a final volume of 50 µl.

  • Initiation of Reaction:

    • Add 0.01 µCi of [¹⁴C]3-hydroxy palmitoyl-CoA (55 mCi/mmol) to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture for 10 minutes at 37°C.

  • Termination and Saponification:

    • Stop the reaction by adding 25 µl of 75% (w/v) KOH and 50 µl of ethanol.

    • Saponify the lipids by incubating for 1 hour at 70°C.

  • Acidification and Extraction:

    • Acidify the samples by adding 100 µl of 5 M HCl and 50 µl of ethanol.

    • Extract the fatty acids with an appropriate organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Quantification:

    • Separate the product from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled product using a scintillation counter.

  • Data Analysis:

    • Calculate the reaction velocity at each substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Spectrophotometric Assay (Coupled Enzyme Assay)

While the direct product of the HACD2 reaction, trans-2-enoyl-CoA, does not have a unique absorbance spectrum for direct monitoring, a coupled enzyme assay can be developed. This involves using an additional enzyme that acts on the product of the HACD2 reaction to generate a product that can be monitored spectrophotometrically. For example, the subsequent enzyme in the fatty acid elongation pathway, trans-2-enoyl-CoA reductase, uses NADPH, and the decrease in NADPH absorbance at 340 nm can be monitored.

Protocol: Coupled Spectrophotometric Assay

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0) containing a saturating concentration of purified trans-2-enoyl-CoA reductase, a defined concentration of NADPH (e.g., 150 µM), and the desired concentration of the 3-hydroxyacyl-CoA substrate.

  • Enzyme Preparation:

    • Prepare purified recombinant HACD2 in a suitable buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Procedure:

    • In a quartz cuvette, combine the reaction mixture.

    • Place the cuvette in a spectrophotometer set to 340 nm and record the baseline absorbance.

    • Initiate the reaction by adding a small volume of the purified HACD2 enzyme solution.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

    • Repeat the assay at various substrate concentrations.

    • Determine Km and Vmax by fitting the velocity data to the Michaelis-Menten equation.

Mass Spectrometry-Based Assay

Mass spectrometry (MS) offers a highly sensitive and specific method for directly measuring the substrate and product of the HACD2 reaction. This approach is particularly useful for substrate specificity studies and can be adapted for kinetic analysis.

Protocol: LC-MS/MS Kinetic Assay

  • Reaction Setup:

    • Perform the enzymatic reaction as described in the radiolabeled assay protocol, but using a non-radiolabeled 3-hydroxyacyl-CoA substrate.

    • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation:

    • Centrifuge the quenched reactions to precipitate the protein.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable liquid chromatography column (e.g., a C18 column) to separate the substrate and product.

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the substrate and product based on their specific precursor-to-product ion transitions.

  • Data Analysis:

    • Generate a standard curve for both the substrate and product to allow for absolute quantification.

    • Calculate the amount of product formed over time to determine the reaction velocity.

    • Determine the kinetic parameters by performing the assay at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

HACD2_Pathway cluster_VLCFA Very Long-Chain Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA Condensation (ELOVL) Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration (HACD2) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TER)

Caption: The role of HACD2 in the VLCFA elongation cycle.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assays Kinetic Assays cluster_analysis Data Analysis Recombinant_Expression Recombinant HACD2 Expression (e.g., in E. coli or yeast) Purification Purification of HACD2 (e.g., Affinity Chromatography) Recombinant_Expression->Purification Radiolabeled Radiolabeled Assay Purification->Radiolabeled Spectrophotometric Spectrophotometric Assay Purification->Spectrophotometric MS_based Mass Spectrometry Assay Purification->MS_based Reaction_Velocity Calculate Reaction Velocity Radiolabeled->Reaction_Velocity Spectrophotometric->Reaction_Velocity MS_based->Reaction_Velocity Michaelis_Menten Michaelis-Menten Kinetics Reaction_Velocity->Michaelis_Menten Kinetic_Parameters Determine Km and Vmax Michaelis_Menten->Kinetic_Parameters

Caption: General workflow for studying HACD2 kinetics.

References

Application of (2E,11Z,14Z)-Icosatrienoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,11Z,14Z)-Icosatrienoyl-CoA is a specific isomer of an acyl-coenzyme A (acyl-CoA) molecule containing a 20-carbon fatty acid with three double bonds. In the burgeoning field of lipidomics, the study of such specific lipid molecules is crucial for understanding the intricate roles of lipids in cellular signaling, metabolism, and disease pathogenesis. While literature specifically detailing the applications of the (2E,11Z,14Z) isomer is nascent, its structural similarity to other well-characterized icosatrienoyl-CoA species, such as (8Z,11Z,14Z)-icosatrienoyl-CoA (the CoA ester of dihomo-γ-linolenic acid, or DGLA), suggests its potential significance as a bioactive lipid mediator and a precursor for various signaling molecules.

These application notes provide a comprehensive overview of the potential uses of this compound in lipidomics research, including detailed protocols for its analysis and hypothetical signaling pathways.

Potential Applications in Lipidomics

  • Elucidation of Novel Bioactive Lipids: The unique stereochemistry of this compound may lead to the formation of novel downstream signaling molecules, such as eicosanoids, with distinct biological activities. Lipidomics studies can be designed to identify and quantify these derivatives in various biological systems.

  • Investigation of Fatty Acid Metabolism: As an activated form of its corresponding fatty acid, this compound is a key intermediate in fatty acid metabolism. Its quantification can provide insights into the pathways of fatty acid elongation, desaturation, and oxidation.

  • Biomarker Discovery: Altered levels of specific acyl-CoAs have been implicated in various diseases, including metabolic disorders and cancer. Profiling this compound in patient samples could lead to the discovery of novel disease biomarkers.

  • Drug Development: Enzymes involved in the metabolism of this compound could be potential targets for therapeutic intervention. Understanding its metabolic fate is crucial for the development of drugs that modulate these pathways.

Data Presentation

Quantitative analysis of acyl-CoAs is a challenging yet critical aspect of lipidomics. The following table provides a template for presenting quantitative data for various acyl-CoA species, including our target molecule, across different experimental conditions or cell lines. This structured format allows for easy comparison of acyl-CoA pool sizes. Note that the values for this compound are hypothetical and would be determined experimentally.

Acyl-CoA SpeciesCondition A (pmol/mg protein)Condition B (pmol/mg protein)Condition C (pmol/mg protein)
Acetyl-CoA10.64[1]12.318.97
Palmitoyl-CoA (C16:0)~12[1]~15~9
Stearoyl-CoA (C18:0)~4[1]~5.5~3
(8Z,11Z,14Z)-Icosatrienoyl-CoAValueValueValue
This compound Hypothetical Value Hypothetical Value Hypothetical Value
Arachidonoyl-CoA (C20:4)ValueValueValue

Note: Data from different sources may involve variations in experimental conditions and normalization methods (e.g., per cell number vs. per mg protein), affecting direct comparability.[1]

Experimental Protocols

The accurate analysis of acyl-CoAs requires meticulous sample handling and robust analytical methods due to their low abundance and inherent instability.[1] The following are detailed protocols for the extraction and analysis of long-chain acyl-CoAs, which are applicable to the study of this compound.

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[1]

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • Lysis and Extraction:

    • Add a pre-chilled solution of 80% methanol in water containing the internal standard directly to the cells.[2]

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

    • Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[1]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[2]

  • Sample Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is a common choice to ensure acyl-CoA stability.[1]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Instrumentation and Conditions:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[2]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often more sensitive for acyl-CoA species.[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or tandem MS (MS/MS) for targeted quantification.

Hypothetical Signaling Pathway and Experimental Workflow

To visualize the potential role of this compound and the experimental approach to its study, the following diagrams are provided.

G cluster_0 Cellular Fatty Acid Metabolism cluster_1 Downstream Signaling Pathways FA (2E,11Z,14Z)-Icosatrienoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FA->AcylCoA_Synthetase Activation Target_CoA This compound AcylCoA_Synthetase->Target_CoA COX Cyclooxygenase (COX) Target_CoA->COX Target_CoA->COX LOX Lipoxygenase (LOX) Target_CoA->LOX Target_CoA->LOX P450 Cytochrome P450 Target_CoA->P450 Target_CoA->P450 Prostanoids Novel Prostanoids COX->Prostanoids HETEs Novel HETEs LOX->HETEs Epoxides Novel Epoxides P450->Epoxides G start Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (Protocol 1) start->extraction lcms LC-MS/MS Analysis (Protocol 2) extraction->lcms data Data Acquisition (Targeted MRM) lcms->data quant Quantification & Statistical Analysis data->quant interpretation Biological Interpretation quant->interpretation

References

Application Notes and Protocols for the Development of Monoclonal Antibodies for (2E,11Z,14Z)-Icosatrienoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

(2E,11Z,14Z)-Icosatrienoyl-CoA is a derivative of Dihomo-gamma-linolenic acid (DGLA), an omega-6 polyunsaturated fatty acid. DGLA is a precursor to a variety of eicosanoids, which are potent signaling molecules involved in inflammatory processes and other physiological and pathophysiological pathways. The presence and concentration of specific fatty acyl-CoA molecules can be indicative of the metabolic state of cells and tissues. Therefore, the ability to specifically detect and quantify this compound could provide valuable insights into various disease states, making it a potential biomarker for diagnostics and a target for therapeutic intervention.

These application notes provide a comprehensive guide for the development of monoclonal antibodies specifically targeting this compound and their application in a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA).

II. Background

The development of antibodies against small molecules like this compound presents a unique challenge. Small molecules, known as haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response. The resulting monoclonal antibodies can then be utilized in various immunochemical techniques, with the competitive ELISA format being particularly well-suited for the quantitative detection of small analytes.

This protocol outlines the necessary steps, from the synthesis of the hapten and its conjugation to a carrier protein, through the generation of monoclonal antibodies using hybridoma technology, to the development and validation of a competitive ELISA for the detection of this compound.

Signaling Pathway Context:

This compound is an intermediate in fatty acid metabolism. Its precursor, DGLA, can be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce various eicosanoids. The specific detection of this acyl-CoA variant can help to elucidate the flux through these metabolic pathways in various biological contexts.

fatty_acid_metabolism DGLA Dihomo-gamma-linolenic acid (DGLA) Icosatrienoyl_CoA This compound DGLA->Icosatrienoyl_CoA Acyl-CoA Synthetase COX COX Enzymes DGLA->COX LOX LOX Enzymes DGLA->LOX Eicosanoids Eicosanoids (e.g., Prostaglandins, Leukotrienes) COX->Eicosanoids LOX->Eicosanoids

Figure 1. Simplified metabolic context of this compound.

III. Hapten Synthesis and Carrier Protein Conjugation

The initial and most critical step is the preparation of the immunogen. This involves the synthesis of the hapten, this compound, and its covalent linkage to a carrier protein.

A. Synthesis of this compound

A chemo-enzymatic approach is recommended for the synthesis of this compound. The precursor fatty acid, (8Z,11Z,14Z)-eicosatrienoic acid (DGLA), is commercially available. The synthesis involves two main steps:

  • Activation of DGLA to DGLA-CoA: This can be achieved using an acyl-CoA synthetase enzyme.

  • Introduction of the 2E double bond: An enoyl-CoA hydratase/dehydratase enzyme system can be employed to introduce the double bond at the C2-C3 position with trans stereochemistry.

Parameter Condition
Starting Material(8Z,11Z,14Z)-Eicosatrienoic acid (DGLA)
Step 1 EnzymeAcyl-CoA Synthetase
Step 1 Co-factorsCoenzyme A, ATP, MgCl2
Step 2 Enzyme SystemEnoyl-CoA Hydratase/Dehydratase
Purification MethodHigh-Performance Liquid Chromatography (HPLC)
CharacterizationMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

Table 1. Summary of Hapten Synthesis Parameters.

B. Conjugation of this compound to Carrier Proteins

To render the hapten immunogenic, it must be conjugated to a large carrier protein. Keyhole Limpet Hemocyanin (KLH) is recommended for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) is suitable for coating plates in the screening ELISA. The free thiol group on the Coenzyme A moiety of the hapten is the ideal site for conjugation.

Experimental Workflow for Hapten-Carrier Conjugation:

hapten_conjugation_workflow cluster_activation Carrier Protein Activation cluster_conjugation Conjugation Reaction cluster_purification Purification and Characterization Carrier_Protein Carrier Protein (KLH or BSA) Maleimide_Activator Maleimide (B117702) Crosslinker (e.g., SMCC) Carrier_Protein->Maleimide_Activator Reaction Activated_Carrier Maleimide-Activated Carrier Protein Maleimide_Activator->Activated_Carrier Hapten This compound Activated_Carrier->Hapten Reaction at Thiol Group Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Purification Dialysis / Size-Exclusion Chromatography Conjugate->Purification Characterization Characterization (MALDI-TOF MS, UV-Vis) Purification->Characterization

Figure 2. Workflow for Hapten-Carrier Protein Conjugation.

Protocol for Hapten-Carrier Conjugation (Maleimide Chemistry):

  • Activate Carrier Protein: Dissolve the carrier protein (KLH or BSA) in conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.4). Add a molar excess of a maleimide crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and incubate for 1-2 hours at room temperature.

  • Remove Excess Crosslinker: Purify the maleimide-activated carrier protein using a desalting column or dialysis to remove unreacted crosslinker.

  • Conjugation Reaction: Immediately add the synthesized this compound hapten to the activated carrier protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The maleimide groups on the carrier protein will react with the thiol group of the Coenzyme A moiety of the hapten to form a stable thioether bond.

  • Purification of the Conjugate: Remove unconjugated hapten by extensive dialysis against PBS or by size-exclusion chromatography.

  • Characterization of the Conjugate:

    • Hapten-to-Carrier Ratio: Determine the number of hapten molecules conjugated per carrier protein molecule. This can be estimated using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) by comparing the molecular weight of the native carrier protein with the conjugated protein.

    • Protein Concentration: Determine the final protein concentration using a standard protein assay (e.g., BCA assay).

Parameter KLH Conjugate (Immunogen) BSA Conjugate (Coating Antigen)
Carrier ProteinKeyhole Limpet HemocyaninBovine Serum Albumin
CrosslinkerSMCC (or similar)SMCC (or similar)
Target Hapten Density10-20 haptens/molecule15-25 haptens/molecule
Purification MethodDialysisDialysis
CharacterizationMALDI-TOF MS, BCA AssayMALDI-TOF MS, BCA Assay

Table 2. Hapten-Carrier Conjugate Specifications.

IV. Monoclonal Antibody Production using Hybridoma Technology

The production of monoclonal antibodies involves the immunization of mice with the hapten-carrier conjugate, followed by the fusion of antibody-producing spleen cells with myeloma cells to generate immortal hybridoma cell lines.

Experimental Workflow for Monoclonal Antibody Production:

hybridoma_workflow Immunization Immunization of Mice with KLH-Hapten Conjugate Spleen_Isolation Spleen Cell Isolation Immunization->Spleen_Isolation Cell_Fusion Cell Fusion (PEG-mediated) Spleen_Isolation->Cell_Fusion Myeloma_Culture Myeloma Cell Culture Myeloma_Culture->Cell_Fusion HAT_Selection Hybridoma Selection in HAT Medium Cell_Fusion->HAT_Selection Screening Screening of Hybridoma Supernatants (Competitive ELISA) HAT_Selection->Screening Cloning Cloning of Positive Hybridomas (Limiting Dilution) Screening->Cloning Expansion Expansion and Cryopreservation of Monoclonal Hybridomas Cloning->Expansion Antibody_Production Large-Scale Antibody Production and Purification Expansion->Antibody_Production

Figure 3. Workflow for Monoclonal Antibody Production.

Protocol for Monoclonal Antibody Production:

  • Immunization:

    • Emulsify the KLH-(2E,11Z,14Z)-icosatrienoyl-CoA conjugate in a suitable adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization and Incomplete Freund's Adjuvant for subsequent boosts).

    • Immunize BALB/c mice intraperitoneally with 50-100 µg of the immunogen per mouse.

    • Administer booster injections every 2-3 weeks.

    • Monitor the antibody titer in the mouse serum by performing a preliminary ELISA using the BSA-(2E,11Z,14Z)-icosatrienoyl-CoA conjugate as the coating antigen.

  • Cell Fusion:

    • Three days before fusion, give the mouse with the highest antibody titer a final intravenous or intraperitoneal boost of the immunogen without adjuvant.

    • Aseptically remove the spleen and prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with a suitable myeloma cell line (e.g., SP2/0-Ag14) using polyethylene (B3416737) glycol (PEG) as the fusing agent.

  • Hybridoma Selection and Screening:

    • Plate the fused cells in 96-well plates in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium. Unfused myeloma cells will be killed by the aminopterin, and unfused splenocytes have a limited lifespan. Only hybridoma cells will survive and proliferate.[1]

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using a competitive ELISA (see Section V).

  • Cloning and Expansion:

    • Clone positive hybridoma cultures by limiting dilution to ensure monoclonality.

    • Re-screen the clones and select the one with the highest affinity and specificity.

    • Expand the selected monoclonal hybridoma cell line and cryopreserve aliquots for future use.

  • Antibody Production and Purification:

    • Grow the selected hybridoma clone in larger-scale cultures.

    • Purify the monoclonal antibodies from the culture supernatant using protein A or protein G affinity chromatography.

    • Determine the antibody concentration and purity.

Parameter Value/Condition
Mouse StrainBALB/c
ImmunogenKLH-(2E,11Z,14Z)-icosatrienoyl-CoA
AdjuvantComplete/Incomplete Freund's Adjuvant
Myeloma Cell LineSP2/0-Ag14
Selection MediumHAT Medium
Screening MethodCompetitive ELISA
Cloning MethodLimiting Dilution
Antibody PurificationProtein A/G Chromatography

Table 3. Key Parameters for Monoclonal Antibody Production.

V. Competitive ELISA for this compound Detection

A competitive ELISA is the most appropriate format for the quantification of small molecules like this compound. In this assay, the free analyte in the sample competes with a fixed amount of labeled analyte (or in this case, analyte conjugated to a protein coated on the plate) for binding to a limited amount of the specific monoclonal antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow for Competitive ELISA:

competitive_elisa_workflow Coating Coat Plate with BSA-Hapten Conjugate Blocking Block Non-specific Binding Sites Coating->Blocking Competition Add Sample/Standard and Monoclonal Antibody (Competition for Antibody Binding) Blocking->Competition Washing1 Wash Competition->Washing1 Detection Add HRP-conjugated Secondary Antibody Washing1->Detection Washing2 Wash Detection->Washing2 Substrate_Addition Add TMB Substrate Washing2->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate

Figure 4. Workflow for Competitive ELISA.

Protocol for Competitive ELISA:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the BSA-(2E,11Z,14Z)-icosatrienoyl-CoA conjugate (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a standard curve of this compound in assay buffer.

    • In a separate plate or tubes, pre-incubate the standards or samples with a fixed, limiting concentration of the developed monoclonal antibody for 1-2 hours at room temperature.

    • Transfer the antibody-analyte mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free analyte and the coated analyte for antibody binding.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition and Signal Development: Add TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.

  • The concentration of this compound in the unknown samples can be interpolated from the standard curve. The signal is inversely proportional to the analyte concentration.

Parameter Recommended Condition/Reagent
Coating AntigenBSA-(2E,11Z,14Z)-icosatrienoyl-CoA (1-10 µg/mL)
Blocking Buffer1% BSA in PBS
Primary AntibodyDeveloped anti-(2E,11Z,14Z)-icosatrienoyl-CoA mAb (titrated)
Secondary AntibodyHRP-conjugated anti-mouse IgG
SubstrateTMB
Stop Solution2N H₂SO₄
Wavelength450 nm

Table 4. Key Parameters for Competitive ELISA.

VI. Troubleshooting

Problem Possible Cause Solution
No or Weak Signal Ineffective hapten conjugationRe-synthesize and characterize the hapten-carrier conjugate.
Low antibody titerRe-immunize mice or screen more hybridoma clones.
Suboptimal antibody/antigen concentrationsPerform checkerboard titrations to optimize concentrations.
Inactive enzyme conjugateUse a fresh batch of HRP-conjugated secondary antibody.
High Background Insufficient blockingIncrease blocking time or try a different blocking agent.
Non-specific binding of antibodiesIncrease the number of washing steps; add Tween 20 to wash buffer.
High concentration of antibodiesFurther dilute the primary and/or secondary antibodies.
Poor Standard Curve Inaccurate standard dilutionsPrepare fresh standards and perform dilutions carefully.
Matrix effects from sampleDilute samples in assay buffer; prepare standards in a similar matrix.
Inappropriate curve fittingUse a four-parameter logistic (4-PL) curve fit.

Table 5. Common Troubleshooting for Monoclonal Antibody Development and ELISA.

VII. Conclusion

The successful development of a monoclonal antibody and a corresponding competitive ELISA for this compound provides a valuable tool for researchers in various fields. This highly specific and sensitive immunoassay will enable the quantification of this potential biomarker in biological samples, facilitating further investigation into its role in health and disease. The detailed protocols and workflows presented in these application notes are intended to guide researchers through this complex but rewarding process.

References

Application Notes and Protocols for (2E,11Z,14Z)-Icosatrienoyl-CoA in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a significant lack of specific data regarding the direct application of (2E,11Z,14Z)-icosatrienoyl-CoA in drug discovery. While various isomers of icosatrienoyl-CoA and their corresponding fatty acids are subjects of scientific investigation, information detailing the biological role, mechanism of action, and therapeutic potential of the specific (2E,11Z,14Z) isomer is not available in the public domain.

The search for quantitative data, such as binding affinities or enzyme kinetics, and detailed experimental protocols involving this compound did not yield any specific results. The scientific literature predominantly focuses on other isomers, including:

  • (8Z,11Z,14Z)-Icosatrienoyl-CoA: This is a human metabolite and a long-chain fatty acyl-CoA.[1] It is functionally related to all-cis-icosa-8,11,14-trienoic acid.[1]

  • (11Z,14Z,17Z)-Eicosatrienoic Acid: A rare omega-3 polyunsaturated fatty acid that has been shown to inhibit fatty acid elongation and desaturation reactions.[2][3]

Research into related fatty acid metabolism provides context but does not directly address the specified molecule. For instance, the enzyme trans-2-enoyl-CoA reductase is involved in the saturation of trans-2-enoyl-CoA molecules, a step in fatty acid elongation and the sphingosine (B13886) 1-phosphate metabolic pathway.[4] While this suggests a potential metabolic pathway for molecules with a trans-2 double bond, specific studies on this compound are absent.

Given the absence of specific data, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or signaling pathway diagrams for this compound in drug discovery.

Further research is required to elucidate the potential biological significance and therapeutic relevance of this specific isomer of icosatrienoyl-CoA. Investigators interested in this molecule would need to undertake foundational research, including its synthesis, characterization, and screening in various biological assays to determine its potential as a drug discovery tool or target.

References

Troubleshooting & Optimization

improving the stability of (2E,11Z,14Z)-icosatrienoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (2E,11Z,14Z)-icosatrienoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation in solution?

A1: The primary causes of degradation for polyunsaturated acyl-CoAs like this compound are oxidation and hydrolysis. The multiple double bonds in the fatty acyl chain are susceptible to attack by reactive oxygen species (oxidation), and the thioester bond is prone to hydrolysis, especially in aqueous solutions at non-optimal pH.

Q2: How should I store my stock solution of this compound?

A2: For long-term stability, it is recommended to dissolve this compound in a suitable organic solvent such as ethanol (B145695) or methanol (B129727), aliquot it into small volumes in glass vials with Teflon-lined caps, purge with an inert gas (e.g., argon or nitrogen), and store at -80°C. Avoid repeated freeze-thaw cycles. For short-term use, a freshly prepared aqueous solution is preferable.

Q3: What is the best solvent for preparing a working solution?

A3: The choice of solvent depends on the downstream application. For enzymatic assays, an aqueous buffer is often necessary. However, acyl-CoAs are generally unstable in aqueous solutions. A study on various acyl-CoAs showed that methanol provided the best stability over 24 hours. If an aqueous buffer is required, prepare the solution immediately before use and keep it on ice. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has also been shown to offer better stability than purely aqueous solutions.

Q4: Can I use antioxidants to improve the stability of my solution?

A4: Yes, adding antioxidants can significantly reduce oxidative degradation. Butylated hydroxytoluene (BHT) or tert-butylhydroquinone (B1681946) (TBHQ) are commonly used antioxidants for lipid-containing solutions. The optimal concentration of the antioxidant should be determined empirically for your specific application to avoid interference with downstream assays.

Q5: How does pH affect the stability of this compound?

A5: The thioester bond of acyl-CoAs is susceptible to hydrolysis, which is catalyzed by both acid and base. Therefore, it is crucial to maintain the pH of the solution within a stable range, typically around neutral (pH 6.0-8.0). Buffers such as phosphate (B84403) or HEPES can be used to maintain a stable pH.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity in an enzymatic assay 1. Degradation of this compound due to improper storage or handling.2. Hydrolysis of the thioester bond in the aqueous assay buffer.3. Oxidation of the polyunsaturated fatty acyl chain.1. Prepare fresh aliquots from a properly stored stock solution for each experiment.2. Prepare the aqueous working solution immediately before use and keep it on ice. Minimize the time the compound spends in the aqueous buffer.3. Add a compatible antioxidant (e.g., BHT) to the assay buffer. Ensure the buffer is deoxygenated by purging with an inert gas.
Inconsistent results between experiments 1. Inconsistent concentration of the active compound due to degradation.2. Variability in freeze-thaw cycles of the stock solution.3. Presence of contaminating metal ions that catalyze oxidation.1. Quantify the concentration of this compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) before each experiment.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Use high-purity water and reagents. Consider adding a chelating agent like EDTA to the buffer to sequester metal ions.
Precipitation of the compound in aqueous buffer 1. Low solubility of the long-chain acyl-CoA in aqueous solutions.2. Use of an inappropriate buffer.1. Prepare a more dilute solution. The critical micelle concentration of long-chain acyl-CoAs can be a limiting factor.2. Consider using a buffer containing a small percentage of an organic solvent (e.g., ethanol or DMSO), if compatible with your experimental system.

Quantitative Data on Acyl-CoA Stability

The following table summarizes the stability of various long-chain acyl-CoAs in different solutions over a 24-hour period at 4°C. While specific data for this compound is not available, these values for structurally similar molecules provide a useful reference. Data is presented as the percentage of the initial concentration remaining.

Acyl-CoASolventStability at 4h (%)Stability at 24h (%)
Palmitoyl-CoA (16:0) Water~90%~75%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)>95%~90%
Methanol>98%>95%
Oleoyl-CoA (18:1) Water~85%~65%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)>95%~88%
Methanol>98%>95%
Arachidonoyl-CoA (20:4) Water~70%~50%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)>90%~80%
Methanol>95%>90%

Data is inferred from trends observed for long-chain fatty acyl-CoAs in published literature.

Experimental Protocols

Protocol for Assessing the Stability of this compound by LC-MS/MS

This protocol outlines a method to quantify the degradation of this compound in a specific solution over time.

1. Materials:

  • This compound

  • Solvent/buffer of interest

  • Internal standard (e.g., C17:0-CoA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reverse-phase column

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Dilute the stock solution to the desired starting concentration (e.g., 10 µM) in the test solvent/buffer.

    • Prepare an internal standard solution (e.g., 1 µM C17:0-CoA) in methanol.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.

    • Immediately quench the degradation by adding 4 volumes of cold methanol containing the internal standard.

    • Vortex and centrifuge to precipitate any proteins or salts.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte from other components (e.g., start with 95% A, ramp to 95% B).

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

    • Normalize the peak area ratios to the time 0 sample to determine the percentage of this compound remaining.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution (in Methanol) prep_working Prepare Working Solution (in Test Buffer) prep_stock->prep_working time_points Incubate and Sample at Time Points prep_working->time_points quench Quench with Cold Methanol + Internal Standard time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms mrm MRM Data Acquisition lcms->mrm peak_ratio Calculate Peak Area Ratio (Analyte/IS) mrm->peak_ratio normalize Normalize to Time 0 peak_ratio->normalize plot Plot % Remaining vs. Time normalize->plot

Caption: Workflow for assessing the stability of this compound.

signaling_pathway LA Linoleic Acid (18:2n-6) delta6 Δ6-Desaturase LA->delta6 GLA γ-Linolenic Acid (18:3n-6) elongase Elongase GLA->elongase DGLA_CoA (8Z,11Z,14Z)-Icosatrienoyl-CoA (Dihomo-γ-linolenic acid-CoA) delta5 Δ5-Desaturase DGLA_CoA->delta5 cox COX-1/2 DGLA_CoA->cox lox 15-LOX DGLA_CoA->lox AA_CoA Arachidonoyl-CoA (20:4n-6) cox2 COX-1/2 AA_CoA->cox2 lox2 5-LOX AA_CoA->lox2 PGs1 1-series Prostaglandins (e.g., PGE1) TXs1 1-series Thromboxanes HETrEs 15-HETrE PGs2 2-series Prostaglandins (Pro-inflammatory) LTs4 4-series Leukotrienes (Pro-inflammatory) delta6->GLA elongase->DGLA_CoA delta5->AA_CoA cox->PGs1 cox->TXs1 lox->HETrEs cox2->PGs2 lox2->LTs4

Caption: Metabolic pathway of (8Z,11Z,14Z)-Icosatrienoyl-CoA (DGLA-CoA).

troubleshooting_logic start Inconsistent or Poor Experimental Results check_storage Verify Stock Solution Storage Conditions (-80°C, inert gas, glass vial) start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect check_handling Review Solution Preparation and Handling check_storage->check_handling Correct new_stock Prepare Fresh Stock Solution improper_storage->new_stock improper_handling Potential Issues: - Aqueous buffer instability - Multiple freeze-thaws - Contamination check_handling->improper_handling Issues Found quantify Quantify Acyl-CoA Concentration (e.g., LC-MS/MS) check_handling->quantify No Issues Found handling_solutions Implement Best Practices: - Prepare fresh working solutions - Use aliquots - Add antioxidant/chelator improper_handling->handling_solutions concentration_ok Concentration as Expected quantify->concentration_ok OK concentration_low Concentration is Low quantify->concentration_low Low other_factors Investigate Other Experimental Variables concentration_ok->other_factors concentration_low->new_stock

Technical Support Center: Chromatographic Separation of Icosatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of icosatrienoyl-CoA isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of icosatrienoyl-CoA isomers.

High-Performance Liquid Chromatography (HPLC) Separation Issues

Issue Potential Cause Troubleshooting & Optimization
Poor or no resolution of isomers Inadequate column chemistry. Standard C18 columns often provide poor selectivity for geometric and positional isomers.[1][2]- Utilize Silver Ion (Ag+) HPLC: This technique offers excellent separation of isomers based on the interaction of silver ions with the double bonds.[1] - Consider Phenyl-based columns: These can offer alternative selectivity. - Explore advanced techniques: Coupling liquid chromatography with ion mobility spectrometry (LC-IMS-MS) can separate isomers based on their shape (collision cross-section).[3][4][5]
Suboptimal mobile phase composition.- Optimize the solvent gradient: A shallow gradient can improve the resolution of closely eluting peaks. - Mobile phase modifiers: The addition of silver ions to the mobile phase can enhance separation on certain columns. - Prepare fresh mobile phase daily: Ensure proper mixing, especially for gradient elution.[1]
Peak tailing Secondary interactions between the analyte and the stationary phase.- Adjust mobile phase pH: This can reduce interactions with residual silanols on silica-based columns. - Add a competitor: Including a small amount of a competing base, like triethylamine, in the mobile phase can improve peak shape.
Column overload.- Reduce the sample injection volume or concentration.
Co-elution with other lipids Complex biological matrix.- Incorporate a sample clean-up step: Use solid-phase extraction (SPE) to enrich for the analytes of interest. - Employ two-dimensional LC (2D-LC): This provides significantly higher resolving power by using two columns with different selectivities.[6]

Gas Chromatography (GC) Separation Issues

Issue Potential Cause Troubleshooting & Optimization
Poor resolution of isomers Inappropriate column polarity.- Use a highly polar capillary column: Columns with a high cyano- or phenyl- content are generally better for separating fatty acid isomers.[1]
Inadequate temperature program.- Optimize the oven temperature program: A slower temperature ramp rate can improve the resolution of closely eluting isomers.[1]
Poor peak shape Incomplete derivatization.- Ensure the derivatization reaction (e.g., to fatty acid methyl esters - FAMEs) has gone to completion. Use fresh derivatizing agents.[1]
Active sites in the GC inlet or column.- Use a deactivated inlet liner and check for column degradation. [1]
Sample discrimination Improper injection technique.- Use an autosampler for consistent injections. - Optimize the injection speed and temperature. [1]

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of icosatrienoyl-CoA isomers so challenging?

A1: The separation of icosatrienoyl-CoA isomers is challenging due to their identical molecular weight and similar physicochemical properties.[1][5] Isomers, such as those with different double bond positions (positional isomers) or different stereochemistry around a double bond (geometric cis/trans isomers), present only subtle differences in their molecular shape and polarity, making them difficult to resolve with standard chromatographic methods.[1][3][4]

Q2: What are the most effective chromatographic techniques for separating these isomers?

A2: Reversed-phase high-performance liquid chromatography (RPLC) is a popular choice for lipidomics as it can separate lipids based on their acyl chain length and degree of unsaturation.[6][7] However, for challenging isomer separations, more specialized techniques are often required:

  • Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This is a powerful method for separating geometric (cis/trans) isomers.[1]

  • Gas Chromatography (GC): When coupled with a highly polar capillary column, GC can be effective for separating positional and geometric isomers of the corresponding fatty acid methyl esters (FAMEs).[1]

  • Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS): This multi-dimensional approach separates isomers based on their elution time, mass-to-charge ratio, and their gas-phase shape (collision cross-section), providing an extra level of separation that can resolve isomers that co-elute in a single dimension of chromatography.[3][4]

Q3: Is derivatization necessary for the analysis of icosatrienoyl-CoA isomers?

A3: For GC analysis, derivatization to a more volatile form, such as a fatty acid methyl ester (FAME), is a required step.[1] For HPLC analysis, icosatrienoyl-CoA can be analyzed directly. However, derivatization may be used to enhance detection by adding a UV-absorbing or fluorescent tag.

Q4: What detection methods are suitable for analyzing these isomers?

A4: The most common detection methods are:

  • Mass Spectrometry (MS): When coupled with LC or GC, MS provides both quantification and structural information. High-resolution MS is particularly valuable for confirming the elemental composition.[7]

  • Flame Ionization Detector (FID): This is the standard detector for GC analysis.[1]

  • UV Detection: This can be used in HPLC, especially if the isomers are derivatized with a UV-absorbing group.[1]

  • Evaporative Light Scattering Detection (ELSD): This can be used for underivatized fatty acids in HPLC.[1]

Comparison of Chromatographic Techniques for Lipid Isomer Separation

Technique Principle of Separation Applicability to Icosatrienoyl-CoA Isomers Advantages Limitations
Reversed-Phase LC (RPLC) Partitioning based on hydrophobicity (acyl chain length and unsaturation).[6][7]Good for separation based on overall hydrophobicity. May not resolve positional or geometric isomers on standard columns.[2]Robust, widely available, good for general lipid profiling.[6]Often insufficient for resolving subtle isomeric differences.[1]
Silver Ion HPLC (Ag-HPLC) Complexation of silver ions with double bonds.[1]Excellent for separating geometric (cis/trans) isomers and some positional isomers.High selectivity for unsaturated isomers.Can be less robust than RPLC; mobile phase preparation is more complex.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning based on polarity of the headgroup.[6][8]Not suitable for separating isomers that differ only in their acyl chains. Useful for class separation.[8]Good for separating lipid classes.[6]Does not separate isomers within the same lipid class that have the same headgroup.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid stationary phase based on volatility and polarity.Effective for separating positional and geometric isomers after derivatization to FAMEs.[1]High resolution, especially with long capillary columns.Requires derivatization, which adds a step to sample preparation. Not suitable for intact acyl-CoAs.
LC-Ion Mobility Spectrometry-MS (LC-IMS-MS) Separation in time (LC), by shape and size (IMS), and by m/z (MS).[3][4]High potential to resolve co-eluting isomers that differ in their three-dimensional structure.[3][4]Provides an additional dimension of separation, increasing peak capacity and resolving power.[5]Requires specialized instrumentation; data analysis can be complex.

Experimental Protocols

Representative Protocol: Separation of Icosatrienoyl-CoA Isomers using Silver Ion HPLC-MS

This protocol provides a general methodology for the separation of icosatrienoyl-CoA isomers. Optimization will be required for specific applications and instrumentation.

1. Sample Preparation

  • Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as a modified Bligh-Dyer or Folch extraction.

  • Solid-Phase Extraction (SPE): To enrich for acyl-CoAs, use a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by water.

    • Load the lipid extract.

    • Wash with a non-polar solvent to remove neutral lipids.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with a small amount of ammonium (B1175870) hydroxide).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. HPLC-MS Conditions

  • HPLC System: A binary or quaternary HPLC system capable of gradient elution.

  • Column: A silver ion column (e.g., ChromSpher 5 Lipids).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50-90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30-31 min: 90-50% B (return to initial conditions)

    • 31-40 min: 50% B (equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 100-1500

    • Acquisition Mode: MS1 (full scan) and targeted MS/MS (for confirmation).

3. Data Analysis

  • Peak Integration: Integrate the peaks corresponding to the different icosatrienoyl-CoA isomers in the extracted ion chromatograms.

  • Isomer Identification: Tentatively identify isomers based on their retention times. Confirmation should be done using authentic standards if available, or by detailed fragmentation analysis in MS/MS mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction start->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution hplc Ag+ HPLC Separation reconstitution->hplc ms MS/MS Detection hplc->ms chromatogram Chromatogram Generation ms->chromatogram integration Peak Integration chromatogram->integration identification Isomer Identification integration->identification end Results identification->end

Caption: Experimental workflow for icosatrienoyl-CoA isomer analysis.

challenges_solutions cluster_causes Primary Causes cluster_solutions Potential Solutions challenge Challenge: Co-elution of Icosatrienoyl-CoA Isomers cause1 Identical Mass challenge->cause1 cause2 Similar Physicochemical Properties challenge->cause2 solution3 Multi-dimensional Separation (LC-IMS-MS) cause1->solution3 solution1 Silver Ion (Ag+) Chromatography cause2->solution1 solution2 High-Resolution GC cause2->solution2 solution4 Optimized Gradient Elution cause2->solution4

Caption: Challenges and solutions in isomer separation.

signaling_pathway cluster_downstream Downstream Metabolic Fates cluster_signaling Signaling Roles PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL Acyl-CoA Synthetase (ACSL) PUFA->ACSL IcosatrienoylCoA Icosatrienoyl-CoA Isomers ACSL->IcosatrienoylCoA elongation Elongation / Desaturation IcosatrienoylCoA->elongation beta_oxidation Beta-Oxidation IcosatrienoylCoA->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) IcosatrienoylCoA->lipid_synthesis gene_expression Modulation of Gene Expression (e.g., HMG-CoA Reductase) IcosatrienoylCoA->gene_expression receptor_activation Nuclear Receptor Activation IcosatrienoylCoA->receptor_activation

Caption: Simplified metabolic and signaling pathways of PUFA-CoAs.

References

Technical Support Center: Optimizing LC-MS/MS for Unsaturated Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the analysis of unsaturated acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common fragmentation pattern for acyl-CoAs in positive ion mode MS/MS?

A1: The most characteristic fragmentation pattern for acyl-CoAs in positive ion electrospray ionization-MS/MS is a neutral loss of 507 Da from the precursor ion ([M+H]⁺).[1][2][3] This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][2] Another common fragment ion observed is at m/z 428, which represents the CoA moiety.[1] Therefore, for quantitative analysis using Multiple Reaction Monitoring (MRM), the transition of [M+H]⁺ → [M - 507 + H]⁺ is typically used for quantification, while the transition [M+H]⁺ → 428 m/z can be used for qualitative confirmation.[3]

Q2: Should I use positive or negative ion mode for my analysis?

A2: For the analysis of most acyl-CoAs, including unsaturated species, positive ion mode is generally preferred and has been shown to be more sensitive.[3][4] One study found that positive ion mode was approximately three-fold more sensitive than negative ion mode for the analysis of C16:0-, C18:1-, and C24:1-CoA.[4][5] However, for some related and more polar compounds in the CoA biosynthetic pathway, such as pantothenate, negative ion mode may offer much greater sensitivity.[3]

Q3: What type of internal standard is best for quantitative analysis of unsaturated acyl-CoAs?

A3: The ideal internal standard should be structurally similar to the analytes of interest but not endogenously present in the sample. Odd-chain-length fatty acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA), are commonly used as internal standards.[1][6] Isotope-labeled internal standards, such as ¹³C-labeled versions of the target analytes (e.g., [U-¹³C]palmitoyl-CoA), are also an excellent choice as they co-elute with the analyte and experience similar matrix effects, leading to more accurate quantification.[6][7]

Q4: What are the key considerations for sample preparation to ensure stability of acyl-CoAs?

A4: Acyl-CoAs are known to be unstable, so proper sample preparation is critical. Key considerations include:

  • Rapid Quenching and Extraction: Immediately stop enzymatic activity, often by using a cold organic solvent like methanol (B129727).[2]

  • Protein Precipitation: Use of acids like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) is common for deproteinization.[8] SSA has the advantage of not requiring removal by solid-phase extraction (SPE), which can lead to the loss of more polar analytes.[8]

  • Storage: Store extracts at -80°C until analysis to minimize degradation.[1]

  • Reconstitution Solvent: The stability of acyl-CoAs can vary in different solutions. A study testing various solvents found that a solution of 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) provided good stability over 24 hours.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)

Possible Causes and Solutions:

  • Secondary Interactions with the Column:

    • Solution: The pH of the mobile phase can be critical. Adjusting the pH of the mobile phase with a modifier like ammonium acetate (e.g., to pH 5.6 with acetic acid) can significantly improve peak shape.[3] Using a mobile phase with ammonium hydroxide (B78521) can also be effective.[6]

  • Column Contamination:

    • Solution: Implement a column wash step in your gradient to remove strongly retained matrix components.[9] Regularly flushing the column and the entire LC system, especially to remove buffers, is recommended.[10]

  • Injection Solvent Stronger than Mobile Phase:

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions to prevent peak distortion.[10]

  • Extra-Column Volume:

    • Solution: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.[10]

Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions:

  • Suboptimal Ionization:

    • Solution: Ensure you are using the optimal ionization mode (typically positive ion mode for acyl-CoAs).[3][4] Optimize source parameters such as capillary voltage, source temperature, and gas flows by infusing a standard solution of your analyte.[2]

  • Ion Suppression from Matrix Effects:

    • Solution 1 (Chromatography): Improve chromatographic separation to ensure the analytes of interest elute in a region with fewer co-eluting matrix components.[2]

    • Solution 2 (Sample Preparation): Enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) can be used to remove interfering compounds before LC-MS/MS analysis.[1][8][11]

    • Solution 3 (Internal Standards): Use a stable isotope-labeled internal standard that co-elutes with your analyte to compensate for matrix effects.[7]

  • Incorrect MS/MS Parameters:

    • Solution: Optimize the collision energy (CE) and declustering potential (DP) for each specific unsaturated acyl-CoA. These parameters can be determined by infusing individual standards and finding the values that yield the maximum signal for the desired product ion.[4]

Issue 3: Inconsistent Retention Times

Possible Causes and Solutions:

  • LC Pump or System Leaks:

    • Solution: Check for leaks in all fittings and connections from the pump to the mass spectrometer. Look for salt deposits around fittings, which can indicate a slow leak.[12]

  • Mobile Phase Issues:

    • Solution: Ensure mobile phases are properly degassed. Prepare fresh mobile phase buffers regularly (e.g., every 24-48 hours) to prevent microbial growth or changes in pH.[10]

  • Column Equilibration:

    • Solution: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts.

Experimental Protocols & Data

General LC-MS/MS Method for Acyl-CoA Analysis

This protocol is a generalized example based on common practices in the literature. Optimization will be required for specific instruments and analytes.

1. Sample Preparation (Protein Precipitation)

  • Wash cells with phosphate-buffered saline (PBS).

  • Add 2 mL of cold methanol and an appropriate amount of internal standard (e.g., 15 µL of 10 µM C15:0-CoA).[2]

  • Incubate at -80°C for 15 minutes.[2]

  • Scrape the cell lysate and centrifuge at 15,000 x g for 5 minutes at 5°C.[2]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried sample in a suitable solvent (e.g., 100 µL of 2% acetonitrile (B52724) in 100 mM ammonium formate, pH 5.0) for LC-MS/MS analysis.[1]

2. Liquid Chromatography

  • Column: Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm) or similar reversed-phase column.[1]

  • Mobile Phase A: 15 mM ammonium hydroxide in water.[6]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient: A typical gradient might start at a low percentage of organic phase (e.g., 20% B), ramp up to a high percentage (e.g., 65% B or higher) to elute the long-chain acyl-CoAs, and then return to initial conditions for re-equilibration.[6]

  • Column Temperature: 40-42°C.[1]

  • Autosampler Temperature: 5°C.[1]

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Transitions:

    • Quantitative: Precursor Ion ([M+H]⁺) → Product Ion ([M - 507 + H]⁺).[1][2]

    • Qualitative: Precursor Ion ([M+H]⁺) → Product Ion (m/z 428).[1][3]

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument. Example settings could be:

    • Capillary Voltage: 3.20 kV[2]

    • Desolvation Temperature: 500°C[2]

    • Source Temperature: 120°C[2]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantitation (LOQ) for various acyl-CoAs from different studies. This illustrates the typical sensitivity that can be achieved with optimized LC-MS/MS methods.

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Various Acyl-CoAs2 to 133 nM-[1]
C14 to C26 Acyl-CoAs-~5 fmol[4]

Visualized Workflows and Logic

Below are diagrams created using DOT language to visualize key workflows and troubleshooting logic.

G cluster_prep Sample Preparation Workflow start Biological Sample (Cells/Tissue) quench Rapid Quenching (e.g., Cold Methanol) start->quench add_is Add Internal Standard (e.g., C17:0-CoA) quench->add_is precip Protein Precipitation (e.g., SSA or Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical experimental workflow for acyl-CoA extraction and analysis.

G cluster_troubleshooting Troubleshooting Logic: Poor Peak Shape start Poor Peak Shape Observed (Tailing/Broadening) q1 Are all peaks affected? start->q1 all_peaks Likely Systemic Issue q1->all_peaks Yes some_peaks Likely Analyte-Specific Issue q1->some_peaks No sol_systemic1 Check for extra-column volume (tubing, connections) all_peaks->sol_systemic1 sol_systemic2 Check for column contamination (flush or replace) all_peaks->sol_systemic2 sol_systemic3 Injection solvent may be too strong all_peaks->sol_systemic3 sol_specific1 Secondary interactions occurring some_peaks->sol_specific1 sol_specific2 Optimize mobile phase pH sol_specific1->sol_specific2

Caption: A decision tree for troubleshooting poor chromatographic peak shape.

G cluster_msms Acyl-CoA Fragmentation Pathway precursor Precursor Ion [M+H]+ loss Neutral Loss of 507 Da (3'-phospho-ADP) precursor->loss CID product2 Product Ion 2 m/z 428 (CoA Moiety, Qualitative) precursor->product2 CID product1 Product Ion 1 [M-507+H]+ (Used for Quantitation) loss->product1

Caption: Common fragmentation pathways for acyl-CoAs in positive mode MS/MS.

References

overcoming matrix effects in the analysis of (2E,11Z,14Z)-icosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of (2E,11Z,14Z)-icosatrienoyl-CoA by liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either ion suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[3] In the analysis of lipids like this compound, phospholipids (B1166683) and other endogenous lipids are major contributors to matrix effects, particularly when using electrospray ionization (ESI).[3][4]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: The most common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the signal response of the analyte spiked into a pre-extracted blank matrix sample to the signal of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.

Q3: What are the primary sources of matrix effects in biological samples for lipid analysis?

A3: The primary sources of matrix effects in biological samples such as plasma, serum, and tissue homogenates are phospholipids, salts, and proteins.[4] Phospholipids are particularly problematic due to their high abundance and structural similarity to many lipid analytes, which can lead to co-elution and competition for ionization.[2]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or High Signal Variability for this compound

Potential Cause: Ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up lipid samples and removing phospholipids.[6][7]

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but recovery of more polar lipids might be lower.[1]

    • Protein Precipitation (PPT): While good for removing proteins, PPT is less effective at removing phospholipids and may result in significant matrix effects.[1]

  • Chromatographic Separation: Improve the separation of this compound from matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.

    • Column Chemistry: Consider using a different column chemistry (e.g., C18, C8, or a phenyl-hexyl column) to alter selectivity.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3] This is a simple first step, provided the concentration of this compound remains above the instrument's limit of detection.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.

Issue 2: Inconsistent Quantification and Poor Reproducibility

Potential Cause: Variable matrix effects between samples and calibrators.

Troubleshooting Steps:

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibrators and samples experience similar matrix effects.[5]

  • Use of a Surrogate Matrix: If a blank biological matrix is unavailable, a surrogate matrix that mimics the properties of the authentic matrix can be used.[5]

  • Standard Addition: This method involves spiking known amounts of the analyte into the sample itself to create a calibration curve within each sample. This is a very effective but time-consuming approach.[8]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.

  • Protein Precipitation: Add ice-cold acetonitrile (B52724) (3:1 v/v) to the homogenate to precipitate proteins. Vortex and centrifuge.

  • Supernatant Collection: Collect the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative method that may require optimization.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 20% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodAnalyte RecoveryMatrix EffectOverall Performance
Protein Precipitation (PPT)HighHighPoor
Liquid-Liquid Extraction (LLE)Moderate to HighModerateGood
Solid-Phase Extraction (SPE)HighLowExcellent

This table provides a qualitative summary based on typical performance for lipid analysis.

Table 2: Example MRM Transitions for Acyl-CoA Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Acetyl-CoA810.1303.135
Malonyl-CoA854.1347.135
Palmitoyl-CoA1004.6497.345

Note: The MRM transitions for this compound need to be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization PPT Protein Precipitation Homogenization->PPT SPE Solid-Phase Extraction PPT->SPE Elution Elution & Reconstitution SPE->Elution LCMS LC-MS/MS Analysis Elution->LCMS Data Data Processing LCMS->Data Results Results Data->Results

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway FA Fatty Acids (e.g., DGLA) AcylCoA_Synthase Acyl-CoA Synthetase FA->AcylCoA_Synthase IcosatrienoylCoA This compound AcylCoA_Synthase->IcosatrienoylCoA COX Cyclooxygenase (COX) IcosatrienoylCoA->COX LOX Lipoxygenase (LOX) IcosatrienoylCoA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Bio_Effects Biological Effects (Inflammation, etc.) Prostaglandins->Bio_Effects Leukotrienes->Bio_Effects

Caption: Potential metabolic pathway involving this compound.

References

troubleshooting low yield in the enzymatic synthesis of (2E,11Z,14Z)-icosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of (2E,11Z,14Z)-icosatrienoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this enzymatic reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic synthesis of this compound?

The synthesis is typically catalyzed by a long-chain acyl-CoA synthetase (ACSL). This enzyme facilitates a two-step reaction. First, the carboxylate group of (2E,11Z,14Z)-icosatrienoic acid is activated by adenosine (B11128) triphosphate (ATP) to form an acyl-adenylate intermediate. Subsequently, this intermediate reacts with the thiol group of coenzyme A (CoA) to generate the final product, this compound, along with adenosine monophosphate (AMP) and pyrophosphate (PPi).

Q2: Why is the choice of acyl-CoA synthetase (ACSL) important?

Different isoforms of ACSL exhibit varying substrate specificities. For polyunsaturated fatty acids like (2E,11Z,14Z)-icosatrienoic acid, it is crucial to select an ACSL isoform known to efficiently activate these types of molecules. For instance, some ACSL variants have a higher affinity for docosahexaenoic acid (DHA) and other polyunsaturated fatty acids. Using a non-optimal enzyme can be a primary cause of low yield.

Q3: What are the essential cofactors for this reaction?

The enzymatic reaction has an absolute requirement for magnesium ions (Mg²⁺) as a cofactor. Mg²⁺ is essential for the binding and hydrolysis of ATP, which drives the reaction forward.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by various methods, including:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. You can track the disappearance of the fatty acid substrate and the appearance of the acyl-CoA product.

  • Spectrophotometry: The formation of the thioester bond can sometimes be monitored by an increase in absorbance at a specific wavelength, although this can be challenging in crude mixtures.

  • Enzyme Assays: Commercially available kits can measure the activity of acyl-CoA synthetase, which can be useful for initial enzyme characterization and troubleshooting.

Troubleshooting Guide for Low Yield

Low yield is a frequent challenge in the enzymatic synthesis of polyunsaturated acyl-CoAs. The following guide provides a structured approach to identifying and resolving potential issues.

Problem 1: Little to No Product Formation

This is often indicative of a fundamental issue with one of the core reaction components.

Potential Cause Recommended Action
Inactive Enzyme Verify Enzyme Activity: Perform an activity assay using a known substrate for your specific ACSL. Ensure the enzyme has been stored correctly (typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol) and has not undergone multiple freeze-thaw cycles.
Degraded Substrates/Cofactors Use Fresh Reagents: (2E,11Z,14Z)-icosatrienoic acid is susceptible to oxidation. Use a fresh, high-purity stock and consider storing it under an inert atmosphere (e.g., argon or nitrogen). ATP and CoA solutions can also degrade. Prepare fresh solutions and store them in aliquots at -20°C or -80°C.
Incorrect Reaction Conditions Optimize pH and Temperature: The optimal pH for most ACSL enzymes is between 7.0 and 8.0. The optimal temperature is typically around 37°C. Verify the pH of your buffer at the reaction temperature and ensure your incubator or water bath is calibrated.
Missing Cofactors Check Mg²⁺ Concentration: Ensure that Mg²⁺ is present in the reaction mixture at an appropriate concentration, typically in slight excess of the ATP concentration.
Problem 2: Reaction Starts but Stalls at Low Conversion

If the reaction initiates but does not proceed to completion, consider the following possibilities.

Potential Cause Recommended Action
Thioesterase Activity Use a Purified Enzyme: Crude or partially purified enzyme preparations may contain thioesterases that hydrolyze the this compound product back to the free fatty acid. Using a more purified ACSL can significantly improve the final yield.
Product Instability Control Reaction Time and Storage: The thioester bond in the product is susceptible to hydrolysis, especially at non-optimal pH. Monitor the reaction over time to identify the point of maximum yield and consider stopping the reaction at that point. Once synthesized, the product should be stored at -80°C. Due to the polyunsaturated nature of the acyl chain, the product is also prone to oxidation. Minimize exposure to air and light.
Substrate Limitation Optimize Substrate Concentrations: While it may seem counterintuitive, very high concentrations of the fatty acid substrate can sometimes be inhibitory. Experiment with a range of substrate concentrations to find the optimal balance.
ATP Depletion Ensure Sufficient ATP: The reaction consumes ATP. If ATP becomes the limiting reagent, the reaction will stop. Ensure you are using a sufficient starting concentration of ATP.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a starting point and should be optimized for your specific enzyme and experimental setup.

Materials:

  • Purified long-chain acyl-CoA synthetase (ACSL)

  • (2E,11Z,14Z)-Icosatrienoic acid

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Dithiothreitol (DTT) (optional, to protect the thiol group of CoA)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in the specified order. The final volume can be scaled as needed.

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • MgCl₂ (10 mM)

    • ATP (5 mM)

    • Coenzyme A (1 mM)

    • DTT (1 mM, optional)

    • (2E,11Z,14Z)-Icosatrienoic acid (0.5 mM, dissolved in a minimal amount of ethanol (B145695) or DMSO)

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

  • Initiate the Reaction: Add the purified ACSL enzyme to the reaction mixture to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours. The optimal incubation time should be determined empirically.

  • Reaction Termination: The reaction can be stopped by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.

  • Analysis: Analyze the reaction mixture by HPLC to determine the yield of this compound.

Example HPLC Analysis Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 20% B to 100% B over 30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA)

Data Presentation

The following table provides an example of how to present quantitative data from optimization experiments.

Parameter Varied Condition Yield (%)
pH 6.535
7.585
8.560
Temperature (°C) 2545
3788
4570
Enzyme Concentration (µg/mL) 0.530
1.065
2.087

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mixture (Buffer, ATP, CoA, MgCl2, Fatty Acid) pre_incubate Pre-incubate at 37°C reagents->pre_incubate add_enzyme Add ACSL Enzyme pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction incubate->terminate hplc HPLC Analysis terminate->hplc purify Purification (Optional) hplc->purify

Caption: General experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_solutions Solutions start Low or No Yield check_enzyme Is the enzyme active? start->check_enzyme check_reagents Are substrates/cofactors intact? check_enzyme->check_reagents No check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes solution_enzyme Use fresh enzyme or perform activity assay check_enzyme->solution_enzyme check_reagents->check_conditions No check_product_stability Is the product degrading? check_reagents->check_product_stability Yes solution_reagents Use fresh, high-purity substrates and cofactors check_reagents->solution_reagents check_conditions->check_product_stability No solution_conditions Optimize pH, temperature, and concentrations check_conditions->solution_conditions solution_product Purify enzyme, optimize reaction time, store product properly check_product_stability->solution_product

Caption: Decision tree for troubleshooting low yield in enzymatic synthesis.

Technical Support Center: Preventing Oxidation of Polyunsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the oxidation of polyunsaturated acyl-CoAs (PUFA-CoAs) during sample preparation.

Troubleshooting Guides

Issue 1: Suspected Oxidation of PUFA-CoA Samples

  • Question: My downstream analysis (e.g., LC-MS/MS) is showing unexpected peaks, or my PUFA-CoA concentrations are lower than expected. How can I determine if my samples have oxidized?

  • Answer: Oxidation of PUFA-CoAs can lead to the formation of various byproducts, including hydroperoxides and aldehydes, which can interfere with analysis and result in lower yields of the target analytes.[1][2] To assess if oxidation has occurred, consider the following analytical methods:

    • Peroxide Value (PV): This method measures the concentration of primary oxidation products (hydroperoxides).[2]

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: A common colorimetric method to quantify secondary oxidation products, particularly malondialdehyde (MDA).[2]

    • p-Anisidine Value (pAV): This technique measures non-volatile aldehydes, which are secondary oxidation products.[2]

Issue 2: Inconsistent Results Between Sample Replicates

  • Question: I am observing high variability in my PUFA-CoA measurements across replicate samples prepared from the same source. What could be the cause?

  • Answer: Inconsistent results are often a sign of variable sample handling and exposure to oxidative conditions. Key factors to investigate include:

    • Inconsistent Antioxidant Addition: Ensure that antioxidants are added to each sample immediately upon collection and in a consistent manner.

    • Variable Exposure to Air: Minimize the headspace in your sample tubes and consider working under an inert gas (e.g., nitrogen or argon) atmosphere.[2]

    • Temperature Fluctuations: Maintain a consistently low temperature throughout the sample preparation process. Avoid repeated freeze-thaw cycles.[3]

    • Contamination: Be aware of potential contaminants from plastics and solvents that can promote oxidation. It is recommended to use glass vials and high-purity solvents.[4]

Frequently Asked Questions (FAQs)

  • Question: What are the primary factors that cause oxidation of PUFA-CoAs during sample preparation?

  • Answer: The high degree of unsaturation in PUFA-CoAs makes them particularly susceptible to oxidation.[2] The primary factors that accelerate oxidation are:

    • Oxygen Exposure: Contact with air is a major driver of oxidation.[2]

    • Heat: Elevated temperatures increase the rate of oxidative reactions.[2]

    • Light: Exposure to UV and visible light can generate free radicals, initiating peroxidation.[2]

    • Transition Metals: Metal ions, such as iron and copper, can act as catalysts, speeding up the formation of radicals.[2]

  • Question: What are the best practices for storing PUFA-CoA samples to prevent oxidation?

  • Answer: Proper storage is critical to maintain the integrity of your samples. After extraction, lipid extracts should be stored in an organic solvent containing an antioxidant.[1] Key recommendations include:

    • Store samples at -20°C or, for long-term storage, at -80°C.[1][2]

    • Use amber glass vials to protect samples from light.[2]

    • Before sealing the vial, flush the headspace with a dry, inert gas like nitrogen or argon to displace oxygen.[2]

    • Seal vials tightly and consider using parafilm to further prevent air ingress.[2]

  • Question: Which antioxidants are recommended for preventing PUFA-CoA oxidation, and at what concentrations?

  • Answer: The addition of antioxidants is a crucial step in preserving PUFA-CoAs. Commonly used antioxidants include:

    • Butylated Hydroxytoluene (BHT): Often used in combination with other chelating agents like EDTA.[3] A typical concentration is 0.005% in the extraction solvent.[5]

    • α-tocopherol (Vitamin E): A natural antioxidant that can be effective in preserving PUFAs.[6]

    • Ascorbic Acid (Vitamin C): Can be used, particularly in combination with other antioxidants.[6]

Quantitative Data Summary

Table 1: Recommended Antioxidants and Their Working Concentrations

AntioxidantRecommended ConcentrationSolvent/MatrixReference
Butylated Hydroxytoluene (BHT)0.005% (w/v)Chloroform (B151607)/methanol[5]
BHT/EDTANot specifiedMethanol:Water (1:1)[3]
α-tocopherolVaries by applicationEthanol[6]
Ascorbic AcidVaries by applicationWater[6]

Experimental Protocols

Protocol 1: General Procedure for Extraction of PUFA-CoAs with Oxidation Prevention

This protocol is a generalized procedure based on common lipid extraction methods, incorporating steps to minimize oxidation.

  • Sample Homogenization:

    • Immediately after collection, place the tissue sample in a pre-chilled glass tube.

    • Add ice-cold extraction solvent (e.g., chloroform:methanol 2:1, v/v) containing 0.005% BHT.[5]

    • Homogenize the sample on ice using a glass homogenizer.

  • Lipid Extraction:

    • After homogenization, transfer the mixture to a new glass tube and vortex thoroughly.

    • Allow the mixture to stand at 4°C for at least 1 hour to ensure complete lipid extraction.

    • Add 0.9% NaCl solution to the mixture and vortex again to induce phase separation.[5]

    • Centrifuge at a low speed to separate the phases.

  • Sample Collection and Storage:

    • Carefully collect the lower chloroform phase containing the lipids using a glass pipette.

    • Transfer the lipid extract to a clean, amber glass vial.

    • Dry the extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in a suitable solvent for your downstream analysis.

    • Flush the headspace of the vial with nitrogen or argon, seal tightly, and store at -80°C until analysis.[2]

Visualizations

experimental_workflow cluster_prevention Oxidation Prevention Measures cluster_workflow Sample Preparation Workflow antioxidants Add Antioxidants (e.g., BHT) homogenization 2. Homogenization antioxidants->homogenization inert_gas Work Under Inert Gas (N2/Ar) drying 4. Solvent Evaporation inert_gas->drying low_temp Maintain Low Temperature (on ice) sample_collection 1. Sample Collection low_temp->sample_collection light_protection Protect from Light (Amber Vials) storage 5. Storage at -80°C light_protection->storage sample_collection->homogenization extraction 3. Lipid Extraction homogenization->extraction extraction->drying drying->storage

Caption: Workflow for PUFA-CoA sample preparation with integrated oxidation prevention steps.

troubleshooting_logic start Inconsistent or Unexpected Downstream Results check_oxidation Suspect Oxidation? start->check_oxidation perform_assay Perform TBARS or Peroxide Value Assay check_oxidation->perform_assay Yes review_protocol Review Sample Handling Protocol check_oxidation->review_protocol No oxidation_confirmed Oxidation Confirmed perform_assay->oxidation_confirmed no_oxidation No Significant Oxidation perform_assay->no_oxidation other_issues Investigate Other Experimental Variables review_protocol->other_issues implement_prevention Implement Preventative Measures: - Add Antioxidants - Use Inert Gas - Maintain Low Temp - Protect from Light oxidation_confirmed->implement_prevention no_oxidation->other_issues

Caption: Troubleshooting logic for addressing suspected oxidation of PUFA-CoA samples.

References

Technical Support Center: Quantification of (2E,11Z,14Z)-Icosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation and quantification of (2E,11Z,14Z)-icosatrienoyl-CoA. It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles, particularly liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: The recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers the high sensitivity and selectivity required for distinguishing and quantifying specific fatty acyl-CoA species within complex biological matrices.[1][2] Reverse-phase liquid chromatography is typically employed for separation.[3]

Q2: I cannot find a commercial reference standard for this compound. How can I perform absolute quantification?

A2: The lack of a commercially available, certified reference standard for every lipid species is a common challenge in lipidomics.[4] In such cases, absolute quantification is difficult. The following alternative strategies can be considered:

  • Relative Quantification: Compare the analyte response to an internal standard or a control group.

  • Use of a Surrogate Analyte: A structurally similar acyl-CoA with a certified concentration can be used to create a calibration curve. However, this assumes that the surrogate and the analyte have similar ionization efficiencies.

  • Custom Synthesis: The synthesis of a purified standard may be an option for well-resourced projects.

Q3: How do I determine the mass transitions (MRM settings) for this compound?

A3: For positive ion mode electrospray ionization (ESI) LC-MS/MS, acyl-CoAs exhibit a characteristic fragmentation pattern. A common approach is to monitor for the neutral loss of 507 Da, which corresponds to the phosphoadenosine diphosphate (B83284) portion of the molecule.[1][5][6] Another frequently observed product ion is at m/z 428.[7]

To set up the MRM experiment:

  • Calculate the exact mass of the precursor ion ([M+H]⁺) for this compound.

  • Set the first mass transition (Q1/Q3) to monitor the precursor ion to the product ion resulting from the neutral loss of 507 Da.

  • A secondary, confirmatory transition can be set to monitor the precursor ion to the m/z 428 product ion.

Q4: What are typical acceptance criteria for method validation?

A4: Method validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key parameters and typical acceptance criteria are summarized in the table below.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
No or Low Signal Intensity 1. Improper mass spectrometer settings (e.g., incorrect MRM transitions).2. Poor ionization in the ESI source.3. Analyte degradation during sample preparation or storage.4. Insufficient sample concentration (below LOD).1. Verify the calculated precursor mass and the specified product ions (neutral loss of 507 Da or m/z 428).2. Optimize source parameters (e.g., spray voltage, gas flow, temperature). Ensure mobile phase is compatible with ESI.3. Acyl-CoAs are unstable in aqueous solutions; minimize time in aqueous media and consider reconstitution in methanol.[1] Always use fresh samples where possible.4. Concentrate the sample or increase the injection volume.
Poor Peak Shape (Broadening, Tailing, or Splitting) 1. Column contamination or degradation.2. Incompatible injection solvent.3. Suboptimal chromatographic conditions (e.g., gradient, flow rate).4. Extra-column volume.1. Flush the column with a strong solvent or replace it if necessary.2. The injection solvent should be of similar or weaker strength than the initial mobile phase.3. Optimize the gradient elution to ensure proper focusing of the analyte on the column.4. Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Retention Time Shifts 1. Changes in mobile phase composition or pH.2. Column aging or temperature fluctuations.3. Inconsistent system equilibration between injections.1. Prepare fresh mobile phases daily and ensure accurate pH adjustment.2. Use a column oven to maintain a stable temperature. Monitor column performance and replace as needed.3. Ensure sufficient equilibration time is included in the analytical method.
High Background Noise or Contamination 1. Contaminated solvents, reagents, or glassware.2. Carryover from previous injections.3. Matrix effects from the biological sample.1. Use high-purity, LC-MS grade solvents and reagents. Thoroughly clean all glassware.2. Implement a robust needle wash protocol in the autosampler method. Inject blank samples to check for carryover.3. Improve sample preparation to remove interfering substances (e.g., using solid-phase extraction).

Data Presentation

Table 1: Representative Method Validation Parameters for Acyl-CoA Quantification

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of long-chain fatty acyl-CoAs. These values can serve as a benchmark for your own method validation.

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 80-120%
Precision (RSD%) < 15%
Limit of Detection (LOD) 2-150 nM
Limit of Quantification (LOQ) 10-500 nM
Matrix Effect Within acceptable limits (e.g., 85-115%)
Stability Stable under defined storage and autosampler conditions

Data compiled from representative studies on long-chain acyl-CoA quantification.[6]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.

1. Sample Preparation (from cultured cells)

  • Cell Harvesting: Rinse cultured cells with ice-cold phosphate-buffered saline (PBS). Scrape cells and centrifuge to obtain a cell pellet.

  • Extraction: Resuspend the cell pellet in an ice-cold extraction solvent (e.g., methanol). To ensure complete cell lysis and protein precipitation, vortex thoroughly.

  • Purification: Centrifuge the extract to pellet cellular debris. The supernatant contains the acyl-CoAs.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS analysis, such as methanol.[1]

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).[8]

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 8.1.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.2-0.4 mL/min.[2][8]

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As determined for this compound (see FAQ 3).

    • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.

Visualizations

Experimental Workflow for Acyl-CoA Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting Extract Extraction with Methanol Harvest->Extract Purify Centrifugation Extract->Purify Evap Evaporation Purify->Evap Recon Reconstitution Evap->Recon LC Reverse-Phase LC (C18 Column) Recon->LC MS Tandem MS (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quant Quantification Integrate->Quant

Caption: Workflow for the quantification of acyl-CoAs.

Logical Relationship in Method Troubleshooting

troubleshooting_logic cluster_instrument Instrument Checks cluster_method Method Checks Problem Analytical Problem (e.g., No Signal, Poor Peak Shape) CheckMS Verify MS Settings (MRM, Source) Problem->CheckMS CheckLC Inspect LC System (Column, Mobile Phase) Problem->CheckLC CheckSamplePrep Review Sample Prep (Extraction, Stability) Problem->CheckSamplePrep CheckChrom Optimize Chromatography (Gradient, Solvent) Problem->CheckChrom Solution Problem Resolution CheckMS->Solution CheckLC->Solution CheckSamplePrep->Solution CheckChrom->Solution

Caption: Troubleshooting logic for LC-MS/MS analysis.

Example Signaling Pathway Involvement

The following diagram illustrates the involvement of a trans-2-enoyl-CoA intermediate in the Sphingosine 1-Phosphate (S1P) metabolic pathway, analogous to the type of pathway where this compound might be involved.

S1P_Pathway S1P Sphingosine 1-Phosphate (S1P) S1P_Lyase S1P Lyase S1P->S1P_Lyase Hexadecenal trans-2-Hexadecenal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Hexadecenal->Aldehyde_Dehydrogenase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Hexadecenoic_Acid->Acyl_CoA_Synthetase Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Enoyl_CoA_Reductase trans-2-Enoyl-CoA Reductase Hexadecenoyl_CoA->Enoyl_CoA_Reductase Palmitoyl_CoA Palmitoyl-CoA S1P_Lyase->Hexadecenal Aldehyde_Dehydrogenase->Hexadecenoic_Acid Acyl_CoA_Synthetase->Hexadecenoyl_CoA Enoyl_CoA_Reductase->Palmitoyl_CoA

References

dealing with co-elution of fatty acyl-CoA isomers in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fatty acyl-CoA isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve challenges related to the co-elution of these critical metabolic intermediates in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide: Co-elution of Fatty Acyl-CoA Isomers

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that can compromise accurate quantification and identification.[1][2] This is particularly prevalent with fatty acyl-CoA isomers due to their similar physicochemical properties. The following table outlines common problems, potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor resolution between positional isomers (e.g., cis/trans isomers) Insufficient selectivity of the stationary phase.- Change Column Chemistry: Standard C18 columns may not resolve isomers with similar hydrophobicity.[3] Consider columns with enhanced shape selectivity, such as those with cholesterol-based stationary phases.[3] - Modify Mobile Phase: Introduce silver ions (e.g., silver nitrate) into the mobile phase to enhance separation based on π-complexation with double bonds.[4] - Adjust Temperature: Systematically vary the column temperature, as even small changes (±2°C) can alter selectivity.[5]
Co-elution of branched-chain isomers Minor differences in hydrophobicity are not resolved by standard RP-HPLC.- Derivatization: Convert the fatty acyl-CoAs to diastereomeric esters using a chiral derivatizing agent before HPLC analysis. This can significantly improve resolution on a standard C18 column.[6] - Lower Column Temperature: Reducing the temperature can sometimes enhance the resolution of branched-chain fatty acids.[6]
Overlapping peaks of stereoisomers (enantiomers) Achiral stationary phase cannot differentiate between enantiomers.- Utilize a Chiral Stationary Phase: Employ a chiral column, such as one based on cellulose (B213188) or amylose, which is designed to separate enantiomers.[1][7]
All peaks are broad and poorly resolved Suboptimal HPLC system conditions or column degradation.- Check for Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.[1] - Assess Column Health: Flush the column with a strong solvent to remove contaminants or replace it if a void has formed.[1] - Optimize Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.[1]
Inconsistent retention times leading to apparent co-elution Fluctuations in mobile phase composition or temperature.- Use Buffered Mobile Phases: Buffers help maintain a stable pH, which is crucial for the retention of ionizable compounds like acyl-CoAs.[1] - Ensure Proper Solvent Mixing: If retention times vary randomly, check the pump and solvent mixing devices.[8] - Precise Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.[5]
Poor peak shape (tailing) obscuring co-eluting isomers Secondary interactions with the stationary phase or column overload.- Adjust Mobile Phase pH: Modify the pH to suppress the ionization of free silanol (B1196071) groups on the silica-based column. - Use Ion-Pairing Agents: Add an ion-pairing agent to the mobile phase to improve the peak shape of charged analytes.[9]

Frequently Asked Questions (FAQs)

Q1: How do I begin to optimize a method to separate two co-eluting fatty acyl-CoA isomers?

A1: Start by adjusting the selectivity of your system. The most impactful changes can be made by altering the mobile phase composition or the stationary phase.[2] For the mobile phase, you can try changing the organic solvent (e.g., from acetonitrile (B52724) to methanol), adjusting the pH, or adding an ion-pairing reagent.[2] If these adjustments are insufficient, switching to a column with a different selectivity (e.g., a cholesterol-based or chiral column) is the next logical step.[3][7]

Q2: Can adjusting the gradient profile help resolve co-eluting isomers?

A2: Yes, optimizing the gradient can improve resolution. A shallower gradient, which changes the mobile phase composition more slowly, can often enhance the separation of closely eluting peaks.[1][10] It is advisable to start with a broad "scouting" gradient to determine the elution region of your isomers, and then narrow the gradient range around that area for better resolution.[10]

Q3: What role does temperature play in the separation of fatty acyl-CoA isomers?

A3: Temperature can significantly influence selectivity.[5] Increasing the column temperature generally decreases retention times and can improve peak efficiency by reducing mobile phase viscosity.[11][12] However, for some isomers, lowering the temperature may enhance resolution.[6] It is an important parameter to screen during method development.

Q4: What are ion-pairing agents and how can they help in the separation of fatty acyl-CoA isomers?

A4: Ion-pairing agents are mobile phase additives that have a charge opposite to that of the analyte.[9] For acyl-CoAs, which are anionic, a cationic ion-pairing agent like a tetraalkylammonium salt can be used.[13] This forms a neutral ion-pair with the acyl-CoA, which can improve retention and peak shape on a reverse-phase column, potentially resolving co-eluting species.[13][14]

Q5: When should I consider using a chiral column?

A5: A chiral stationary phase is necessary when your co-eluting peaks are stereoisomers (enantiomers).[1][7] Standard reverse-phase columns cannot separate enantiomers. Chiral columns are designed to have differential interactions with each enantiomer, allowing for their separation.[15]

Q6: Are there alternatives to reverse-phase HPLC for separating fatty acyl-CoA isomers?

A6: While RP-HPLC is most common, other techniques can be used. Silver-ion chromatography, for example, can be employed to separate isomers based on the number and geometry of double bonds.[7] This can be done by using a silver-ion column or by adding silver ions to the mobile phase of a reverse-phase system.[4]

Experimental Protocols

Protocol 1: Optimized Reverse-Phase HPLC Method for General Acyl-CoA Isomer Separation

This protocol describes a general method using a standard C18 column with a gradient elution optimized for the separation of a range of acyl-CoAs.

  • HPLC System: An Agilent 1100 binary pump HPLC system or equivalent.[16]

  • Column: A Luna® C18(2) 100 Å LC column (100 × 2 mm, 3 µm) with a C18 guard column.[16]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[16]

  • Mobile Phase B: Acetonitrile.[16]

  • Column Temperature: 32 °C.[16]

  • Flow Rate: 0.2 mL/min.[16]

  • Injection Volume: 30 µL.[16]

  • Gradient Program:

    • 0-15 min: 20% to 100% B

    • 15-22.5 min: Hold at 100% B

    • 22.51-30 min: Re-equilibrate at 20% B[16]

  • Detection: Mass spectrometry in positive ion ESI mode.[16]

Protocol 2: Separation of Positional Isomers Using a Cholesterol-Based Column

This method is adapted for the separation of challenging positional isomers, such as cis/trans fatty acyl-CoAs.

  • HPLC System: Standard HPLC system with UV or mass spectrometric detection.

  • Column: COSMOSIL Cholester column (4.6 x 150 mm).[3]

  • Mobile Phase: 0.05% Trifluoroacetic acid in 90% Methanol.[3]

  • Column Temperature: 30°C.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer.[3]

Visualizations

G Troubleshooting Workflow for Co-eluting Fatty Acyl-CoA Isomers start Co-elution Observed check_system 1. Verify System Performance (Peak Shape, Retention Time Stability) start->check_system system_ok System OK? check_system->system_ok optimize_mobile_phase 2. Optimize Mobile Phase (Gradient, Solvent, pH, Temperature) system_ok->optimize_mobile_phase Yes fix_system Fix System Issues (Column, Leaks, etc.) system_ok->fix_system No resolution_achieved Resolution Achieved? optimize_mobile_phase->resolution_achieved change_column 3. Change Stationary Phase (e.g., Cholesterol-based, Chiral) resolution_achieved->change_column No success Successful Separation resolution_achieved->success Yes resolution_achieved2 Resolution Achieved? change_column->resolution_achieved2 alternative_methods 4. Consider Alternative Methods (Derivatization, Ion-Pairing) resolution_achieved2->alternative_methods No resolution_achieved2->success Yes alternative_methods->success Yes fail Consult Specialist alternative_methods->fail No fix_system->check_system

Caption: Troubleshooting workflow for co-eluting isomers.

fatty_acyl_coa_isomers Structural Comparison of Fatty Acyl-CoA Isomers cluster_palmitoleoyl Palmitoleoyl-CoA (16:1Δ9) cluster_vaccenoyl Vaccenoyl-CoA (18:1Δ11) cluster_oleoyl Oleoyl-CoA (18:1Δ9) cluster_elaidoyl Elaidoyl-CoA (18:1Δ9) palmitoleoyl CoA-S-C=O (CH2)7 CH=CH (cis) (CH2)5-CH3 vaccenoyl CoA-S-C=O (CH2)9 CH=CH (cis) (CH2)5-CH3 oleoyl CoA-S-C=O (CH2)7 CH=CH (cis) (CH2)7-CH3 elaidoyl CoA-S-C=O (CH2)7 CH=CH (trans) (CH2)7-CH3

Caption: Structural differences in fatty acyl-CoA isomers.

G Method Development Workflow for Isomer Separation start Define Isomers of Interest lit_search Literature Search for Existing Methods start->lit_search select_column Select Initial Column (e.g., C18, Phenyl-Hexyl) lit_search->select_column scouting_gradient Run Scouting Gradient (e.g., 5-95% Acetonitrile) select_column->scouting_gradient eval_resolution Evaluate Resolution scouting_gradient->eval_resolution optimize_gradient Optimize Gradient Slope and Temperature eval_resolution->optimize_gradient Partial Separation final_method Finalized Method eval_resolution->final_method Baseline Separation eval_resolution2 Evaluate Resolution optimize_gradient->eval_resolution2 modify_mobile_phase Modify Mobile Phase (pH, Additives) eval_resolution2->modify_mobile_phase Partial Separation eval_resolution2->final_method Baseline Separation eval_resolution3 Evaluate Resolution modify_mobile_phase->eval_resolution3 change_column Select Specialty Column (Chiral, Cholesterol) eval_resolution3->change_column Partial Separation eval_resolution3->final_method Baseline Separation change_column->scouting_gradient

Caption: Workflow for developing a new separation method.

References

enhancing the ionization efficiency of (2E,11Z,14Z)-icosatrienoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (2E,11Z,14Z)-icosatrienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency and achieve robust quantification of this and other long-chain polyunsaturated fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound by mass spectrometry?

A1: The primary challenges include its low ionization efficiency due to the long acyl chain and multiple double bonds, its inherent instability in aqueous solutions, and potential for ion suppression from complex biological matrices.[1][2] Long-chain acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic conditions.[1]

Q2: Which ionization mode, positive or negative ESI, is better for this compound?

A2: While positive ion mode is often more sensitive for short-chain acyl-CoAs, negative ion mode can offer greater sensitivity for long-chain species.[3][4] However, some studies have found that positive ion mode can be up to three times more sensitive for the analysis of long-chain acyl-CoAs when using optimized multiple reaction monitoring (MRM) parameters.[5] Ultimately, the optimal choice may depend on the specific instrument, sample matrix, and experimental goals. It is advisable to test both modes during method development.

Q3: What are the characteristic fragmentation patterns for icosatrienoyl-CoA in tandem MS?

A3: In positive ion mode ESI-MS/MS, a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is the most abundant and specific fragmentation used for MRM assays.[3][5][6] In negative ion mode, fragmentation is more complex but can yield structurally informative ions.[3][4]

Q4: Can derivatization improve the ionization efficiency of icosatrienoyl-CoA?

A4: Yes, derivatization of the fatty acyl chain can significantly enhance ionization efficiency, particularly in positive ion mode.[7][8] Strategies that introduce a permanent positive charge, for instance by targeting the carboxyl group of the free fatty acid prior to CoA activation, can increase detection sensitivity by over 2500-fold.[8][9] However, this would require chemical modification of the analyte.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Ionization

Possible Cause 1: Suboptimal Ionization Mode

  • Solution: As mentioned in the FAQ, the choice between positive and negative ion mode is critical. If you are experiencing low signal in one mode, evaluate the other. For long-chain polyunsaturated acyl-CoAs, positive ion mode with optimized MRM transitions for the neutral loss of 507 Da is a robust starting point.[3][5]

Possible Cause 2: Inefficient Mobile Phase Composition

  • Solution: The mobile phase composition significantly impacts ionization efficiency.

    • For positive ion mode, mobile phases containing ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can promote the formation of [M+H]+ or [M+NH4]+ adducts.[1][10][11]

    • For negative ion mode, acidic mobile phase additives like acetic acid have been shown to increase signal intensity for many lipid classes by 2- to 19-fold compared to ammonium acetate.[12]

    • Avoid non-volatile buffers like phosphates, which are not compatible with mass spectrometry.

Possible Cause 3: Ion Suppression from Matrix Effects

  • Solution: Complex biological samples can introduce molecules that compete for ionization, suppressing the signal of your analyte.

    • Improve Sample Cleanup: Implement a robust sample preparation protocol involving protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.[2]

    • Chromatographic Separation: Ensure good chromatographic separation to resolve icosatrienoyl-CoA from co-eluting matrix components. A good separation was achieved with a C18 column and a gradient of acetonitrile (B52724) in 10 mM ammonium acetate (pH 6.8).[1]

Issue 2: Poor Reproducibility and Analyte Instability

Possible Cause 1: Degradation of Icosatrienoyl-CoA

  • Solution: Acyl-CoAs are unstable in aqueous solutions.[1]

    • Sample Handling: Keep samples cold (4°C) during preparation and storage (-80°C for long-term).[13]

    • Reconstitution Solvent: Reconstitute dried extracts in a solution that promotes stability. A solution of 50% methanol/50% 50 mM ammonium acetate (pH 3.5) has shown good stability for acyl-CoAs over 24 hours.[1]

    • Vial Selection: Use glass vials instead of plastic to minimize signal loss.

Possible Cause 2: Inconsistent Adduct Formation

  • Solution: Variability in the formation of different adducts ([M+H]+, [M+Na]+, [M+K]+) can lead to poor quantitative reproducibility.

    • Mobile Phase Control: The type and concentration of mobile phase additives influence adduct formation.[11][14] Using a consistent, high-purity mobile phase is crucial.

    • System Contamination: Alkali metal adducts ([M+Na]+, [M+K]+) can arise from contaminated solvents, glassware, or LC system components. Ensure the entire system is clean.

    • Data Analysis: If multiple adducts are present, integrating the peak areas of all major adducts for your analyte can improve quantitative accuracy.

Experimental Protocols & Data

Optimized LC-MS/MS Parameters for Long-Chain Acyl-CoAs

This table summarizes typical starting parameters for the analysis of long-chain acyl-CoAs based on published methods.[1][3] These should be optimized for your specific instrument and analyte.

ParameterSettingRationale
LC Column C18 Reverse Phase (e.g., 100 x 2 mm, 3 µm)Provides good retention and separation of acyl-CoAs.[1]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8)Volatile buffer compatible with ESI-MS.[1]
Mobile Phase B AcetonitrileOrganic solvent for gradient elution.
Gradient 20% B to 100% B over 15 minutesTypical gradient for separating a range of acyl-CoAs.[1]
Flow Rate 0.2 mL/minStandard flow rate for analytical LC-MS.
Injection Volume 5-30 µLDependent on sample concentration and instrument sensitivity.
Ionization Mode ESI PositiveOften provides high sensitivity for the characteristic neutral loss.[5]
Capillary Voltage 3.2 - 5.5 kVOptimized for stable spray and efficient ionization.[1][3]
Cone Voltage 45 VInfluences in-source fragmentation; needs optimization.[1]
Desolvation Temp. 350 - 500 °CAids in solvent evaporation and ion release.[1][3]
MRM Transition [M+H]+ -> [M+H-507]+Highly specific and sensitive transition for acyl-CoAs.[3][6]
Impact of Mobile Phase Additive on Lipid Signal Intensity (Negative ESI)

The choice of mobile phase additive can dramatically affect signal intensity. The following table, adapted from a systematic study, shows the relative signal enhancement of various lipid classes when using acetic acid compared to ammonium acetate in negative ion mode.

Lipid SubclassSignal Intensity Increase (Acetic Acid vs. Ammonium Acetate)
Phosphatidic Acid~19-fold
Phosphatidylserine~10-fold
Phosphatidylglycerol~8-fold
Phosphatidylethanolamine~5-fold
Free Fatty Acids~2-fold
Data adapted from a study on general lipid classes, demonstrating the principle of signal enhancement.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Tissue, Cells) homogenize Homogenization & Protein Precipitation sample->homogenize spe Solid-Phase Extraction (SPE) homogenize->spe drydown Dry-down under Nitrogen spe->drydown reconstitute Reconstitute in Stable Solvent drydown->reconstitute lc Reverse-Phase LC Separation (C18 Column) reconstitute->lc esi Electrospray Ionization (ESI) (Positive or Negative Mode) lc->esi ms1 Q1: Precursor Ion Selection ([M+H]+) esi->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Product Ion Selection ([M+H-507]+) cid->ms2 detector Detector ms2->detector integration Peak Integration detector->integration quant Quantification (vs. Internal Standard) integration->quant

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_logic start Low Signal Intensity? check_mode Evaluate Opposite Ionization Mode start->check_mode Yes check_mobile Optimize Mobile Phase Additives (e.g., Acetic Acid) start->check_mobile Yes check_cleanup Improve Sample Cleanup (SPE, Protein Precip.) start->check_cleanup Yes success Signal Improved check_mode->success check_mobile->success check_cleanup->success check_stability Assess Analyte Stability (Solvent, Temp) check_stability->success reproducibility Poor Reproducibility? reproducibility->check_mobile Yes, check adducts reproducibility->check_stability Yes

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Derivatization of Long-Chain Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of long-chain unsaturated fatty acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing these molecules for analysis. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls to avoid during the derivatization of long-chain unsaturated fatty acids?

The successful derivatization of long-chain unsaturated fatty acids is critical for accurate analysis, typically by gas chromatography (GC). However, their structure makes them susceptible to several issues. The most common pitfalls include incomplete derivatization, oxidation of double bonds, and isomerization (geometric or positional) of double bonds.[1][2] It is also crucial to handle samples under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.[2]

Q2: How can I prevent the oxidation of my unsaturated fatty acid samples during derivatization?

Polyunsaturated fatty acids (PUFAs) are particularly prone to oxidation. To minimize this, it is recommended to handle samples under an inert atmosphere, such as nitrogen or argon.[2] Additionally, the use of antioxidants like BHT can be effective.[2] Optimizing reaction conditions to be as mild as possible while still achieving complete derivatization is also crucial.[2] For certain methods, performing the derivatization at lower temperatures, for instance at approximately -26°C for 6.5 hours, can prevent oxidation and isomerization.[1]

Q3: What causes incomplete derivatization and how can I troubleshoot it?

Incomplete derivatization can lead to inaccurate quantification and is often caused by insufficient reagent, the presence of water, or non-optimized reaction conditions.[2] If you suspect incomplete derivatization, consider the following:

  • Increase Reagent Amount: Ensure a molar excess of the derivatizing agent is used.[3]

  • Ensure Anhydrous Conditions: Moisture can hinder the esterification reaction. Samples, solvents, and reagents should be as dry as possible.[3] If the sample is aqueous, it must be evaporated to dryness first.[4]

  • Optimize Reaction Time and Temperature: A time-course study can help determine the optimal reaction time.[2] While higher temperatures can speed up the reaction, they may also degrade sensitive PUFAs.[2] A typical starting point is 60°C for 5-10 minutes for BF3-methanol derivatization.[2]

Q4: How do I choose the right derivatization method for my long-chain unsaturated fatty acids?

The choice of method depends on the nature of your sample and the fatty acids of interest.

  • Acid-Catalyzed Esterification (e.g., BF3-Methanol): This is a widely used method suitable for both free fatty acids and for transesterifying esterified fatty acids from glycerolipids.[4][5] It is often the method of choice for samples containing a mixture of lipid classes.[2]

  • Base-Catalyzed Transesterification (e.g., KOH or NaOCH₃ in methanol): This method is rapid and occurs at room temperature but is not suitable for free fatty acids.[2]

  • Silylation (e.g., with BSTFA or MSTFA): This method converts fatty acids into their trimethylsilyl (B98337) (TMS) esters.[2][3] It is effective but highly sensitive to moisture.[3][4]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your fatty acid derivatization experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reagent, time, or temperature.Increase the amount of derivatizing reagent. Optimize reaction time and temperature by performing a time-course study.[2]
Presence of water in the sample or reagents.Ensure all glassware is dry and use anhydrous solvents. Dry aqueous samples completely before derivatization.[3][4] Use high-quality derivatization reagents with low moisture content.
Extra Peaks in Chromatogram Side reactions from overly harsh conditions.Optimize reaction conditions to be as mild as possible while ensuring complete derivatization.[2]
Contaminants from reagents or glassware.Prepare a reagent blank to identify any contaminant peaks. Ensure all glassware is thoroughly cleaned.[6]
Oxidation of polyunsaturated fatty acids.Handle samples under an inert atmosphere (e.g., nitrogen) and add an antioxidant like BHT.[2]
Peak Tailing in GC Analysis Interaction of underivatized fatty acids with the GC column.Ensure derivatization is complete by optimizing the reaction conditions.[3]
Active sites in the GC inlet liner or column.Use a deactivated liner and/or a high-quality column. Regularly replace the liner and trim the column.[7]
Shift in Retention Times Inconsistent derivatization.Ensure consistent reaction times and temperatures for all samples and standards using a heating block or water bath.[2]
Column degradation.Condition the column or replace it if necessary.[7]
Isomerization of Double Bonds High reaction temperatures or harsh acidic/basic conditions.Use milder reaction conditions. For sensitive fatty acids, consider derivatization at lower temperatures.[1] A direct synthesis method has been shown not to isomerize conjugated linoleic acid (CLA).[8][9]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This method is widely used for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[4]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube with a PTFE liner.[4] If the sample is in an aqueous solution, it must first be evaporated to dryness.[4]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) solution to the tube.[4]

  • Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes in a heating block or water bath.[2] The optimal time and temperature may need to be determined empirically for your specific sample type.[4]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Shake the tube vigorously for at least 30 seconds to ensure the fatty acid methyl esters (FAMEs) are extracted into the hexane layer. Centrifuge briefly to aid phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis. To ensure the removal of any residual water, the organic layer can be passed through a small amount of anhydrous sodium sulfate.

Protocol 2: Silylation using BSTFA

This method is effective for converting fatty acids to their more volatile trimethylsilyl (TMS) esters but is highly moisture-sensitive.[3][4]

  • Sample Preparation: The sample must be completely dry.[3] Place the dried sample into a reaction vial.

  • Reagent Addition: Add a molar excess of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[3]

  • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.[3]

  • Analysis: After cooling to room temperature, the sample can be diluted with an appropriate solvent and is ready for GC-MS analysis.[3]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis start Start with Lipid Sample dry Dry Sample (if aqueous) start->dry weigh Weigh Sample dry->weigh add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) weigh->add_reagent heat Heat at Controlled Temperature add_reagent->heat cool Cool to Room Temperature heat->cool add_solvents Add Water & Hexane cool->add_solvents shake Vortex/Shake add_solvents->shake centrifuge Centrifuge shake->centrifuge collect Collect Organic Layer centrifuge->collect dry_extract Dry with Na2SO4 collect->dry_extract analyze Analyze by GC-MS dry_extract->analyze

Caption: General workflow for the derivatization of long-chain unsaturated fatty acids.

Troubleshooting_Tree cluster_yield Yield Issues cluster_chromatography Chromatography Issues start Problem Encountered low_yield Low or No Product start->low_yield bad_peaks Poor Peak Shape / Extra Peaks start->bad_peaks incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn optimize Optimize Time/Temp/Reagent Conc. incomplete_rxn->optimize Yes water Water Present? incomplete_rxn->water No dry_sample Ensure Anhydrous Conditions water->dry_sample Yes tailing Peak Tailing? bad_peaks->tailing check_derivatization Confirm Complete Derivatization tailing->check_derivatization Yes extra_peaks Extra Peaks? tailing->extra_peaks No check_blank Run Reagent Blank extra_peaks->check_blank Yes oxidation Check for Oxidation (use inert atm.) check_blank->oxidation

Caption: Troubleshooting decision tree for common derivatization problems.

References

Technical Support Center: Optimizing Cis/Trans Fatty Acid Isomer Resolution by GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) to enhance the gas chromatographic (GC) resolution of cis/trans fatty acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of cis/trans fatty acid isomers important?

The separation of cis and trans fatty acid isomers is crucial due to their different physiological effects. For instance, consumption of trans fatty acids has been linked to an increased risk of coronary heart disease. Accurate analytical methods are therefore essential for nutritional labeling, food quality control, and biomedical research to ensure products meet regulatory requirements and to understand the health implications of different fatty acid profiles.

Q2: What is the first step I should take before GC analysis of fatty acids?

Before analysis by gas chromatography, fatty acids must be derivatized to increase their volatility.[1] The most common method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1][2] This is because, in their free form, the high polarity of fatty acids can lead to adsorption issues and poor peak shape. Neutralizing the polar carboxyl group allows for better separation based on the degree and configuration of unsaturation.

Q3: Which type of GC column is best for separating cis/trans FAME isomers?

For the resolution of cis and trans FAME isomers, highly polar capillary columns are required.[3] Columns with a stationary phase of cyanopropyl siloxane are the industry standard. Specific examples include SP-2560, CP-Sil 88, and SP-2380 columns.[3][4] These columns provide the necessary selectivity to separate isomers, with trans isomers typically eluting before their cis counterparts.[5]

Q4: Does column length matter for cis/trans isomer separation?

Yes, column length significantly impacts resolution. Longer columns provide higher efficiency, leading to better separation of closely eluting isomers. For detailed analysis of complex mixtures of cis/trans FAME isomers, columns with lengths of 75 m, 100 m, or even 200 m are often used.[4][6][7][8] For example, a 75 m SP-2560 column has been shown to be effective for separating various cis/trans isomers.[6][7]

Q5: What is the best carrier gas for FAME analysis?

Helium, hydrogen, and nitrogen can all be used as carrier gases for FAME analysis.[9] Hydrogen often provides excellent resolution with the benefit of shorter analysis times.[10] While the choice of carrier gas may not significantly alter the elution pattern if the linear velocity is kept constant, it can affect the overall speed and efficiency of the separation.[9][10]

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of cis/trans fatty acid isomers.

Issue Possible Cause(s) Suggested Solution(s)
Poor or no separation of cis/trans isomers Inappropriate GC columnUse a highly polar cyanopropyl capillary column, such as an SP-2560, CP-Sil 88, or SP-2380.[3]
Isothermal oven temperature programAn isothermal program may not provide sufficient resolution for a wide range of isomers.[10] Implement a temperature-programmed method.[6][7][10]
Incorrect column lengthFor complex samples, a shorter column may not provide the necessary efficiency. Consider using a longer column (e.g., 75 m, 100 m, or 200 m).[4][6][7][8]
Broad or tailing peaks Incomplete derivatizationEnsure the derivatization reaction to FAMEs goes to completion. Review your derivatization protocol and consider optimizing reaction time and temperature.[11]
Active sites in the GC systemCheck for and address any active sites in the injector liner or the front of the column that could cause adsorption of the analytes.
Column degradationThe stationary phase may be degraded. Condition the column according to the manufacturer's instructions or replace it if necessary.
Co-elution of isomers Suboptimal temperature programAdjust the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.[10]
Incorrect carrier gas flow rateOptimize the linear velocity of the carrier gas.[10]
Insufficient column polarityEnsure you are using a highly polar cyanopropyl siloxane column specifically designed for FAME isomer separations.
Inconsistent retention times Fluctuations in oven temperatureVerify the stability and accuracy of the GC oven's temperature control.
Fluctuations in carrier gas flow/pressureCheck for leaks in the gas lines and ensure the pressure regulators are functioning correctly.
Column agingOver time, the column's stationary phase can change, leading to shifts in retention times. Regular use of retention time standards can help monitor column performance.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs with Boron Trichloride (BCl₃)-Methanol

This protocol provides a general guideline for the esterification of fatty acids to FAMEs.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • Micro reaction vessel (5-10 mL)

  • BCl₃-Methanol solution (12% w/w)

  • Nonpolar solvent (e.g., hexane (B92381), heptane)

  • Water bath or heating block at 60°C

  • Hexane

  • Water (H₂O)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.

  • Add 2 mL of 12% BCl₃-methanol solution to the sample.

  • Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of water to extract the FAMEs.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The resulting FAME solution is ready for GC analysis.

Protocol 2: GC Analysis of FAMEs on a Highly Polar Cyanopropyl Column

This protocol outlines a typical GC method for the separation of cis/trans FAME isomers.

Instrumentation and Columns:

  • Gas chromatograph with a flame ionization detector (FID)

  • Highly polar cyanopropyl capillary column (e.g., SP-2560, 75 m x 0.18 mm i.d., 0.14 µm film thickness)[6][7]

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Nitrogen or Helium[10]

  • Linear Velocity: 13.0 cm/s[10]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: Increase to 200°C at 10°C/minute, hold for 30 minutes

    • Ramp 2: Increase to 220°C at 10°C/minute, hold for 20 minutes[12]

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Quantitative Data Summary

Table 1: Comparison of Isothermal vs. Time-Temperature Program for FAME Isomer Resolution on an SP-2560 Column

Fatty Acid Isomer PairResolution (Isothermal at 180°C)Resolution (Time-Temperature Program)
C14:1 cis/trans< 1.02.9
C16:1 cis/trans< 1.01.8
C18:1 Δ9t / C18:1 Δ9c< 1.02.3
C18:1 Δ11t / C18:1 Δ9c< 1.01.8
C18:1 Δ9t / C18:1 Δ11tNo resolution0.9
C18:2 tt/ctNot reported3.6
C18:2 ct/tcNot reported1.5

Data sourced from a study comparing separation methods.[10] A time-temperature programmed GC method significantly improves the resolution of cis/trans isomers compared to an isothermal method.[6][7][10]

Visual Diagrams

Caption: Troubleshooting workflow for poor cis/trans resolution.

Caption: General workflow for FAME analysis by GC.

References

Technical Support Center: Quality Control for (2E,11Z,14Z)-Icosatrienoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic (2E,11Z,14Z)-icosatrienoyl-CoA standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures, troubleshooting, and best practices for the use of this standard in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality critical?

This compound is a biologically active molecule, an acyl-coenzyme A thioester of an icosa-trienoic acid (a 20-carbon fatty acid with three double bonds). Its specific isomeric structure, particularly the trans double bond at the 2-position, suggests its involvement in metabolic pathways such as fatty acid elongation and the metabolism of sphingolipids.[1] The accuracy of experimental results in metabolic studies, enzyme kinetics, and as a reference standard in lipidomics is directly dependent on the purity and structural integrity of this standard.

Q2: How should I properly store and handle the synthetic this compound standard?

Long-chain polyunsaturated acyl-CoAs are susceptible to degradation through hydrolysis and oxidation. To ensure stability:

  • Storage: Store the standard at -80°C in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: When preparing solutions, use solvents that have been deoxygenated. It is advisable to prepare aliquots of the standard solution to minimize freeze-thaw cycles. Briefly centrifuge the vial before opening to ensure all material is at the bottom.

Q3: What are the common impurities I might encounter in my standard?

Impurities can originate from the synthesis process or from degradation during storage and handling.

  • Synthesis-Related Impurities: These may include isomers of icosatrienoic acid, unreacted coenzyme A, or residual solvents from purification.

  • Degradation Products: The most common degradation pathways are oxidation, leading to the formation of hydroperoxides and other oxygenated species, and hydrolysis of the thioester bond, which yields free (2E,11Z,14Z)-icosatrienoic acid and coenzyme A. Isomerization of the double bonds, particularly the cis double bonds, can also occur.[2]

Q4: Which analytical techniques are recommended for the quality control of this standard?

The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for purity assessment and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.

Troubleshooting Guide

Issue 1: Unexpected peaks in my LC-MS/MS chromatogram.

  • Possible Cause 1: Degradation of the standard.

    • Troubleshooting Step: Check for peaks corresponding to the mass of the free fatty acid or oxidized derivatives. Polyunsaturated fatty acids are prone to oxidation.[3] If degradation is suspected, use a fresh aliquot of the standard. Ensure proper storage and handling procedures are being followed.

  • Possible Cause 2: Isomerization.

    • Troubleshooting Step: The presence of multiple peaks with the same mass-to-charge ratio could indicate the presence of geometric isomers. This can sometimes be resolved by optimizing the chromatographic method (e.g., using a longer column or a shallower gradient).

  • Possible Cause 3: Contamination from labware or solvents.

    • Troubleshooting Step: Run a solvent blank to check for contaminants. Ensure all glassware and plasticware are thoroughly cleaned.

Issue 2: The concentration of my standard solution appears to be lower than expected.

  • Possible Cause 1: Hydrolysis of the thioester bond.

    • Troubleshooting Step: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. Prepare solutions fresh and in appropriate buffers if necessary. Storing solutions at low temperatures can slow down this process.

  • Possible Cause 2: Adsorption to surfaces.

    • Troubleshooting Step: Long-chain acyl-CoAs can adsorb to plastic surfaces. Using glass or low-adhesion microcentrifuge tubes can mitigate this issue.

  • Possible Cause 3: Inaccurate initial quantification.

    • Troubleshooting Step: Re-verify the concentration using a well-established quantification method, such as creating a standard curve with a freshly prepared, high-purity stock solution.

Issue 3: My NMR spectrum shows unexpected signals.

  • Possible Cause 1: Presence of impurities.

    • Troubleshooting Step: Compare the spectrum to the expected chemical shifts for this compound. Signals in the aldehyde region could indicate oxidative cleavage. The presence of signals for free coenzyme A or the free fatty acid would suggest hydrolysis.

  • Possible Cause 2: Isomerization.

    • Troubleshooting Step: Changes in the coupling constants and chemical shifts in the olefinic region may indicate cis/trans isomerization.[4] High-resolution 2D NMR techniques may be necessary to identify the specific isomers present.

  • Possible Cause 3: Residual solvent.

    • Troubleshooting Step: Identify the solvent peak and ensure its level is within acceptable limits as stated on the certificate of analysis.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Analysis

ParameterRecommended Setting
LC Column C8 or C18 reversed-phase, 1.7-2.1 mm ID, 100-150 mm length
Mobile Phase A 10-15 mM Ammonium (B1175870) Acetate (B1210297) or Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (MRM) Precursor Ion (Q1): m/z 1056.4 -> Product Ion (Q3): m/z [M-507+H]⁺
Note: These are starting parameters and may require optimization for your specific instrumentation.[5][6][7]

Table 2: Expected ¹H-NMR Chemical Shift Regions for Structural Verification

Proton TypeExpected Chemical Shift Range (ppm)
Olefinic Protons (-CH=CH-) 5.3 - 6.5
Allylic Protons (=CH-CH₂-) 2.0 - 2.8
Methylene Protons (-CH₂-) 1.2 - 1.7
Terminal Methyl Protons (-CH₃) 0.8 - 1.0
Note: Spectra should be acquired in a suitable deuterated solvent such as CD₃OD or CDCl₃. The exact chemical shifts will depend on the solvent and instrument.[4]

Experimental Protocols

Protocol 1: Purity Assessment by LC-MS/MS

  • Standard Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare a dilution series for linearity assessment.

  • LC Separation: Use a C18 reversed-phase column with a binary solvent system.

    • Solvent A: 10 mM ammonium acetate in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of solvent B, and gradually increase to elute the analyte. A representative gradient could be: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-18 min, 95% B; 18-18.1 min, 95-20% B; 18.1-20 min, 20% B.

  • MS/MS Detection: Set the mass spectrometer to positive electrospray ionization mode. Monitor the transition of the precursor ion (m/z 1056.4 for [M+H]⁺) to a characteristic product ion, which often results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (a loss of 507 Da).[6]

  • Data Analysis: Integrate the peak area of the analyte. Purity can be estimated by the relative area of the main peak compared to all other detected peaks.

Protocol 2: Structural Verification by ¹H-NMR

  • Sample Preparation: Dissolve an adequate amount of the standard (typically 1-5 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CD₃OD).

  • NMR Acquisition: Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Confirm the presence of signals in the expected regions for olefinic, allylic, methylene, and methyl protons (see Table 2).

    • Integrate the signals to confirm the relative number of protons in each region.

    • Analyze the coupling patterns of the olefinic protons to confirm the trans and cis geometries of the double bonds. The trans double bond at the 2-position should exhibit a larger coupling constant (typically ~15 Hz) compared to the cis double bonds (~10-12 Hz).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_qc Quality Control Analysis cluster_data Data Evaluation Standard Synthetic Standard Stock Prepare Stock Solution Standard->Stock Dilution Create Dilution Series Stock->Dilution NMR NMR Spectroscopy Stock->NMR Structural Verification LCMS LC-MS/MS Analysis Dilution->LCMS Purity & Quantification Purity Assess Purity (>95%) LCMS->Purity Concentration Verify Concentration LCMS->Concentration Identity Confirm Structure NMR->Identity Decision Pass QC? Purity->Decision Identity->Decision Concentration->Decision Pass Proceed with Experiment Decision->Pass Yes Fail Troubleshoot / Contact Supplier Decision->Fail No signaling_pathway PUFA Polyunsaturated Fatty Acid (e.g., Icosatrienoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase PUFA->AcylCoA_Synthetase AcylCoA_pool (11Z,14Z)-Icosatrienoyl-CoA AcylCoA_Synthetase->AcylCoA_pool EnoylCoA_Isomerase Enoyl-CoA Isomerase AcylCoA_pool->EnoylCoA_Isomerase Target_Molecule This compound EnoylCoA_Isomerase->Target_Molecule Trans2_EnoylCoA_Reductase trans-2-Enoyl-CoA Reductase Target_Molecule->Trans2_EnoylCoA_Reductase Beta_Oxidation Beta-Oxidation Pathway Target_Molecule->Beta_Oxidation Saturated_AcylCoA Saturated Acyl-CoA (e.g., for elongation or sphingolipid metabolism) Trans2_EnoylCoA_Reductase->Saturated_AcylCoA

References

Technical Support Center: Analysis of Acyl-CoAs by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding adduct formation of acyl-CoAs in electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guides

Issue: High Abundance of Sodium Adducts ([M+Na]⁺)

Q1: My mass spectra for acyl-CoAs show a dominant sodium adduct peak ([M+Na]⁺) and a weak protonated molecule peak ([M+H]⁺). What is causing this and how can I fix it?

A1: High sodium adduct formation is a common challenge in ESI-MS analysis of acyl-CoAs. The primary causes are sodium contamination in the sample, solvents, or from glassware. Here is a step-by-step guide to mitigate this issue:

  • Sample Preparation:

    • Use Plasticware: Switch from glass to polypropylene (B1209903) vials and collection tubes to minimize sodium leaching.[1]

    • High-Purity Solvents: Use LC-MS grade solvents (water, acetonitrile (B52724), methanol) to reduce sodium contamination.

  • Mobile Phase Optimization:

    • Add Ammonium (B1175870) Acetate (B1210297) or Formate (B1220265): The addition of a volatile salt like ammonium acetate or ammonium formate to your mobile phase can significantly reduce sodium adducts by providing a high concentration of ammonium ions that compete with sodium ions for adduction and also promote protonation. A concentration of 5-10 mM is a good starting point.[2][3]

    • Acidify the Mobile Phase: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can lower the pH and provide an excess of protons, favoring the formation of the [M+H]⁺ ion over sodium adducts.[4][5][6]

    • Solvent Composition: If possible, use acetonitrile instead of methanol (B129727) as the organic solvent in your mobile phase, as methanol has been observed to increase the formation of sodium adducts.

  • LC System and Column Care:

    • Column Wash: Incorporate a column wash with a low pH solution, such as 50/50 methanol/0.1% formic acid, at the end of your gradient to remove alkali metal ions that may have accumulated on the column.

Issue: Poor Signal Intensity and Peak Shape

Q2: I am observing low signal intensity and significant peak tailing for my acyl-CoA analytes. What are the likely causes and how can I improve my results?

A2: Poor signal intensity and peak shape for acyl-CoAs can be attributed to several factors, including suboptimal mobile phase conditions and analyte instability.

  • Mobile Phase pH:

    • The pH of the mobile phase is critical for good chromatography of acyl-CoAs. For reversed-phase chromatography, a slightly acidic to neutral pH is often employed. For short to medium-chain acyl-CoAs, a mobile phase with 5 mM ammonium acetate at a pH of 6.8 has been shown to be effective.[3] For medium to long-chain acyl-CoAs, a higher pH of 8.5 (adjusted with ammonium hydroxide) with 10 mM ammonium acetate can improve peak shape.[3]

  • Analyte Stability:

    • Acyl-CoAs are susceptible to hydrolysis in aqueous solutions. It is recommended to reconstitute dried samples in methanol, which has been shown to provide better stability over time compared to aqueous solutions.[7] If aqueous solutions are necessary, using a neutral pH buffer like 50 mM ammonium acetate can improve stability.[3]

  • Column Choice:

    • A standard C18 reversed-phase column is commonly used for acyl-CoA analysis.[4][8]

Frequently Asked Questions (FAQs)

Q3: What are the most common adducts observed for acyl-CoAs in ESI-MS?

A3: In positive ion mode, the most common adducts are sodium ([M+Na]⁺) and potassium ([M+K]⁺). Ammonium adducts ([M+NH₄]⁺) are also frequently observed, especially when ammonium salts are used as mobile phase additives. The desired ion is typically the protonated molecule ([M+H]⁺).

Q4: In positive ion mode, my acyl-CoA spectra show a characteristic neutral loss. What is it and why is it useful?

A4: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode ESI-MS/MS.[5][9] This corresponds to the fragmentation of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety and is a highly specific marker for the identification of acyl-CoAs in complex biological samples.

Q5: Should I use positive or negative ion mode for acyl-CoA analysis?

A5: Positive ion mode is generally preferred for the analysis of short-chain acyl-CoAs as it has been shown to provide better ionization efficiency and sensitivity.[5][10]

Q6: Can you provide a starting point for a mobile phase composition to minimize adducts?

A6: A good starting point for a mobile phase for reversed-phase LC-MS of acyl-CoAs is:

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[4]

Data Presentation

Table 1: Comparison of Mobile Phase Additives for Acyl-CoA Analysis

Mobile Phase AdditiveTypical ConcentrationEffect on Adduct FormationEffect on Signal IntensityReference
None N/AHigh [M+Na]⁺ adductsVariable, often lower [M+H]⁺ signalGeneral Observation
Formic Acid 0.1% (v/v)Reduces [M+Na]⁺, promotes [M+H]⁺Can improve [M+H]⁺ signal[4][6]
Ammonium Acetate 5-10 mMSignificantly reduces [M+Na]⁺Generally improves [M+H]⁺ signal and reproducibility[2][3]
Ammonium Formate 5-10 mMReduces [M+Na]⁺, can form [M+NH₄]⁺ adductsCan provide good signal intensity[9]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells to Minimize Sodium Contamination
  • Cell Harvesting:

    • Rinse cell monolayers twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells in the presence of 2 mL of methanol and add 15 µL of a 10 µM internal standard solution (e.g., C17:0-CoA).[7]

    • Transfer the cell lysate to a polypropylene centrifuge tube.

  • Extraction:

    • Incubate the cell lysate at -80°C for 15 minutes.

    • Centrifuge at 15,000 x g for 5 minutes at 5°C.[7]

    • Transfer the supernatant to a new polypropylene tube.

  • Solvent Evaporation and Reconstitution:

    • Add 1 mL of acetonitrile to the supernatant and evaporate to dryness in a vacuum concentrator.[7]

    • Reconstitute the dried extract in 150 µL of methanol.[7]

    • Vortex and centrifuge at 15,000 x g for 10 minutes at 5°C.[7]

    • Transfer 100 µL of the supernatant to a polypropylene autosampler vial for LC-MS/MS analysis.[7]

Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[4]

    • Gradient: Start with a low percentage of mobile phase B and ramp up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-45°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Characteristic Transition: Monitor the neutral loss of 507 Da from the protonated precursor ion ([M+H]⁺).

Visualizations

Adduct_Troubleshooting_Workflow start Start: High [M+Na]+ Adducts check_glassware Using glass vials? start->check_glassware use_plastic Switch to polypropylene vials check_glassware->use_plastic Yes check_solvents Using LC-MS grade solvents? check_glassware->check_solvents No use_plastic->check_solvents use_high_purity Use high-purity solvents check_solvents->use_high_purity No check_mobile_phase Mobile phase optimized? check_solvents->check_mobile_phase Yes use_high_purity->check_mobile_phase add_ammonium Add 10 mM Ammonium Acetate check_mobile_phase->add_ammonium No check_acetonitrile Using Acetonitrile? check_mobile_phase->check_acetonitrile Yes add_acid Add 0.1% Formic Acid add_ammonium->add_acid add_acid->check_acetonitrile use_acetonitrile Switch from Methanol to Acetonitrile check_acetonitrile->use_acetonitrile No end End: Reduced Adducts check_acetonitrile->end Yes use_acetonitrile->end

Caption: Troubleshooting workflow for high sodium adducts.

Adduct_Formation_Suppression cluster_1 Gas Phase Ions AcylCoA Acyl-CoA M_Na [Acyl-CoA+Na]+ AcylCoA->M_Na High [Na+] Low [H+] M_H [Acyl-CoA+H]+ AcylCoA->M_H Low [Na+] High [H+] High [NH4+] Na_ion Na+ H_ion H+ NH4_ion NH4+

Caption: Principle of adduct formation and suppression.

Acyl_CoA_Metabolism Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoAs Fatty_Acids->Acyl_CoA Acyl-CoA Synthetases Beta_Oxidation Beta-Oxidation (Energy Production) Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation (Post-Translational Modification) Acyl_CoA->Protein_Acylation Signaling Cell Signaling Acyl_CoA->Signaling

Caption: Central role of Acyl-CoAs in metabolism.

References

Technical Support Center: Optimizing Long-Chain Acyl-CoA Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimized extraction of long-chain acyl-CoAs from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation and quantification of these critical metabolic intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of long-chain acyl-CoAs from plant tissues.

Q1: Why are my long-chain acyl-CoA yields consistently low?

A1: Low yields are a frequent challenge due to the low abundance of acyl-CoAs in plant tissues and their susceptibility to degradation.[1][2] Consider the following factors:

  • Inefficient Cell Lysis: Plant cell walls require rigorous homogenization. Ensure your tissue is thoroughly ground to a fine powder, preferably under liquid nitrogen, to facilitate complete cell disruption.

  • Enzymatic Degradation: Endogenous thioesterases can rapidly degrade acyl-CoAs. It is crucial to quickly inactivate these enzymes by immediately processing the harvested tissue or flash-freezing it in liquid nitrogen.[3] The use of hot isopropanol (B130326) during extraction also aids in inactivating enzymes.[3][4]

  • Suboptimal Extraction Solvents: The choice and quality of solvents are critical. A combination of isopropanol and acetonitrile (B52724) is effective for extracting acyl-CoAs.[5][6] Ensure solvents are HPLC-grade and stored correctly to prevent degradation.

  • Poor Recovery from Solid-Phase Extraction (SPE): Incomplete elution or irreversible binding to the SPE column can lead to significant loss. Ensure the column is properly conditioned and that the elution solvent is appropriate for the acyl-CoAs of interest.[6]

Q2: How can I prevent the degradation of my acyl-CoA samples during extraction?

A2: Acyl-CoAs are chemically unstable, particularly in aqueous solutions and at non-optimal pH.[7][8] To minimize degradation:

  • Maintain Low Temperatures: Perform all extraction steps on ice or at 4°C to reduce enzymatic activity and chemical degradation.[2]

  • Control pH: Use an acidic extraction buffer (e.g., KH2PO4 at pH 4.9) to improve the stability of the thioester bond.[2][5][6]

  • Work Quickly: Minimize the time between tissue harvesting and extraction, as well as the duration of each extraction step.[2]

  • Inert Atmosphere: For highly sensitive samples, consider performing the final evaporation and reconstitution steps under an inert gas like nitrogen to prevent oxidation.[6]

Q3: I am observing interfering peaks during my HPLC or LC-MS analysis. What could be the cause?

A3: Co-eluting contaminants are a common problem. Here are potential sources and solutions:

  • Insufficiently Purified Extract: Plant tissues contain numerous lipids and other metabolites that can interfere with analysis.[2] A solid-phase extraction (SPE) step is highly recommended to purify the acyl-CoAs from the crude extract.[5][6]

  • Inadequate Chromatographic Separation: The HPLC/LC method may not be optimized for your specific acyl-CoAs. Adjusting the gradient, flow rate, or column chemistry can improve the resolution of your peaks.[5] Using ion-paired reverse-phase chromatography can also enhance separation.[9]

  • Contaminants from Labware: Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvents to avoid introducing contaminants.

Q4: Can I use a single extraction method for different types of plant tissue?

A4: While the general principles of extraction remain the same, some optimization may be necessary for different tissues. Tissues with high lipid content, such as seeds, may require additional steps to remove storage lipids that can interfere with the extraction and analysis.[10] For example, a method for Arabidopsis leaves might need modification for oily seeds like Brassica napus.[3][4][9] It is advisable to perform a pilot experiment to optimize the protocol for each new tissue type.

Quantitative Data Summary

The efficiency of long-chain acyl-CoA extraction can vary based on the method and the specific acyl-CoA species. The following tables provide a summary of expected recovery rates and reported concentrations in plant tissues.

Table 1: Representative Recovery Rates of Acyl-CoAs Using Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Palmitoyl-CoAC16:0Oligonucleotide70-80%[5]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[6]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%[6]

Table 2: Reported Concentrations of Acyl-CoA Pools in Plant Tissues

Plant TissueDevelopmental StageTotal Acyl-CoA ConcentrationReference
Brassica napus seedsMaturing (during lipid synthesis)3-6 µM[9]
Arabidopsis thaliana seedlings2-day-old (during storage lipid breakdown)3-6 µM[9]

Experimental Protocols

This section provides a detailed, consolidated protocol for the extraction and purification of long-chain acyl-CoAs from plant tissues, based on established methods.[2][5][6]

Materials:

  • Plant tissue (fresh or flash-frozen in liquid nitrogen)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Internal Standard (e.g., heptadecanoyl-CoA)

  • 2-Propanol (ice-cold)

  • Acetonitrile (ice-cold)

  • Saturated Ammonium (B1175870) Sulfate (B86663)

  • Solid-Phase Extraction (SPE) Columns (e.g., 2-(2-pyridyl)ethyl functionalized silica)

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Mortar and pestle, glass homogenizer, refrigerated centrifuge, nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Weigh approximately 100-200 mg of fresh or frozen plant tissue.

    • If frozen, keep the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Homogenization:

    • Transfer the powdered tissue to a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold Homogenization Buffer containing an appropriate amount of internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of ice-cold 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Purification:

    • Carefully collect the upper supernatant containing the acyl-CoAs.

    • Dilute the supernatant with 10 mL of Homogenization Buffer (pH 4.9).

    • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.

    • Sample Loading: Load the diluted supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.

    • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution into a clean collection tube.

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried sample in a suitable buffer for your analytical method (e.g., HPLC or LC-MS/MS).

Visualizations

Diagram 1: Experimental Workflow for Long-Chain Acyl-CoA Extraction

ExtractionWorkflow cluster_SPE SPE Steps Tissue Plant Tissue (Fresh or Frozen) Grinding Grind to Fine Powder (Liquid Nitrogen) Tissue->Grinding Homogenization Homogenize in Buffer (KH2PO4, pH 4.9) + 2-Propanol Grinding->Homogenization Extraction Extract with Acetonitrile & Ammonium Sulfate Homogenization->Extraction Centrifugation Centrifuge (12,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Condition Condition Column Load Load Sample Condition->Load Wash Wash Column Load->Wash Elute Elute Acyl-CoAs Wash->Elute Concentration Evaporate & Reconstitute Elute->Concentration Analysis LC-MS/MS or HPLC Analysis Concentration->Analysis

Caption: Workflow for the extraction and purification of long-chain acyl-CoAs.

Diagram 2: Fatty Acid Activation Pathway

FattyAcidActivation LCFA Long-Chain Fatty Acid (e.g., Palmitic Acid) LACS Long-Chain Acyl-CoA Synthetase (LACS) LCFA->LACS AcylCoA Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) LACS->AcylCoA AMP_PPi AMP + PPi LACS->AMP_PPi Metabolism Downstream Metabolic Pathways (β-oxidation, TAG synthesis, etc.) AcylCoA->Metabolism ATP ATP ATP->LACS CoA Coenzyme A CoA->LACS

Caption: Activation of long-chain fatty acids to long-chain acyl-CoAs.

References

Technical Support Center: Analysis of (2E,11Z,14Z)-Icosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (2E,11Z,14Z)-icosatrienoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental analysis, with a focus on minimizing in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is the unintended dissociation of analyte ions within the ion source of a mass spectrometer, occurring before they enter the mass analyzer.[1][2] This phenomenon is particularly problematic for labile molecules like long-chain unsaturated acyl-CoAs, including this compound. ISF can lead to a decreased signal of the precursor ion, making accurate quantification challenging, and can generate fragment ions that may be mistaken for other compounds, leading to incorrect identification.[3][4]

Q2: What are the primary causes of in-source fragmentation of acyl-CoAs?

In-source fragmentation of acyl-CoAs is primarily caused by excessive energy transfer to the ions in the atmospheric pressure to vacuum interface of the mass spectrometer.[2][3] Key contributing factors include:

  • High Ion Source Temperatures: Elevated temperatures can increase the internal energy of the ions, promoting thermal degradation.[1]

  • High Voltages: Aggressive voltage settings, such as a high cone voltage or declustering potential, can accelerate ions and lead to energetic collisions with gas molecules, causing fragmentation.[1][5]

  • Analyte Instability: The inherent chemical structure of this compound, with its multiple double bonds and a labile thioester linkage, makes it susceptible to fragmentation.

Q3: Which ionization techniques are recommended for analyzing this compound to minimize fragmentation?

Soft ionization techniques are essential for analyzing fragile molecules like this compound.[6][7] Electrospray ionization (ESI) is the most commonly employed method for acyl-CoA analysis due to its gentle nature.[8][9] ESI allows for the ionization of molecules directly from a liquid phase with minimal energy transfer, thus preserving the intact molecular ion.[10] Both positive and negative ion modes can be used for acyl-CoA analysis, with negative ESI often being very suitable.[8][11]

Q4: How can I optimize my mass spectrometer settings to reduce in-source fragmentation?

Optimizing instrument parameters is crucial for minimizing ISF. Here are some general recommendations:

  • Reduce Cone/Declustering Potential: Lowering these voltages decreases the energy of collisions in the ion source.[1][5]

  • Optimize Source Temperature: Use the lowest temperature that still allows for efficient desolvation of the analyte.[1]

  • Adjust Gas Flows: Modify nebulizer and drying gas flows to ensure stable spray and efficient desolvation without excessive energy input.

Troubleshooting Guide: Minimizing In-Source Fragmentation

This guide provides a systematic approach to troubleshooting and minimizing in-source fragmentation during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low abundance or absence of the precursor ion peak for this compound. Excessive in-source fragmentation.1. Decrease Cone/Nozzle/Fragmentor Voltage: Gradually reduce the voltage in small increments and monitor the precursor ion intensity.[5] 2. Lower Ion Source Temperature: Decrease the source temperature by 10-20°C at a time to find the optimal balance between desolvation and fragmentation.[1] 3. Optimize Nebulizer Gas Flow: Adjust the gas flow to ensure a stable spray. An unstable spray can lead to inconsistent ionization and increased fragmentation.
High intensity of fragment ions, particularly the neutral loss of the ADP moiety (507 Da). Energetic conditions in the ion source are causing the characteristic fragmentation of the CoA molecule.1. Confirm Fragment Identity: Ensure the observed fragment corresponds to the expected neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.[12][13] 2. Implement Softer Ionization Conditions: In addition to reducing voltages and temperature, consider using a mobile phase with additives that promote stable ion formation. Ammonium (B1175870) acetate (B1210297) is often used in the analysis of acyl-CoAs.[14]
Inconsistent quantification results between runs. Fluctuations in in-source fragmentation levels.1. Systematic Parameter Optimization: Perform a systematic evaluation of key source parameters (e.g., cone voltage, source temperature) to identify settings that provide a stable and robust signal with minimal fragmentation.[3] 2. Use an Internal Standard: Employ a stable isotope-labeled internal standard of a similar acyl-CoA to normalize for variations in ionization efficiency and fragmentation.
Misidentification of smaller acyl-CoAs or other lipids. In-source fragments of this compound are being incorrectly identified as other molecules.1. Chromatographic Separation: Ensure adequate chromatographic separation of different lipid species to distinguish true analytes from in-source fragments.[2] 2. MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to confirm the identity of precursor ions. In-source fragments will not have the same precursor mass as the intact analyte.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a starting point for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction or liquid-liquid extraction.

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions.

  • Liquid Chromatography:

    • Column: C8 or C18 reversed-phase column.[11]

    • Mobile Phase A: Water with 5 mM ammonium acetate.[14]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Develop a suitable gradient to achieve good separation of the analyte from other matrix components.

    • Flow Rate: Optimize based on the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

    • Column Temperature: Maintain a constant and moderate temperature (e.g., 30-40°C).

  • Mass Spectrometry (ESI):

    • Ionization Mode: Negative or Positive Ion Mode. Negative mode is often highly suitable for acyl-CoAs.[8][11]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion: The [M-H]⁻ or [M+H]⁺ of this compound.

    • Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the ADP moiety (M-507).[13]

    • Source Parameters:

      • Capillary/Spray Voltage: Optimize for stable spray (e.g., 2.5-3.5 kV).

      • Cone/Declustering Potential: Start with a low value (e.g., 20-30 V) and gradually increase if needed for sensitivity, while monitoring for fragmentation.

      • Source Temperature: Begin with a conservative temperature (e.g., 100-120°C).

      • Desolvation Temperature: Set to ensure efficient solvent removal (e.g., 300-400°C).

      • Gas Flows: Adjust nebulizer and drying gases for optimal signal intensity and stability.

Visualizations

cluster_0 Troubleshooting Workflow Start Low Precursor Ion Signal or High Fragmentation Observed Step1 Reduce Cone / Declustering Potential Start->Step1 Improved Signal Improved? Step1->Improved Step2 Lower Ion Source Temperature Improved2 Signal Improved? Step2->Improved2 Step3 Optimize Gas Flows (Nebulizer / Drying) Improved3 Signal Improved? Step3->Improved3 Step4 Check Mobile Phase Composition Improved4 Signal Improved? Step4->Improved4 Step5 Consider Alternative Ionization Mode (Positive/Negative) Improved5 Signal Improved? Step5->Improved5 End Signal Optimized / Fragmentation Minimized Improved->Step2 No Improved->End Yes Improved2->Step3 No Improved2->End Yes Improved3->Step4 No Improved3->End Yes Improved4->Step5 No Improved4->End Yes Improved5->End Yes Improved5->End No, consult instrument specialist

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

cluster_1 Factors Influencing In-Source Fragmentation Analyte This compound ISF In-Source Fragmentation Analyte->ISF SourceTemp High Ion Source Temperature SourceTemp->ISF ConeVoltage High Cone / Declustering Potential ConeVoltage->ISF GasFlow Suboptimal Gas Flows GasFlow->ISF AnalyteProps Inherent Molecular Fragility AnalyteProps->ISF

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (2E,11Z,14Z)-Icosatrienoyl-CoA and its cis-2 Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and predicted biological activities of two isomers of icosatrienoyl-CoA: the (2E,11Z,14Z) isomer and its corresponding cis-2 counterpart. While direct comparative quantitative data is scarce in the existing scientific literature, this document synthesizes information on the metabolism of unsaturated fatty acids to infer the likely biological processing and activity of these two molecules.

The key distinction in the biological activity of these isomers lies in their geometry around the C2-C3 double bond, which dictates their recognition and processing by specific metabolic enzymes. The (2E) configuration is a common intermediate in fatty acid metabolism, whereas the (2Z) configuration is less typical.

Data Summary

Due to the limited availability of direct comparative studies, the following table summarizes the predicted enzymatic interactions and metabolic fates of (2E,11Z,14Z)-icosatrienoyl-CoA and its cis-2 isomer based on established knowledge of fatty acid metabolism.

FeatureThis compound (trans-2 isomer)cis-2-Icosatrienoyl-CoA
Primary Metabolic Pathway Fatty Acid Elongation / Sphingolipid MetabolismLikely requires isomerization for further metabolism
Key Interacting Enzyme trans-2-Enoyl-CoA Reductase (TER)Putatively Enoyl-CoA Isomerase
Predicted Biological Role Precursor for the synthesis of very-long-chain fatty acids (VLCFAs) and involved in sphingolipid degradation.[1][2]Not a standard intermediate; biological role is not well-defined. May be a metabolic dead-end or require specific isomerization.
Enzymatic Reaction Reduction of the trans-2 double bond to a saturated acyl-CoA.[1][2]Isomerization of the cis-2 double bond to a trans-2 double bond.
Quantitative Kinetic Data (Km, Vmax) Not specifically reported for this substrate, but TERs are known to act on various trans-2-enoyl-CoA substrates.[3]Not available.

Signaling and Metabolic Pathways

The metabolic pathways for unsaturated fatty acids are well-characterized. The diagrams below illustrate the context in which these two isomers are likely processed.

Fatty Acid Elongation and the Role of trans-2-Enoyl-CoA Reductase

The this compound isomer is an intermediate in the fatty acid elongation cycle. This pathway is crucial for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular membranes and precursors for signaling molecules. The final step in each elongation cycle is the reduction of a trans-2-enoyl-CoA to a saturated acyl-CoA, catalyzed by trans-2-enoyl-CoA reductase (TER).[1][2]

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA (2E)-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TER) Beta_Oxidation_Isomerization cluster_beta_oxidation β-Oxidation of Unsaturated Fatty Acids cis_enoyl_CoA cis-Enoyl-CoA trans_enoyl_CoA trans-2-Enoyl-CoA cis_enoyl_CoA->trans_enoyl_CoA Isomerase Hydratase Enoyl-CoA Hydratase trans_enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acyl_CoA Acyl-CoA (Cn-2) Thiolase->Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

References

A Comparative Guide to the Metabolic Pathways of Sciadonic and Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of sciadonic acid and arachidonic acid, focusing on their enzymatic conversion and the implications for inflammatory processes. The information presented is supported by experimental data to aid in research and drug development endeavors.

Introduction

Arachidonic acid (AA), an omega-6 polyunsaturated fatty acid, is a well-established precursor to a diverse group of bioactive lipid mediators known as eicosanoids. These molecules, which include prostaglandins, thromboxanes, and leukotrienes, are pivotal in initiating and propagating inflammatory responses. Sciadonic acid (SA), a non-methylene-interrupted fatty acid also belonging to the omega-6 family, shares structural similarities with arachidonic acid. However, emerging evidence suggests that its metabolic fate and biological activities differ significantly, positioning it as a potential modulator of inflammation. This guide delves into a comparative analysis of the metabolic pathways of these two fatty acids.

Metabolic Pathways: A Head-to-Head Comparison

The metabolism of both arachidonic acid and sciadonic acid is primarily governed by three key enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) monooxygenases.

Arachidonic Acid Metabolism

Upon cellular stimulation, arachidonic acid is liberated from membrane phospholipids (B1166683) by phospholipase A2 (PLA2).[1][2] The free arachidonic acid is then available to be metabolized by the following pathways:

  • Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the common precursor for the 2-series prostanoids.[3][4] Prostaglandin E2 (PGE2), a major product of this pathway, is a potent mediator of inflammation, causing vasodilation, increased vascular permeability, pain, and fever.[4]

  • Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme metabolizes arachidonic acid to produce the 4-series leukotrienes.[5] Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent bronchoconstrictors and increase vascular permeability.[5]

  • Cytochrome P450 (CYP450) Pathway: CYP450 enzymes convert arachidonic acid into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[6][7] These metabolites have diverse biological activities, including roles in regulating vascular tone and inflammation.[6][7]

Sciadonic Acid Metabolism: An Emerging Picture

The metabolic pathway of sciadonic acid is less well-characterized than that of arachidonic acid. However, available research provides key insights into its distinct metabolic fate.

A pivotal finding is that mammalian cells are unable to produce prostaglandin E2 (PGE2) from sciadonic acid.[4] This strongly suggests that sciadonic acid is not a substrate for COX enzymes in the same manner as arachidonic acid. Instead of being converted to pro-inflammatory prostaglandins, sciadonic acid appears to act as a competitive inhibitor of arachidonic acid metabolism. By displacing arachidonic acid from the active sites of COX enzymes, sciadonic acid can effectively reduce the production of pro-inflammatory eicosanoids.

While direct, comprehensive comparative studies on the metabolism of sciadonic acid by LOX and CYP450 enzymes are limited, its structural differences from arachidonic acid suggest that its conversion by these enzymes would also likely differ, potentially leading to the formation of metabolites with distinct biological activities.

Quantitative Data Summary

Currently, there is a lack of publicly available, direct quantitative comparative data from head-to-head experimental studies on the metabolism of sciadonic acid versus arachidonic acid by purified COX, LOX, and CYP450 enzymes. The primary evidence for the differential metabolism lies in the observation that PGE2 is not produced from sciadonic acid in cell-based assays.[4]

Table 1: Qualitative Comparison of Metabolic Products

Precursor Fatty AcidCOX Pathway ProductsLOX Pathway ProductsCYP450 Pathway Products
Arachidonic Acid Prostaglandins (e.g., PGE2), ThromboxanesLeukotrienes (e.g., LTB4), LipoxinsEpoxyeicosatrienoic acids (EETs), Hydroxyeicosatetraenoic acids (HETEs)
Sciadonic Acid No significant prostaglandin E2 production observedMetabolites not fully characterizedMetabolites not fully characterized

Experimental Protocols

Detailed methodologies for investigating and comparing the metabolism of sciadonic and arachidonic acid are crucial for advancing our understanding in this area. Below are outlines of key experimental protocols.

In Vitro Cyclooxygenase (COX) Activity Assay

This protocol is designed to compare the metabolism of radiolabeled arachidonic acid and sciadonic acid by COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • [¹⁴C]-Arachidonic acid and [¹⁴C]-Sciadonic acid

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Glutathione

  • Indomethacin (non-selective COX inhibitor)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, heme, and glutathione.

  • Add the purified COX-1 or COX-2 enzyme to the respective reaction tubes.

  • For inhibitor controls, add indomethacin.

  • Initiate the reaction by adding either [¹⁴C]-arachidonic acid or [¹⁴C]-sciadonic acid.

  • Incubate the reaction mixtures at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.

  • Extract the lipid products into the organic phase.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the fatty acids and their metabolites.

  • Visualize the radiolabeled spots using autoradiography or a phosphorimager.

  • Scrape the spots corresponding to the substrate and products and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of substrate conversion to products.

HPLC-MS/MS Method for Metabolite Analysis

This protocol allows for the separation and quantification of the metabolites produced from arachidonic acid and sciadonic acid in cell-based assays or in vitro enzyme reactions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to elute the metabolites.

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific metabolites. Precursor-to-product ion transitions for each analyte of interest need to be optimized.

  • Data Analysis: Use appropriate software to integrate the peak areas of the metabolites and quantify their concentrations based on a standard curve.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of arachidonic acid and the proposed inhibitory role of sciadonic acid.

Arachidonic_Acid_Metabolism cluster_membrane Cell Membrane cluster_pathways Metabolic Pathways Membrane_PL Membrane Phospholipids PLA2 PLA2 Membrane_PL->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX CYP450 CYP450 AA->CYP450 Prostanoids Prostaglandins, Thromboxanes COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes EETs_HETEs EETs, HETEs CYP450->EETs_HETEs Inflammation Inflammation Prostanoids->Inflammation Pro-inflammatory Leukotrienes->Inflammation Pro-inflammatory Sciadonic_Acid_Inhibition AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX SA Sciadonic Acid (SA) SA->COX Inhibition Prostanoids Pro-inflammatory Prostaglandins COX->Prostanoids Metabolism

References

Comparative Analysis of Substrate Preference for 3-Hydroxyacyl-CoA Dehydratase Isozymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the substrate specificity of enzymes within fatty acid metabolic pathways is critical for identifying targeted therapeutic interventions. This guide provides a comparative analysis of the substrate preference of 3-hydroxyacyl-CoA dehydratase, a key enzyme in fatty acid synthesis and elongation, for various fatty acyl-CoAs.

3-Hydroxyacyl-CoA dehydratase catalyzes the third of four steps in the fatty acid elongation cycle, which is responsible for producing very long-chain fatty acids (VLCFAs).[1] In humans, four isozymes, designated HACD1, HACD2, HACD3, and HACD4, have been identified.[1][2] These enzymes are crucial for creating the lipid diversity necessary for various cellular functions.[3] This guide synthesizes available experimental data to compare the performance and substrate preferences of these dehydratases.

Substrate Preference and Kinetic Parameters

Direct enzymatic assays to determine the substrate specificity of mammalian HACD proteins have been challenging due to the limited commercial availability of 3-hydroxyacyl-CoA substrates of varying chain lengths.[2] However, studies on plant mitochondrial dehydratases and indirect assays on mammalian isozymes have provided significant insights.

Plant Mitochondrial 3-Hydroxyacyl-ACP Dehydratase (mtHD)

A study on the 3-hydroxyacyl-ACP dehydratase from the plant mitochondrial fatty acid synthase system provides quantitative kinetic data. The enzyme's activity was measured in the reverse direction, catalyzing the hydration of enoyl-CoA substrates of different carbon chain lengths.

Substrate (enoyl-CoA)Km (μM)Vmax (nmol/min/mg)
trans-Δ2-10:1-CoA31 ± 511.2 ± 0.5
trans-Δ2-16:1-CoA37 ± 49.0 ± 0.4
Data derived from Michaelis-Menten kinetic analysis.[4]
Mammalian 3-Hydroxyacyl-CoA Dehydratases (HACD1-4)
  • HACD1 and HACD2 : These two isozymes exhibit broad and redundant activities. They are both active in the elongation pathways of saturated, monounsaturated, and polyunsaturated fatty acids.[2][3] This functional redundancy suggests that they can compensate for each other, although HACD2 is considered the major 3-hydroxyacyl-CoA dehydratase in many cell types.[2][3]

  • HACD3 : Overexpression of HACD3 shows weak activity in saturated and monounsaturated fatty acid elongation pathways.[2][3]

  • HACD4 : In the same experimental systems, no dehydratase activity was detected for HACD4.[2][3]

Experimental Protocols

The determination of 3-hydroxyacyl-CoA dehydratase activity and substrate preference relies on specific biochemical assays. Below are protocols for two key experimental approaches.

Direct Dehydratase Assay (Reverse Reaction)

This method assays the enzyme in the reverse direction by measuring the hydration of a trans-2-enoyl-CoA substrate to form 3-hydroxyacyl-CoA. The decrease in absorbance at 263 nm, corresponding to the consumption of the enoyl-CoA, is monitored spectrophotometrically.[4]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM MOPS/NaOH, pH 7.5), the purified recombinant dehydratase enzyme, and the enoyl-CoA thioester substrate (e.g., trans-Δ2-10:1-CoA or trans-Δ2-16:1-CoA).[4]

  • Initiation: Start the reaction by adding the enzyme to the mixture.

  • Measurement: Monitor the rate of hydration by observing the decrease in absorbance at 263 nm, which is characteristic of the enoyl-thioester bond.

  • Kinetic Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curve. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using various substrate concentrations.[4]

In Vitro Fatty Acid Elongation Assay

This assay is used when direct 3-hydroxyacyl-CoA substrates are unavailable and serves to evaluate the activity of the entire fatty acid elongation cycle, thereby providing an indirect measure of dehydratase activity.[2]

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing total membrane fractions (as the source of elongation enzymes), [14C]malonyl-CoA (as a carbon donor), an acyl-CoA starter substrate of a specific chain length, and NADPH.[2]

  • Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes) to allow for fatty acid elongation.

  • Saponification: Terminate the reaction and saponify the resulting lipids by adding alcoholic potassium hydroxide (B78521) (KOH) and heating at 70 °C for 1 hour.[2]

  • Acidification and Extraction: Acidify the samples with hydrochloric acid (HCl) and extract the fatty acids using an organic solvent like hexane.

  • Analysis: Separate the resulting radiolabeled fatty acid products using thin-layer chromatography (TLC) and quantify them using a bioimaging analyzer to determine the efficiency of elongation for different starter acyl-CoAs.[2]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vitro fatty acid elongation assay used to assess the substrate specificity of HACD enzymes.

Fatty_Acid_Elongation_Assay start_node Prepare Reaction Mix (Membrane Fraction, Acyl-CoA, [14C]Malonyl-CoA, NADPH) incubation_node Incubate (37°C, 30 min) start_node->incubation_node Step 1 saponification_node Saponify Lipids (Add KOH, Heat at 70°C) incubation_node->saponification_node Step 2 extraction_node Acidify & Extract (Add HCl, Extract with Hexane) saponification_node->extraction_node Step 3 analysis_node Analyze Products (TLC & Radioimaging) extraction_node->analysis_node Step 4 result_node Quantify Elongated Fatty Acids analysis_node->result_node Step 5

Caption: Workflow for the in vitro fatty acid elongation assay.

References

Validating the Identity of Synthetic (2E,11Z,14Z)-Icosatrienoyl-CoA by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the chemical identity of synthetic (2E,11Z,14Z)-icosatrienoyl-CoA, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data and protocols to objectively assess its performance against alternative analytical techniques.

Structural Elucidation by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H NMR is instrumental in confirming the presence and stereochemistry of its three double bonds, which is critical for its biological activity.

Table 1: Comparison of Analytical Techniques for Structural Validation

Feature¹H NMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Detailed atomic-level structural information, including stereochemistry.Molecular weight and fragmentation patterns.Purity and retention time.
Strengths - Provides unambiguous structural confirmation.- Non-destructive.- High sensitivity.- Determines molecular formula.- Excellent for assessing purity.- Can be coupled with MS.
Limitations - Relatively lower sensitivity.- Requires pure sample for clear spectra.- Does not provide detailed stereochemical information.- Does not provide structural information on its own.
Typical Application Primary method for identity confirmation and stereochemical assignment.Confirmation of molecular weight and elemental composition.Purity assessment and quantification.

Experimental Protocol: ¹H NMR Validation

A detailed protocol for the validation of this compound identity is provided below. This protocol ensures reproducible and accurate results.

Materials:

  • Synthetic this compound sample

  • Deuterated methanol (B129727) (CD₃OD)

  • NMR tubes

  • 500 MHz NMR spectrometer (or equivalent)

Procedure:

  • Dissolve approximately 5-10 mg of the synthetic this compound in 0.5 mL of CD₃OD.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H NMR spectra at 25°C on a 500 MHz spectrometer.

  • The following parameters are typically used:

    • Number of scans: 16-64

    • Relaxation delay: 1.0 s

    • Pulse width: 9.8 µs

    • Acquisition time: 2.0 s

  • Process the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.

  • Reference the spectrum to the residual solvent peak of CD₃OD at δ 3.31 ppm.

  • Integrate all peaks and assign the chemical shifts (δ) in parts per million (ppm).

Table 2: Expected ¹H NMR Data for this compound in CD₃OD

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H26.85dt1H15.6, 6.9
H36.15d1H15.6
H11, H125.38m2H-
H14, H155.35m2H-
H42.25q2H7.4
H10, H13, H162.80m6H-
H5-H91.30-1.50m10H-
H17-H191.28m6H-
H200.89t3H6.8
CoA Protons2.5-4.5, 6.1, 8.2, 8.5m--

Note: The chemical shifts and coupling constants are predicted values and may vary slightly based on experimental conditions.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for validating the identity of synthetic this compound and its role in a hypothetical signaling pathway.

G cluster_synthesis Synthesis & Purification cluster_confirmation Identity Confirmation synthesis Chemical Synthesis of This compound purification Purification by HPLC synthesis->purification nmr ¹H NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc Purity Check (HPLC) purification->hplc data_analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants) nmr->data_analysis comparison Comparison with Reference Spectra data_analysis->comparison confirmation Identity Confirmed comparison->confirmation

Caption: Experimental workflow for synthesis and validation.

G cluster_pathway Hypothetical Signaling Pathway compound (2E,11Z,14Z)- Icosatrienoyl-CoA enzyme Acyl-CoA Thioesterase compound->enzyme Hydrolysis product Bioactive Lipid Mediator enzyme->product receptor GPCR Target product->receptor Activation response Cellular Response receptor->response

Caption: Hypothetical signaling pathway involvement.

comparative analysis of sciadonic acid levels in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of sciadonic acid distribution in the plant kingdom reveals significant concentrations within the seeds of various gymnosperm species. This guide provides a comparative analysis of sciadonic acid levels, details the experimental protocols for its quantification, and illustrates its biosynthetic pathway, offering a valuable resource for researchers, scientists, and drug development professionals.

Sciadonic acid, a non-methylene-interrupted C20:3 delta-5,11,14 fatty acid, has garnered increasing interest for its potential therapeutic properties. This unusual fatty acid is particularly abundant in the seed oils of coniferous trees. Understanding its distribution and concentration in different plant species is crucial for its potential exploitation in pharmaceutical and nutraceutical applications.

Quantitative Analysis of Sciadonic Acid

The following table summarizes the levels of sciadonic acid found in the seed oils of several gymnosperm species, as reported in various scientific studies. The data is presented as a percentage of the total fatty acids.

Plant SpeciesFamilySciadonic Acid (% of Total Fatty Acids)Reference
Pinus pinasterPinaceaeUp to 7%[1]
Pinus nigraPinaceaeDetected in ripe seeds (unripe seeds showed no presence)[2]
Podocarpus nagiPodocarpaceaePresent (specific percentage not detailed in the snippet)
Araucaria bidwilliiAraucariaceaePresent (specific percentage not detailed in the snippet)[3]
Araucaria cunninghamiiAraucariaceaePresent (specific percentage not detailed in the snippet)[3]
Araucaria araucanaAraucariaceaePresent (specific percentage not detailed in the snippet)[3]
Agathis robustaAraucariaceaePresent in small amounts[3][4]
Torreya grandisTaxaceaePresent (biosynthesis pathway studied)[5]

It is important to note that the concentration of sciadonic acid can vary depending on factors such as the maturity of the seeds and the specific environmental conditions in which the plant grows.[2]

Experimental Protocols for Sciadonic Acid Quantification

The quantification of sciadonic acid in plant tissues, particularly seeds, typically involves lipid extraction, transesterification of fatty acids to their methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction

A modified Folch method is commonly employed for the extraction of total lipids from finely ground seed material.

  • Reagents: Chloroform (B151607), Methanol (B129727), 0.9% NaCl solution.

  • Procedure:

    • Homogenize the ground seed sample with a chloroform:methanol (2:1, v/v) mixture.

    • Add 0.9% NaCl solution to the homogenate to facilitate phase separation.

    • Centrifuge the mixture to separate the lipid-containing chloroform layer (bottom layer).

    • Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted triglycerides are converted to volatile FAMEs for GC-MS analysis. An acid-catalyzed methylation is a widely used method.[6][7]

  • Reagents: 5% (v/v) Sulfuric acid in methanol or 14% Boron trifluoride (BF3) in methanol, Hexane (B92381).

  • Procedure:

    • Dissolve the lipid extract in the methylation reagent (e.g., 5% H₂SO₄ in methanol).

    • Heat the mixture in a sealed tube at a controlled temperature (e.g., 85°C for 2 hours).[7]

    • After cooling, add hexane and water to the mixture and vortex to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAMEs are separated and identified using a GC-MS system.

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a polar biscyanopropyl or a non-polar BPX5 column) and a mass spectrometer detector.

  • Procedure:

    • Inject the FAMEs sample into the GC.

    • The different FAMEs are separated based on their boiling points and polarity as they pass through the column.

    • The mass spectrometer detects and fragments the eluting FAMEs, providing a mass spectrum for each compound.

    • Identification of sciadonic acid methyl ester is achieved by comparing its retention time and mass spectrum with that of a known standard. Quantification is performed by comparing the peak area of the sciadonic acid methyl ester with the peak area of an internal standard.

Biosynthesis of Sciadonic Acid

Recent genomic studies on Torreya grandis have provided insights into the evolutionary origin of sciadonic acid biosynthesis in gymnosperms.[5] The pathway involves a series of desaturation and elongation steps starting from oleic acid. The key enzymes are fatty acid desaturases and elongases.

The following diagram illustrates the proposed biosynthetic pathway of sciadonic acid.

Sciadonic_Acid_Biosynthesis Oleic_Acid Oleic Acid (18:1Δ⁹) Linoleic_Acid Linoleic Acid (18:2Δ⁹,¹²) Oleic_Acid->Linoleic_Acid Δ12-desaturase alpha_Linolenic_Acid α-Linolenic Acid (18:3Δ⁹,¹²,¹⁵) Linoleic_Acid->alpha_Linolenic_Acid Δ15-desaturase Eicosadienoic_Acid Eicosadienoic Acid (20:2Δ¹¹,¹⁴) Linoleic_Acid->Eicosadienoic_Acid Elongase Sciadonic_Acid Sciadonic Acid (20:3Δ⁵,¹¹,¹⁴) Eicosadienoic_Acid->Sciadonic_Acid Δ5-desaturase

Caption: Proposed biosynthetic pathway of sciadonic acid in gymnosperms.

The elucidation of this pathway opens up possibilities for biotechnological production of sciadonic acid in other host organisms. Further research is warranted to fully characterize the enzymes involved and to explore the diversity of sciadonic acid biosynthesis across different gymnosperm lineages.

References

A Researcher's Guide to Comparing Antibody Cross-Reactivity Against Icosatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the specificity of antibodies is paramount. This guide provides a framework for comparing the cross-reactivity of antibodies against various icosatrienoyl-CoA isomers, crucial lipid mediators in several physiological processes. Given the scarcity of direct comparative data for isomers such as 5,8,11-icosatrienoyl-CoA, 8,11,14-icosatrienoyl-CoA, and 5,11,14-icosatrienoyl-CoA, this document outlines the principles and experimental approaches necessary to generate and interpret such data. The focus is on providing a practical guide to designing and conducting experiments to determine antibody specificity for these closely related molecules.

Challenges in Developing Isomer-Specific Antibodies

The development of antibodies that can distinguish between different icosatrienoyl-CoA isomers presents significant challenges. These molecules are small haptens and are not immunogenic on their own, necessitating conjugation to a larger carrier protein to elicit an immune response. The subtle differences in the position of double bonds between isomers, such as those in conjugated linoleic acid (CLA), make achieving high specificity difficult, often resulting in considerable cross-reactivity with other structurally similar lipids.[1]

Quantitative Comparison of Antibody Cross-Reactivity

To assess the cross-reactivity of an antibody against different icosatrienoyl-CoA isomers, a competitive immunoassay is typically employed. The data generated from such an assay allows for a quantitative comparison of the antibody's binding preference for each isomer. The results are often presented as the concentration of each isomer required to inhibit the antibody's binding to the target antigen by 50% (IC50). Cross-reactivity is then calculated relative to the target isomer.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-5,8,11-Icosatrienoyl-CoA Antibody

Competitor IsomerIC50 (nM)Relative Cross-Reactivity (%)
5,8,11-Icosatrienoyl-CoA10100
8,11,14-Icosatrienoyl-CoA1506.7
5,11,14-Icosatrienoyl-CoA5002.0
Arachidonoyl-CoA>1000<1.0

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are two powerful techniques for this purpose.

Competitive ELISA Protocol

Competitive ELISA is a common method to determine the specificity of an antibody. In this assay, a known amount of the target antigen is coated onto a microplate. The antibody is then incubated with varying concentrations of the test isomers (competitors) before being added to the plate. The degree of cross-reactivity is determined by how effectively each isomer competes with the coated antigen for antibody binding.

Key Steps in Competitive ELISA:

  • Antigen Coating: Microtiter plate wells are coated with a solution of the target icosatrienoyl-CoA isomer conjugated to a protein (e.g., BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated to allow for adsorption.[2]

  • Blocking: Any remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding of the antibody.[2][3]

  • Competitive Reaction: The antibody is pre-incubated with various concentrations of the competitor icosatrienoyl-CoA isomers.

  • Incubation: The antibody-competitor mixtures are added to the coated and blocked wells. If the antibody has a high affinity for the competitor in the solution, less of it will be available to bind to the antigen coated on the plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.[4]

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[4] The reaction is stopped, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the amount of competitor isomer in the solution.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding interactions between molecules.[5][6] It provides detailed kinetic information, including the association rate (k_on) and dissociation rate (k_off), which together determine the binding affinity (K_D).[7]

Typical SPR Experimental Workflow:

  • Immobilization: The antibody of interest is immobilized on the surface of a sensor chip.

  • Analyte Injection: Solutions containing different icosatrienoyl-CoA isomers at various concentrations are flowed over the sensor surface.

  • Binding Measurement: The binding of the isomers to the immobilized antibody is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

  • Regeneration: The sensor surface is washed to remove the bound analyte, allowing for subsequent binding experiments.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the kinetic parameters (k_on, k_off) and the affinity (K_D) for each isomer.

Visualizing Experimental Workflows and Concepts

Diagrams are essential for understanding complex experimental workflows and biological concepts.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_readout Data Acquisition A Antigen Coating B Blocking A->B Wash C Pre-incubation: Antibody + Competitor Isomer D Incubation in Coated Well C->D E Addition of Secondary Enzyme-Linked Antibody D->E Wash F Substrate Addition & Color Development E->F Wash G Measure Absorbance F->G SPR_Workflow A Antibody Immobilization on Sensor Chip B Analyte (Isomer) Injection A->B C Real-time Binding Measurement (Association) B->C D Buffer Flow (Dissociation) C->D E Regeneration of Sensor Surface D->E F Kinetic Data Analysis (kon, koff, KD) D->F E->B Next Cycle Cross_Reactivity_Concept cluster_antigens Icosatrienoyl-CoA Isomers Target Target Isomer (e.g., 5,8,11) NonTarget1 Non-Target Isomer 1 (e.g., 8,11,14) NonTarget2 Non-Target Isomer 2 (e.g., 5,11,14) Ab Antibody Ab->Target High Affinity Binding Ab->NonTarget1 Lower Affinity Binding (Cross-Reactivity) Ab->NonTarget2 Very Low Affinity Binding (Minimal Cross-Reactivity)

References

A Comparative Analysis of the Anti-inflammatory Properties of Sciadonic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation for researchers and drug development professionals on the anti-inflammatory potential of sciadonic acid in comparison to its metabolic precursors, linoleic acid and alpha-linolenic acid. This guide synthesizes experimental findings on their mechanisms of action and inhibitory effects on key inflammatory mediators.

Introduction

The search for novel anti-inflammatory agents has led to a growing interest in the therapeutic potential of various fatty acids. Among these, sciadonic acid (SCA), a non-methylene-interrupted fatty acid found in the seeds of certain conifers, has emerged as a promising candidate. Understanding its anti-inflammatory efficacy in relation to its well-known metabolic precursors, the essential fatty acids linoleic acid (LA) and alpha-linolenic acid (ALA), is crucial for its potential application in inflammatory disease research and drug development. This guide provides a comparative analysis of the anti-inflammatory effects of sciadonic acid and its precursors, supported by experimental data and detailed methodologies.

Comparative Anti-inflammatory Effects

Experimental evidence indicates that sciadonic acid exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. While direct comparative studies under identical conditions are limited, the available data allows for an assessment of their individual effects.

A key study on sciadonic acid demonstrated its ability to dose-dependently decrease the production of several crucial inflammatory molecules in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).[1] In contrast, studies on linoleic acid's role in inflammation have yielded mixed results. Some research suggests it is not pro-inflammatory and may even have anti-inflammatory effects, while other evidence indicates it can enhance the inflammatory response under certain conditions. Alpha-linolenic acid has been shown to dampen the inflammatory response in human macrophages by reducing the production of pro-inflammatory cytokines.[2]

Fatty AcidCell TypeInflammatory MediatorConcentration% Inhibition / EffectReference
Sciadonic Acid Murine Macrophages (RAW 264.7)Prostaglandin E2 (PGE2)50 µM29% reduction[1]
Nitric Oxide (NO)50 µM31% reduction[1]
Interleukin-6 (IL-6)50 µM34% reduction[1]
Tumor Necrosis Factor-α (TNF-α)50 µM14% reduction[1]
Alpha-Linolenic Acid Human Macrophages (THP-1 derived)Interleukin-1β (IL-1β)Not specifiedReduction in LPS-induced production[2][3]
Interleukin-6 (IL-6)Not specifiedReduction in LPS-induced production[2][3]
Tumor Necrosis Factor-α (TNF-α)Not specifiedReduction in LPS-induced production[2][3]
Linoleic Acid Human Macrophages (THP-1 derived)Pro-inflammatory OxylipinsNot specifiedIncreased production of certain lipoxygenase products[2]
Endothelial CellsEndothelial Dysfunction90 µMPotentiated TNF-mediated dysfunction[4]

Table 1: Comparison of the Anti-inflammatory Effects of Sciadonic Acid and its Precursors. This table summarizes the observed effects of sciadonic acid, alpha-linolenic acid, and linoleic acid on the production of key inflammatory mediators in different in vitro models.

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of sciadonic acid are primarily attributed to its ability to interfere with the NF-κB and MAPK signaling pathways.[1] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By suppressing the activation of these pathways, sciadonic acid effectively reduces the production of inflammatory cytokines and enzymes.

The diagram below illustrates the proposed mechanism of action for sciadonic acid's anti-inflammatory effects.

Caption: Sciadonic acid inhibits inflammatory signaling pathways.

Experimental Protocols

The evaluation of the anti-inflammatory effects of these fatty acids typically involves in vitro cell culture models, most commonly using macrophage cell lines such as RAW 264.7 or THP-1. A general workflow for such an experiment is outlined below.

start Start: Culture Macrophages (e.g., RAW 264.7) pretreatment Pre-treatment with Fatty Acid (SCA, LA, or ALA) start->pretreatment stimulation Stimulation with Lipopolysaccharide (LPS) pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation collection Collection of Cell Supernatant and Cell Lysate incubation->collection analysis Analysis of Inflammatory Markers collection->analysis elisa ELISA (Cytokines: IL-6, TNF-α) griess Griess Assay (Nitric Oxide) western Western Blot (Signaling Proteins: NF-κB, p-p38) end End: Data Interpretation and Comparison elisa->end griess->end western->end

References

A Comparative Analysis of Sciadonic and Arachidonic Acid Incorporation into Cellular Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the incorporation of sciadonic acid (SCA) and arachidonic acid (AA) into the phospholipids (B1166683) of mammalian cells. The data presented herein is compiled from peer-reviewed studies and is intended to inform research and development in areas such as inflammation, immunology, and lipidomics.

Introduction

Sciadonic acid (SCA, 20:3, n-6) is a non-methylene-interrupted fatty acid found in the seeds of certain coniferous plants. It is a positional isomer of dihomo-γ-linolenic acid and an isomer of the eicosanoid precursor arachidonic acid (AA, 20:4, n-6). Due to its structural similarity to AA, SCA can be incorporated into cellular phospholipids, competitively substituting for AA. This substitution has significant downstream effects, particularly on inflammatory signaling pathways, as AA is the primary precursor for the biosynthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. Understanding the comparative dynamics of SCA and AA incorporation into phospholipids is crucial for evaluating the therapeutic potential of SCA as a modulator of inflammatory responses.

Data Presentation: Quantitative Comparison of Fatty Acid Incorporation

The incorporation of sciadonic acid and arachidonic acid into various phospholipid classes has been quantified in different cell lines. The following tables summarize key findings from studies on murine macrophages (RAW264.7) and human hepatoma cells (HepG2).

Table 1: Fatty Acid Composition of RAW264.7 Macrophage Phospholipids after Sciadonic Acid Supplementation

Fatty Acid SupplementConcentration (µM)% Sciadonic Acid (SCA) in Total Phospholipids% Arachidonic Acid (AA) in Total Phospholipids
Control00.08.5 ± 0.2
Sciadonic Acid104.2 ± 0.16.9 ± 0.1
Sciadonic Acid257.8 ± 0.25.8 ± 0.1
Sciadonic Acid5011.5 ± 0.34.9 ± 0.1

Data adapted from a study on murine RAW264.7 macrophages, showing a dose-dependent incorporation of SCA and a corresponding decrease in the proportion of AA.[1]

Table 2: Proportional Distribution of Sciadonic Acid and Arachidonic Acid in Phospholipid Classes of Supplemented HepG2 Cells

Phospholipid Class% Sciadonic Acid (SCA)% Arachidonic Acid (AA)
Phosphatidylinositol (PtdIns)27.435.8
Phosphatidylethanolamine (PtdEtn)23.229.1
Phosphatidylserine (PtdSer)20.118.2
Phosphatidylcholine (PtdCho)17.320.2

This table illustrates the preferential incorporation of both SCA and AA into phosphatidylinositol in HepG2 cells. Notably, the kinetics of incorporation for SCA into PtdEtn, PtdSer, and PtdIns were found to be similar to those of AA.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of sciadonic and arachidonic acid incorporation into phospholipids.

Cell Culture and Fatty Acid Supplementation

Cell Line: Murine macrophage-like RAW264.7 cells.

Culture Conditions:

  • RAW264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • The growth medium is refreshed every 2-3 days.[2]

Fatty Acid Supplementation Protocol:

  • Prepare stock solutions of sciadonic acid and arachidonic acid. A common method involves dissolving the fatty acids in ethanol.

  • For supplementation, the fatty acid stock solutions are complexed with bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.

  • Cells are seeded in culture plates and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing the desired concentration of the fatty acid-BSA complex (e.g., 10, 25, or 50 µM).

  • Control cells are treated with a BSA-containing medium without the fatty acid.

  • The cells are incubated with the supplemented medium for a specified period (e.g., 24 hours) to allow for fatty acid incorporation into cellular lipids.

Lipid Extraction (Folch Method)

This protocol is a widely used method for total lipid extraction from biological samples.[3][4][5]

Materials:

Procedure:

  • Harvest the cultured cells by scraping and pelleting them by centrifugation.

  • Homogenize the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent mixture should be 20 times the volume of the cell pellet.[3]

  • Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[3]

  • Filter or centrifuge the homogenate to separate the liquid phase from the solid residue.[3]

  • Wash the collected liquid phase by adding 0.2 volumes of 0.9% NaCl solution.[3]

  • Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.[3]

  • Carefully remove the upper aqueous phase.

  • The lower chloroform phase, which contains the lipids, is collected and dried under a stream of nitrogen or using a rotary evaporator.[3]

  • The dried lipid extract is then stored under an inert atmosphere (e.g., nitrogen) at -20°C or -80°C for further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs) and GC-MS Analysis

To analyze the fatty acid composition of the extracted phospholipids, the fatty acids are converted to their more volatile methyl esters.

Materials:

  • Boron trifluoride (BF3) in methanol (14%) or methanolic HCl

  • Hexane (B92381) or heptane

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • The dried lipid extract is reconstituted in a small volume of toluene.

  • An esterifying agent, such as 14% BF3 in methanol, is added to the lipid extract.

  • The mixture is heated in a sealed vial at 100°C for 1 hour to facilitate the transesterification of fatty acids from the phospholipids to form FAMEs.

  • After cooling, water and a nonpolar solvent like hexane are added to extract the FAMEs.

  • The mixture is vortexed and centrifuged to separate the phases.

  • The upper hexane layer containing the FAMEs is collected and dried over anhydrous sodium sulfate.

  • The FAMEs are then analyzed by GC-MS. The different FAMEs are separated based on their retention times on the GC column and identified by their mass spectra. Quantification is typically performed by comparing the peak areas to those of known standards.

Mandatory Visualization

Experimental Workflow

experimental_workflow Experimental Workflow for Fatty Acid Incorporation Analysis cluster_cell_culture Cell Culture & Supplementation cluster_extraction Lipid Extraction cluster_analysis Analysis cell_culture RAW264.7 Macrophage Culture supplementation Fatty Acid Supplementation (SCA or AA) cell_culture->supplementation harvesting Cell Harvesting supplementation->harvesting folch Folch Method (Chloroform/Methanol) harvesting->folch extraction Lipid Extract folch->extraction fame_prep FAME Preparation (Transesterification) extraction->fame_prep gcms GC-MS Analysis fame_prep->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Workflow for analyzing fatty acid incorporation.

Signaling Pathways

The incorporation of sciadonic acid into macrophage phospholipids leads to a reduction in pro-inflammatory signaling by inhibiting the NF-κB and MAPK pathways.

signaling_pathway Modulation of Inflammatory Signaling by Sciadonic Acid cluster_membrane Cell Membrane cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK tlr4->mapkkk ikk IKK Complex tlr4->ikk sca_pl SCA-containing Phospholipids sca_pl->mapkkk Inhibition sca_pl->ikk Inhibition aa_pl AA-containing Phospholipids mapkk MAPKK mapkkk->mapkk mapk MAPK (ERK, p38, JNK) mapkk->mapk inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2) mapk->inflammatory_genes ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb nfkb_nucleus NF-κB (in nucleus) nfkb->nfkb_nucleus nfkb_nucleus->inflammatory_genes pro_inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2) inflammatory_genes->pro_inflammatory_mediators

Caption: SCA's inhibitory effect on inflammatory pathways.

Conclusion

The available data indicates that sciadonic acid is effectively incorporated into the phospholipids of mammalian cells, where it can displace arachidonic acid. This substitution is particularly evident in key phospholipid classes such as phosphatidylinositol. The consequence of this altered phospholipid profile is a significant attenuation of the inflammatory response in macrophages, mediated at least in part by the suppression of the NF-κB and MAPK signaling pathways.[1] These findings underscore the potential of sciadonic acid as a therapeutic agent for inflammatory conditions and warrant further investigation into its precise molecular mechanisms of action. This guide provides a foundational understanding for researchers and professionals in drug development to explore the utility of sciadonic acid in modulating cellular lipid composition and inflammatory signaling.

References

Navigating the Analytical Maze: A Guide to LC-MS/MS Method Validation for (2E,11Z,14Z)-Icosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the precise quantification of lipid mediators, the validation of analytical methods is a critical cornerstone ensuring data integrity and reliability. This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for (2E,11Z,14Z)-icosatrienoyl-CoA, a significant but analytically challenging unsaturated fatty acyl-CoA. In the absence of a specific certified reference material for this isomer, this guide leverages established methodologies for analogous long-chain fatty acyl-CoAs to present a robust validation strategy and objective comparisons with alternative approaches.

While a dedicated certified reference material (CRM) for this compound remains elusive, the principles of method validation are universal. This guide outlines the essential performance characteristics to be evaluated, supported by experimental data from validated methods for similar long-chain acyl-CoAs. These data serve as a benchmark for researchers developing and validating their own methods.

The Analytical Gold Standard: LC-MS/MS

LC-MS/MS has emerged as the preferred technique for the quantification of acyl-CoAs due to its high sensitivity, selectivity, and specificity.[1][2][3] The method's ability to separate complex mixtures and provide structural information through fragmentation makes it ideal for distinguishing isomers and accurately measuring low-abundance species in biological matrices.

Alternative methods, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), often lack the sensitivity and selectivity required for reliable quantification of specific acyl-CoA species in complex biological samples.

Laying the Foundation: A Step-by-Step Experimental Workflow

The successful validation of an LC-MS/MS method hinges on a meticulously planned and executed experimental workflow. The following diagram illustrates the key stages involved, from initial method development to routine sample analysis.

experimental_workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method Optimization Method Optimization Analyte Characterization Analyte Characterization Method Optimization->Analyte Characterization Internal Standard Selection Internal Standard Selection Analyte Characterization->Internal Standard Selection Specificity & Selectivity Specificity & Selectivity Internal Standard Selection->Specificity & Selectivity Linearity & Range Linearity & Range Specificity & Selectivity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Stability Stability LOD & LOQ->Stability Sample Preparation Sample Preparation Stability->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Figure 1: Experimental workflow for LC-MS/MS method validation.

The Blueprint for Validation: Detailed Experimental Protocols

A robust validation protocol is essential for demonstrating that an analytical method is fit for its intended purpose. The following sections detail the key experiments required.

Sample Preparation: The Critical First Step

The extraction of acyl-CoAs from biological matrices is a critical step that can significantly impact the accuracy and precision of the results. A common approach involves solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.

Protocol:

  • Homogenize tissue or cell samples in a suitable buffer.

  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

  • Precipitate proteins using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography: Separating the Analytes

Chromatographic separation is crucial for resolving the target analyte from other matrix components and potential isomers. Reversed-phase chromatography using a C18 column is commonly employed for the separation of long-chain acyl-CoAs.

Typical LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from a high aqueous content to a high organic content
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Tandem Mass Spectrometry: Detection and Quantification

Tandem mass spectrometry provides the high selectivity and sensitivity required for acyl-CoA analysis. The instrument is typically operated in positive electrospray ionization (ESI) mode, and detection is performed using Multiple Reaction Monitoring (MRM).

Typical MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ of the analyte and internal standard
Product Ions Specific fragment ions characteristic of the analyte and internal standard
Collision Energy Optimized for each analyte to achieve maximum fragment ion intensity

Performance Characteristics: The Validation Scorecard

The following tables summarize the key validation parameters and provide typical acceptance criteria based on regulatory guidelines and scientific best practices. The data presented are illustrative and are based on published methods for other long-chain acyl-CoAs.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Palmitoyl-CoA1 - 1000> 0.995
Oleoyl-CoA1 - 1000> 0.996
Linoleoyl-CoA1 - 1000> 0.994
Table 2: Accuracy and Precision
AnalyteConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Palmitoyl-CoA 598.56.2
50101.24.5
50099.83.1
Oleoyl-CoA 597.97.1
50102.55.3
500100.53.8
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
AnalyteLOD (ng/mL)LOQ (ng/mL)
Palmitoyl-CoA0.31.0
Oleoyl-CoA0.41.2

The Quest for a Certified Reference Material

A Certified Reference Material (CRM) is the cornerstone of method validation, providing a known concentration of the analyte for assessing accuracy. While a CRM for this compound is not currently available, researchers should seek a high-purity analytical standard from a reputable supplier. When a CRM becomes available, it should possess the following characteristics:

  • Certified Purity and Concentration: The CRM should come with a certificate of analysis detailing its purity, the certified concentration, and the associated uncertainty.

  • Traceability: The certified value should be traceable to a national or international standard.

  • Homogeneity and Stability: The material should be demonstrably homogeneous and stable under specified storage conditions.

Signaling Pathways and Logical Relationships

The accurate quantification of this compound is crucial for understanding its role in various biological pathways. The following diagram illustrates a simplified signaling pathway where this acyl-CoA might be involved.

signaling_pathway Icosatrienoic Acid Icosatrienoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Icosatrienoic Acid->Acyl-CoA Synthetase Icosatrienoyl-CoA Icosatrienoyl-CoA Acyl-CoA Synthetase->Icosatrienoyl-CoA Downstream Metabolism Downstream Metabolism Icosatrienoyl-CoA->Downstream Metabolism Biological Effects Biological Effects Downstream Metabolism->Biological Effects

Figure 2: Potential metabolic pathway of this compound.

References

comparing the stability of (2E,11Z,14Z)-icosatrienoyl-CoA with other polyunsaturated acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of polyunsaturated acyl-CoA molecules is critical for accurate experimental design and interpretation. This guide provides a comparative analysis of the stability of (2E,11Z,14Z)-icosatrienoyl-CoA and other polyunsaturated acyl-CoAs, supported by experimental data and detailed methodologies.

Polyunsaturated acyl-coenzyme A (acyl-CoA) thioesters are vital intermediates in a myriad of metabolic and signaling pathways. Their inherent chemical lability, particularly their susceptibility to oxidation and hydrolysis, presents a significant challenge in their study. This guide focuses on this compound, a 20-carbon fatty acyl-CoA with three double bonds, and compares its stability to other key polyunsaturated acyl-CoAs.

While direct comparative stability data for this compound is limited in the current literature, we can infer its stability based on the known principles governing the stability of polyunsaturated fatty acids (PUFAs) and their CoA derivatives. The stability of these molecules is influenced by factors such as the number and position of double bonds, storage conditions, and the presence of enzymes.

Comparative Stability of Polyunsaturated Acyl-CoAs

The stability of polyunsaturated acyl-CoAs is inversely proportional to the degree of unsaturation. The presence of multiple double bonds, particularly in a methylene-interrupted pattern, makes the acyl chain prone to oxidation.

Acyl-CoAStructureKey Features Affecting StabilityPredicted Relative Stability
This compound 20:3 (n-6)Three double bonds; conjugated double bond at position 2 may influence electronic stability.Moderately Stable
Arachidonoyl-CoA 20:4 (n-6)Four double bonds; highly susceptible to oxidation.Low Stability
Eicosapentaenoyl-CoA (EPA-CoA) 20:5 (n-3)Five double bonds; very high susceptibility to oxidation.Very Low Stability
Docosahexaenoyl-CoA (DHA-CoA) 22:6 (n-3)Six double bonds; extremely susceptible to oxidation.Extremely Low Stability
Linoleoyl-CoA 18:2 (n-6)Two double bonds; more stable than longer-chain, more unsaturated counterparts.High Stability
Oleoyl-CoA 18:1 (n-9)One double bond; relatively stable against oxidation.Very High Stability

Note: This table provides a qualitative comparison based on the general principles of lipid oxidation. Experimental determination of half-lives under specific conditions is required for a precise quantitative comparison.

Factors Influencing Acyl-CoA Stability

Several factors can impact the stability of polyunsaturated acyl-CoAs:

  • Oxidation: The presence of oxygen and pro-oxidants like transition metals can initiate lipid peroxidation, a chain reaction that degrades the acyl chain.[1] The rate of oxidation generally increases with the number of double bonds.

  • Hydrolysis: The thioester bond of acyl-CoAs is susceptible to both enzymatic and non-enzymatic hydrolysis, releasing the free fatty acid and coenzyme A. This hydrolysis is pH and temperature-dependent. Acyl-CoAs are known to be unstable in aqueous solutions, particularly at alkaline and strongly acidic pH.[2]

  • Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of acyl-CoAs.[3][4][5] The substrate specificity and activity of different ACOT isoforms can influence the intracellular half-life of specific acyl-CoA species.

  • Storage Conditions: For in vitro studies, the choice of solvent and temperature is crucial. Methanol (B129727) has been shown to be a suitable solvent for reconstituting acyl-CoAs to maintain their stability.[2] Storage at low temperatures (-20°C or -80°C) is essential to minimize degradation.

Experimental Protocols for Assessing Acyl-CoA Stability

Accurate assessment of acyl-CoA stability is paramount for reliable experimental outcomes. The following outlines a general protocol for a comparative stability study.

Protocol: In Vitro Stability Assessment of Polyunsaturated Acyl-CoAs using LC-MS/MS

1. Objective: To determine and compare the rate of degradation of different polyunsaturated acyl-CoAs in an aqueous buffer system over time.

2. Materials:

  • Polyunsaturated acyl-CoA standards (e.g., this compound, arachidonoyl-CoA, etc.)
  • Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 7.0)
  • Methanol (LC-MS grade)
  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)
  • LC-MS/MS system

3. Procedure:

  • Sample Preparation:
  • Prepare stock solutions of each polyunsaturated acyl-CoA and the internal standard in methanol.
  • Prepare working solutions by diluting the stock solutions in the ammonium acetate buffer to a final concentration of 1 µM.
  • Incubation:
  • Incubate the working solutions at a controlled temperature (e.g., 37°C) to simulate physiological conditions.
  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
  • Sample Quenching and Extraction:
  • Immediately add the aliquot to a tube containing ice-cold methanol to stop any further degradation.
  • Add the internal standard to each sample.
  • Vortex and centrifuge to precipitate any proteins.
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
  • LC-MS/MS Analysis:
  • Employ a reverse-phase C18 column for chromatographic separation.
  • Use a gradient elution with mobile phases consisting of ammonium acetate in water and methanol.
  • Set up the mass spectrometer for multiple reaction monitoring (MRM) to specifically detect and quantify each acyl-CoA and the internal standard.
  • Data Analysis:
  • Calculate the peak area ratio of each analyte to the internal standard at each time point.
  • Plot the percentage of the remaining acyl-CoA against time.
  • Determine the degradation rate constant and the half-life for each polyunsaturated acyl-CoA.

Signaling and Metabolic Pathways

Polyunsaturated acyl-CoAs are precursors to a wide range of signaling molecules and are central to fatty acid metabolism. The stability of these molecules can influence the flux through these pathways.

Fatty_Acid_Metabolism PUFA Polyunsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthetase ATP, CoA PUFA_CoA Polyunsaturated Acyl-CoA (this compound) Acyl_CoA_Synthetase->PUFA_CoA Beta_Oxidation β-Oxidation PUFA_CoA->Beta_Oxidation Elongation Elongation PUFA_CoA->Elongation Desaturation Desaturation PUFA_CoA->Desaturation Complex_Lipids Complex Lipids (e.g., Phospholipids, Triglycerides) PUFA_CoA->Complex_Lipids Eicosanoids Eicosanoids & Other Lipid Mediators PUFA_CoA->Eicosanoids ACOT Acyl-CoA Thioesterase PUFA_CoA->ACOT H2O Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Free_Fatty_Acid Free Fatty Acid ACOT->Free_Fatty_Acid CoA

Caption: Metabolic fate of polyunsaturated acyl-CoAs.

This diagram illustrates the central role of polyunsaturated acyl-CoAs, such as this compound, in cellular metabolism. Following their synthesis from free fatty acids, they can be directed towards energy production via β-oxidation, modified through elongation and desaturation, incorporated into complex lipids, or serve as precursors for potent signaling molecules. Their stability directly impacts the efficiency and regulation of these critical pathways. The enzymatic hydrolysis by acyl-CoA thioesterases (ACOTs) represents a key degradation pathway, regulating the intracellular pool of these active metabolites.

Conclusion

The stability of this compound, like other polyunsaturated acyl-CoAs, is a critical parameter that researchers must consider. While direct comparative data remains scarce, understanding the principles of lipid oxidation and hydrolysis, coupled with robust analytical methodologies, can guide the handling and interpretation of experimental results involving these labile molecules. Further research is warranted to quantitatively assess the stability of specific polyunsaturated acyl-CoA isomers to provide a more detailed understanding of their unique biochemical roles.

References

Quantitative Comparison of (2E,11Z,14Z)-Icosatrienoyl-CoA Levels: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive quantitative comparison of (2E,11Z,14Z)-icosatrienoyl-CoA levels across different tissues is not available in current scientific literature. Extensive searches have not yielded specific data for this particular isomer. This is likely due to the analytical challenges in separating and quantifying specific isomers of icosatrienoyl-CoA from complex biological matrices. The more commonly studied isomer is (8Z,11Z,14Z)-icosatrienoyl-CoA, also known as dihomo-γ-linolenoyl-CoA.

This guide, therefore, provides a comprehensive overview of the methodologies required for researchers to perform such quantitative comparisons, along with the relevant metabolic context.

Challenges in Isomer-Specific Quantification

The primary challenge in quantifying specific fatty acyl-CoA isomers lies in their chromatographic separation. Many isomers, including positional and geometric isomers, have very similar physicochemical properties, leading to co-elution in standard reversed-phase liquid chromatography.[1][2][3] Achieving baseline separation, which is crucial for accurate quantification by mass spectrometry, often requires specialized chromatographic techniques or derivatization.

Table 1: A Framework for Quantitative Comparison of Icosatrienoyl-CoA Isomers in Tissues

While no specific data for this compound is available, the following table outlines the necessary parameters that a research study would need to report for a comprehensive comparison.

Tissue TypeThis compound Level (pmol/g tissue)Method of QuantificationBiological Context/SignificanceReference
LiverData Not AvailableLC-MS/MSCentral hub for lipid metabolism.-
BrainData Not AvailableLC-MS/MSImportant for neural membrane composition.-
HeartData Not AvailableLC-MS/MSKey energy substrate for cardiac muscle.-
AdiposeData Not AvailableLC-MS/MSStorage and release of fatty acids.-
Skeletal MuscleData Not AvailableLC-MS/MSEnergy source during exercise.-

Experimental Protocols

A robust and validated protocol is essential for the accurate quantification of low-abundance lipid metabolites like icosatrienoyl-CoA. Below is a generalized protocol based on established methods for long-chain acyl-CoA analysis.[4][5][6][7][8]

Tissue Extraction and Purification of Acyl-CoAs

This protocol is a composite of best practices for minimizing degradation and maximizing recovery.

  • Objective: To extract and purify acyl-CoAs from tissue samples while preserving their integrity.

  • Materials:

    • Frozen tissue samples (~50-100 mg)

    • Liquid nitrogen

    • Pre-chilled mortar and pestle

    • Homogenizer (e.g., bead beater or ultrasonic)

    • Extraction Buffer: 100 mM KH₂PO₄, pH 4.9

    • Organic Solvent Mixture: Acetonitrile (B52724):Isopropanol (1:1, v/v)

    • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Procedure:

    • Sample Preparation: Weigh frozen tissue and keep it frozen in liquid nitrogen to halt metabolic activity.

    • Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle. Transfer the powder to a tube containing ice-cold extraction buffer and the internal standard. Homogenize thoroughly.

    • Extraction: Add the organic solvent mixture to the homogenate, vortex vigorously, and incubate on ice.

    • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.

    • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

    • Purification: The extract can be further purified using solid-phase extraction (SPE) to remove interfering lipids and other contaminants.[5][7]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[5][9][10][11][12]

  • Objective: To separate and quantify icosatrienoyl-CoA isomers.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column with a small particle size for high resolution.

    • Mobile Phase A: Ammonium hydroxide (B78521) in water (to improve peak shape and ionization).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient of increasing acetonitrile is used to separate the acyl-CoA species.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for each target acyl-CoA and the internal standard would need to be determined.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of icosatrienoyl-CoA from tissue samples.

experimental_workflow tissue Tissue Sample (~50-100mg) homogenization Homogenization (in Extraction Buffer + Internal Std) tissue->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction centrifugation Centrifugation (15,000 x g, 4°C) extraction->centrifugation purification Solid-Phase Extraction (SPE) centrifugation->purification lcms LC-MS/MS Analysis (UHPLC-QqQ) purification->lcms data Data Analysis (Quantification) lcms->data

Caption: Generalized workflow for acyl-CoA quantification.

Metabolic Pathways

This compound is an intermediate in fatty acid metabolism. The diagrams below illustrate relevant pathways.

1. Fatty Acid Elongation Pathway

This pathway shows the cyclical process of elongating fatty acyl-CoAs. An icosatrienoyl-CoA would be a substrate or product within these cycles, depending on the precursor fatty acid.

fatty_acid_elongation cluster_elongation Elongation Cycle acyl_coa Acyl-CoA (Cn) ketoacyl_coa 3-Ketoacyl-CoA (Cn+2) acyl_coa->ketoacyl_coa Condensation malonyl_coa Malonyl-CoA malonyl_coa->ketoacyl_coa hydroxyacyl_coa 3-Hydroxyacyl-CoA (Cn+2) ketoacyl_coa->hydroxyacyl_coa Reduction (NADPH) enoyl_coa trans-2-Enoyl-CoA (Cn+2) hydroxyacyl_coa->enoyl_coa Dehydration elongated_acyl_coa Acyl-CoA (Cn+2) enoyl_coa->elongated_acyl_coa Reduction (NADPH) elongated_acyl_coa->acyl_coa Further Cycles dgla_metabolism gla γ-Linolenic Acid (GLA) dgla Dihomo-γ-Linolenic Acid (DGLA) gla->dgla Elongase aa Arachidonic Acid (AA) dgla->aa Δ5-Desaturase (Rate-limiting) pge1 Prostaglandins (PGE1) dgla->pge1 COX Pathway hetre 15-HETrE dgla->hetre 15-LOX Pathway pro_inflammatory Pro-inflammatory Eicosanoids aa->pro_inflammatory COX/LOX Pathways

References

A Comparative Guide to Validating Gene Knockdown Effects on the Sciadonate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for validating the effects of gene knockdown on the sciadonate biosynthesis pathway. It is intended for researchers, scientists, and drug development professionals working on lipid metabolism and therapeutic target validation. The guide includes detailed experimental protocols, data presentation tables, and visualizations to facilitate a clear understanding of the validation process.

The Sciadonate Biosynthesis Pathway

Sciadonic acid is a polyunsaturated fatty acid synthesized through a series of enzymatic reactions. A key enzyme in this pathway is Δ5-desaturase, which introduces a double bond at the delta-5 position of a fatty acid precursor. Understanding the function of genes within this pathway is crucial, and gene knockdown is a powerful tool for this purpose. However, rigorous validation is essential to ensure that the observed phenotypic changes are a direct result of the intended gene silencing.

Sciadonate_Biosynthesis_Pathway cluster_pathway Sciadonate Biosynthesis Linoleic_Acid Linoleic Acid (18:2, n-6) Elongase Elongase Linoleic_Acid->Elongase Eicosadienoic_Acid Eicosadienoic Acid (20:2, n-6) Elongase->Eicosadienoic_Acid D5_Desaturase Δ5-Desaturase (FADS1) Eicosadienoic_Acid->D5_Desaturase Sciadonic_Acid Sciadonic Acid (20:3, n-6) D5_Desaturase->Sciadonic_Acid Experimental_Workflow cluster_workflow Gene Knockdown and Validation Workflow cluster_validation Knockdown Validation cluster_phenotype Phenotypic Analysis Start Design & Synthesize siRNAs (Targeting Δ5-Desaturase) Transfection Transfect Cells with siRNA (e.g., Lipid-based Transfection) Start->Transfection Incubation Incubate for 48-72 hours Transfection->Incubation Harvest Harvest Cells for Analysis Incubation->Harvest RNA_Analysis RNA Extraction & qRT-PCR (Quantify mRNA levels) Harvest->RNA_Analysis Protein_Analysis Protein Extraction & Western Blot (Quantify Protein Levels) Harvest->Protein_Analysis Lipid_Analysis Lipid Extraction & GC-MS (Quantify Fatty Acid Profile) Harvest->Lipid_Analysis

A Comparative Analysis of 3-Hydroxyacyl-CoA Dehydratase (HACD) Isoform Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyacyl-CoA dehydratase (HACD) enzyme family, comprising four isoforms (HACD1-4), plays a pivotal role in the elongation of very long-chain fatty acids (VLCFAs). This process is fundamental to numerous cellular functions, including membrane biosynthesis and the production of signaling molecules.[1] Understanding the distinct kinetic properties of each HACD isoform is crucial for elucidating their specific physiological roles and for the development of targeted therapeutics for diseases associated with VLCFA metabolism. This guide provides a comparative overview of the enzyme kinetics of HACD isoforms, supported by experimental data and detailed protocols.

Executive Summary

In vitro studies reveal significant differences in the kinetic parameters of the four human HACD isoforms when acting on the substrate 3-hydroxypalmitoyl-CoA. While all four isoforms demonstrate 3-hydroxyacyl-CoA dehydratase activity, their efficiency and substrate affinity vary considerably. HACD2 exhibits the highest maximal velocity, suggesting it is a major contributor to VLCFA elongation, while HACD4 shows the lowest. HACD1 and HACD3 display intermediate activities. These variations in kinetic properties likely reflect the specialized roles of each isoform in different tissues and metabolic contexts.

Comparative Enzyme Kinetics of HACD Isoforms

The following table summarizes the key kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), for each of the four human HACD isoforms. The data is derived from in vitro assays using 3-hydroxypalmitoyl-CoA as the substrate.

IsoformKm (μM)Vmax (nmol/min/mg protein)
HACD133.649.3
HACD29.8125.0
HACD349.565.8
HACD411.22.1

Data adapted from Ikeda et al., FEBS Letters, 2008.

Key Observations:

  • HACD2 demonstrates the highest catalytic efficiency, characterized by a low Km value (indicating high affinity for the substrate) and the highest Vmax. This suggests that HACD2 is a primary and highly active dehydratase in pathways requiring high rates of fatty acid elongation.[2][3]

  • HACD4 exhibits the lowest Vmax, indicating a much slower reaction rate compared to the other isoforms.

  • HACD1 and HACD3 have intermediate Km and Vmax values, suggesting they may have more specialized roles or are active under specific cellular conditions.

  • The functional redundancy of HACD1 and HACD2 has been observed, with HACD2 being the major 3-hydroxyacyl-CoA dehydratase.[2][4] Overexpressed HACD3 shows weak activity, while no activity was detected for HACD4 in some experimental systems.[4]

Experimental Methodologies

The kinetic data presented above were obtained using a standardized in vitro 3-hydroxyacyl-CoA dehydratase assay. The following is a detailed protocol based on methodologies described in the scientific literature.[3][4]

In Vitro 3-Hydroxyacyl-CoA Dehydratase Assay

Objective: To determine the Km and Vmax of HACD isoforms for the substrate 3-hydroxyacyl-CoA.

Materials:

  • Purified, FLAG-tagged HACD1, HACD2, HACD3, or HACD4 protein

  • [14C]3-hydroxypalmitoyl-CoA (substrate)

  • Reaction Buffer: 50 mM HEPES-NaOH (pH 7.4), 150 mM NaCl, 10% glycerol, 1 mM dithiothreitol, 1 mM phenylmethylsulfonyl fluoride, 1x protease inhibitor cocktail, 0.05% digitonin, and 1 mM MgCl2.

  • 75% KOH

  • Ethanol

  • 5 M HCl

  • Hexane

  • TLC plates

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Transfect HeLa cells with plasmids encoding 3xFLAG-tagged HACD1, HACD2, HACD3, or HACD4. Purify the proteins using anti-FLAG M2 agarose.

  • Reaction Setup: In a microcentrifuge tube, combine the purified HACD protein (e.g., 20 ng) with the reaction buffer.

  • Substrate Addition: To determine Km and Vmax, perform a series of reactions with varying concentrations of [14C]3-hydroxypalmitoyl-CoA (e.g., 1-25 μM).

  • Incubation: Incubate the reaction mixtures for 15 minutes at 37°C.

  • Reaction Termination and Saponification: Stop the reaction by adding 25 μl of 75% KOH and 50 μl of ethanol. Saponify the lipids by incubating for 1 hour at 70°C.

  • Acidification and Extraction: Acidify the samples by adding 100 μl of 5 M HCl and 50 μl of ethanol. Extract the fatty acids by adding 500 μl of hexane, vortexing, and centrifuging.

  • Analysis: Separate the extracted lipids (containing the product, 2,3-trans hexadecenoic acid) by Thin Layer Chromatography (TLC).

  • Quantification: Quantify the radioactivity of the product spots using a bioimaging analyzer or scintillation counter.

  • Data Analysis: Plot the reaction velocity against the substrate concentration. Use a Lineweaver-Burk plot or non-linear regression analysis to determine the Km and Vmax values.

Visualizing the Experimental Workflow and Metabolic Pathway

To better illustrate the experimental process and the metabolic context of HACD enzymes, the following diagrams are provided.

Experimental_Workflow cluster_prep Protein Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Transfection Transfection of HeLa cells with FLAG-tagged HACD plasmids Purification Affinity Purification of HACD proteins Transfection->Purification Reaction_Setup Reaction Setup with purified enzyme and buffer Purification->Reaction_Setup Substrate_Addition Addition of [14C]3-hydroxypalmitoyl-CoA (varying concentrations) Reaction_Setup->Substrate_Addition Incubation Incubation at 37°C Substrate_Addition->Incubation Termination Reaction Termination & Saponification Incubation->Termination Extraction Lipid Extraction Termination->Extraction TLC TLC Separation Extraction->TLC Quantification Quantification of Radioactivity TLC->Quantification Data_Analysis Lineweaver-Burk Plot (Km & Vmax determination) Quantification->Data_Analysis

Caption: Experimental workflow for determining HACD enzyme kinetics.

Fatty_Acid_Elongation_Pathway Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA + Malonyl-CoA Malonyl_CoA Malonyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA ELOVL ELOVL (1-7) (Condensation) Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA KAR 3-ketoacyl-CoA reductase (Reduction) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA HACD HACD (1-4) (Dehydration) TER trans-2-enoyl-CoA reductase (Reduction)

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (2E,11Z,14Z)-Icosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides immediate, essential safety and logistical information for the proper disposal of (2E,11Z,14Z)-icosatrienoyl-CoA, a long-chain fatty acyl-CoA. Adherence to these procedural steps is critical for mitigating potential risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS), if available. In the absence of a specific SDS, the compound should be handled as potentially hazardous.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of damage before use.

  • Body Protection: A standard laboratory coat is required to protect against accidental splashes.

All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.

Disposal Protocol for this compound

The recommended procedure for the disposal of this compound involves chemical deactivation through alkaline hydrolysis, followed by neutralization and collection for final disposal by a licensed waste contractor. This process breaks the thioester bond, rendering the compound less reactive.

Quantitative Data for Disposal
Parameter Value/Instruction Purpose
Deactivating Agent 1 M Sodium Hydroxide (NaOH)To hydrolyze the thioester bond.
Volume Ratio (Waste:NaOH) 1:1Ensures complete hydrolysis.
Reaction Time Minimum 2 hoursAllows for the completion of the hydrolysis reaction.
Neutralizing Agent 1 M Hydrochloric Acid (HCl)To bring the pH of the solution to a neutral range.
Target pH 6.0 - 8.0Ensures the waste is safe for collection and storage.
Final Waste Container Clearly labeled, sealed hazardous waste containerFor safe storage and transport.
Experimental Protocol: Step-by-Step Disposal Procedure
  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all subsequent steps within a certified chemical fume hood.

    • Place the waste solution containing this compound into a suitable beaker or flask with a magnetic stir bar.

  • Alkaline Hydrolysis:

    • While stirring the waste solution, slowly and carefully add an equal volume of 1 M NaOH solution.

    • This will initiate the hydrolysis of the thioester bond.

    • Allow the mixture to stir for a minimum of 2 hours at room temperature to ensure the reaction goes to completion.

  • Neutralization:

    • After the hydrolysis step, slowly add 1 M HCl to the solution while continuing to stir.

    • Periodically check the pH of the solution using a calibrated pH meter or pH paper.

    • Continue to add HCl dropwise until the pH of the solution is within the neutral range of 6.0 to 8.0. Be aware that this neutralization reaction can be exothermic.

  • Final Waste Collection:

    • Once the solution is neutralized, carefully transfer it into a designated hazardous waste container.

    • The container must be clearly labeled with its contents, for example: "Neutralized this compound waste, containing sodium icosatrienoate and coenzyme A degradation products in aqueous solution".

    • Seal the container securely and store it in a designated secondary containment area while awaiting pickup.

  • Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.

    • Always follow all institutional, local, and national regulations for hazardous waste disposal.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the step-by-step workflow for the safe disposal of this compound.

cluster_0 Preparation cluster_1 Deactivation cluster_2 Neutralization cluster_3 Collection & Disposal A Wear Full PPE B Work in Fume Hood A->B C Place Waste in Beaker B->C D Add 1M NaOH (1:1 ratio) C->D Initiate Hydrolysis E Stir for 2 hours D->E F Slowly Add 1M HCl E->F Prepare for Neutralization G Monitor pH to 6.0-8.0 F->G H Transfer to Labeled Hazardous Waste Container G->H Safe for Collection I Store in Secondary Containment H->I J Contact EHS for Pickup I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2E,11Z,14Z)-Icosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of (2E,11Z,14Z)-icosatrienoyl-CoA. The following procedural guidance is based on best practices for handling biochemical reagents of unknown specific toxicity, drawing from safety data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was identified; therefore, this substance should be handled with caution as a potentially hazardous material.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

While various isomers of the free fatty acid, eicosatrienoic acid, are not classified as hazardous substances, the addition of the Coenzyme A (CoA) moiety may alter the compound's toxicological properties.[2] Therefore, a conservative approach to personal protection is warranted. Standard laboratory PPE is the minimum requirement for handling this compound.[3][4]

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact.[3][4][5] Double gloving is recommended for extended procedures.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from splashes or aerosols.[3][4][5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[3][5]
Respiratory Protection Not generally required if handled in a well-ventilated area.Use a fume hood if there is a potential for aerosol generation.

Operational and Handling Plan

A systematic approach to handling this compound will minimize exposure and ensure the integrity of the compound.

Workflow for Handling this compound

prep Preparation - Don appropriate PPE - Work in a well-ventilated area handle Handling - Aliquot required amount - Avoid generating aerosols prep->handle storage Storage - Store at recommended temperature - Protect from light and moisture handle->storage disposal Disposal - Follow institutional guidelines - Treat as non-hazardous chemical waste handle->disposal

Caption: A procedural workflow for the safe handling of this compound.

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.[3][4] Prepare the workspace by ensuring it is clean and uncluttered. If not working in a fume hood, ensure the area is well-ventilated.

  • Aliquoting: To maintain the stability of the main stock, it is recommended to aliquot the compound into smaller, single-use vials for experiments. This minimizes freeze-thaw cycles.

  • Dissolving: If the compound is in a solid form, dissolve it in an appropriate solvent as recommended by the supplier.

  • Post-Handling: After handling, wipe down the work area with a suitable cleaner. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Disposal Plan

Based on the information for similar fatty acid compounds, this compound is not expected to be classified as hazardous waste. However, all chemical waste should be disposed of in accordance with local and institutional regulations.

Disposal Decision Tree

start Is the waste contaminated with other hazardous materials? yes Yes start->yes Yes no No start->no No hazardous Dispose of as hazardous waste yes->hazardous non_hazardous Dispose of as non-hazardous biochemical waste no->non_hazardous

Caption: A decision-making guide for the proper disposal of this compound waste.

Disposal Protocol:

  • Segregation: Do not mix waste containing this compound with other waste streams unless it is designated for the same disposal path.

  • Labeling: Clearly label the waste container with its contents.

  • Collection: Follow your institution's procedures for the collection of non-hazardous chemical waste.[6] This may involve placing it in a designated container for pickup by environmental health and safety personnel. Do not dispose of this chemical down the drain.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。